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  • Product: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid
  • CAS: 928713-94-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a key b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a key building block in modern medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and experimental evidence.

Chemical Identity and Physicochemical Properties

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a bifunctional molecule featuring a pyrimidine core, a carboxylic acid moiety, and a bromophenyl substituent. This unique combination of functional groups makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The pyrimidine ring serves as a critical scaffold, while the carboxylic acid and the bromine atom provide reactive handles for further chemical modifications.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

PropertyValueSource/Method
Molecular Formula C₁₁H₇BrN₂O₂Calculated
Molecular Weight 279.09 g/mol Calculated
CAS Number 1096333-66-1
Appearance White to off-white solidPredicted
Melting Point Not available
Boiling Point 465.1±45.0 °CPredicted
pKa 3.29±0.10Predicted
Solubility Not available

Note: Some physical properties are predicted based on computational models due to the limited availability of experimental data in public literature.

Synthesis Strategies and Methodologies

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid can be approached through several synthetic routes. A common and effective strategy involves a convergent synthesis, where the pyrimidine core is constructed and subsequently functionalized.

A plausible and efficient method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediates Intermediate cluster_final_product Final Product A 2-Chloropyrimidine-5-carboxylic acid ester C Suzuki-Miyaura Coupling A->C B (4-Bromophenyl)boronic acid B->C D 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid ester C->D Pd Catalyst, Base E 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid D->E Hydrolysis

Caption: Synthetic workflow for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

This protocol outlines a two-step synthesis starting from a commercially available 2-chloropyrimidine-5-carboxylic acid ester.

Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloropyrimidine-5-carboxylic acid ethyl ester (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate from the previous step in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or ethanol) and an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide (2-3 eq).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-50 °C to facilitate the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid as a solid.

Spectroscopic Characterization

The structural elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and bromophenyl protons. The pyrimidine protons at positions 4 and 6 will appear as singlets in the downfield region (typically δ 8.5-9.5 ppm). The protons of the 4-bromophenyl group will exhibit a typical AA'BB' splitting pattern, with two doublets in the aromatic region (δ 7.5-8.5 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the range of δ 160-170 ppm. The aromatic and pyrimidine carbons will appear in the δ 120-160 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching vibration from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1725 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings will appear in the 1400-1600 cm⁻¹ region.[1][2]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[3]

Chemical Reactivity and Applications

The reactivity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is dictated by its three key functional components: the pyrimidine ring, the carboxylic acid, and the bromo-phenyl group.

Reactivity_Diagram cluster_reactions Key Reactions cluster_products Derivative Products A 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid B Amide Coupling A->B Carboxylic Acid C Esterification A->C Carboxylic Acid D Suzuki/Cross-Coupling A->D Bromophenyl Group E Amides B->E F Esters C->F G Biaryl Compounds D->G

Caption: Reactivity map of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

  • Reactions of the Carboxylic Acid Group: The carboxylic acid functionality allows for a wide range of transformations. It can be readily converted into esters, amides, and acid chlorides. Amide coupling reactions with various amines are particularly important in drug discovery for generating libraries of compounds with diverse biological activities.

  • Reactions of the Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, enabling fine-tuning of the molecule's properties.

  • Medicinal Chemistry Applications: Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents. The 2-aryl-pyrimidine-5-carboxylic acid scaffold is a key component in many kinase inhibitors, where the pyrimidine ring often acts as a hinge-binding motif, and the carboxylic acid can be used to introduce further functionality or to improve pharmacokinetic properties. The 4-bromophenyl group provides a vector for exploring structure-activity relationships by introducing diverse substituents through cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). In Chemistry LibreTexts. Retrieved from [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online. Retrieved from [Link]

  • Mass Spectrum of Carboxylic Acids. (2020, March 6). YouTube.

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The precise determination of their molecular structure is paramount for understanding their biological activity, optimizing their properties, and ensuring regulatory compliance. This guide provides a comprehensive, in-depth technical overview of the methodologies employed to elucidate the structure of a key pyrimidine derivative, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

This document moves beyond a simple recitation of analytical techniques. It delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity. Each step is grounded in established principles and supported by authoritative references, providing a robust framework for researchers in the field.

The Analytical Workflow: A Multi-faceted Approach

The elucidation of a novel compound's structure is akin to assembling a complex puzzle. Each analytical technique provides a unique piece of information, and it is the convergence of this data that leads to an unambiguous structural assignment. Our approach is systematic, beginning with foundational spectroscopic methods and culminating in the definitive determination by X-ray crystallography.

Structure_Elucidation_Workflow cluster_Synthesis_Purification Synthesis & Purification cluster_Spectroscopic_Analysis Spectroscopic Analysis cluster_Definitive_Structure Definitive Structure Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product FTIR FTIR Purification->FTIR Pure Sample MS MS NMR NMR XRay X-ray Crystallography NMR->XRay Structural Hypothesis

Caption: A streamlined workflow for the synthesis and structural validation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Part 1: Synthesis and Purification

A well-defined synthesis and rigorous purification are the bedrock of accurate structural analysis. The primary route to 2-substituted pyrimidine-5-carboxylic esters often involves the condensation of amidinium salts with a suitable three-carbon building block.[1] For our target molecule, a plausible synthesis could involve the reaction of 4-bromobenzamidine with a derivative of mucobromic acid, followed by appropriate functional group manipulations.

Experimental Protocol: Synthesis (Conceptual)

  • Amidine Formation: 4-bromobenzonitrile is converted to 4-bromobenzamidine hydrochloride.

  • Cyclization: The amidine is reacted with a suitable propiolate derivative or a related three-carbon synth on to form the pyrimidine ring.

  • Hydrolysis: If the synthesis yields an ester, it is hydrolyzed to the carboxylic acid.

Experimental Protocol: Purification

  • Initial Purification: The crude product is purified by flash column chromatography on silica gel.

  • Recrystallization: The product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity crystals suitable for analysis.[2]

Part 2: Spectroscopic Characterization

With a pure sample in hand, we proceed to a suite of spectroscopic techniques to piece together the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is an invaluable first step, providing a rapid and non-destructive confirmation of the key functional groups present in the molecule.

Expected Absorptions for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid:

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comments
O-H Stretch (Carboxylic Acid)3300-2500 (very broad)The broadness is due to hydrogen bonding between carboxylic acid dimers.[3]
C-H Stretch (Aromatic)3100-3000Characteristic of C-H bonds on the phenyl and pyrimidine rings.
C=O Stretch (Carboxylic Acid)1710-1680The conjugation with the pyrimidine ring lowers the frequency compared to a saturated carboxylic acid.[4]
C=N and C=C Stretches (Aromatic Rings)1650-1550Multiple bands are expected due to the pyrimidine and phenyl rings.[5]
C-O Stretch (Carboxylic Acid)1320-1210Coupled with the O-H bend.[4]
C-Br Stretch700-600Often weak and in the fingerprint region, but its presence is expected.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet.

  • Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is analyzed for the presence of the characteristic absorption bands listed above.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, we expect to see a characteristic pair of molecular ion peaks at m/z values separated by 2 Da, with nearly equal intensity.[6][7]

  • Acylium Ion: A common fragmentation for carboxylic acid derivatives is the loss of the hydroxyl group, followed by the loss of CO, leading to the formation of an acylium ion.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.

  • Data Acquisition: The mass spectrum is acquired on a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Data Analysis: The exact mass of the molecular ion is used to determine the elemental composition, and the fragmentation pattern is analyzed to support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the elucidation of organic structures, providing detailed information about the carbon-hydrogen framework.[9]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityRationale
Carboxylic Acid (-COOH)> 12.0Singlet (broad)The acidic proton is highly deshielded and often exchanges with residual water, leading to a broad signal.
Pyrimidine H-4, H-68.8 - 9.2SingletThe protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift.
Phenyl H (ortho to pyrimidine)8.0 - 8.3DoubletThese protons are deshielded by the electron-withdrawing pyrimidine ring.
Phenyl H (ortho to Br)7.6 - 7.9DoubletThese protons are deshielded by the electronegative bromine atom.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
Carboxylic Acid (-COOH)165 - 175The carbonyl carbon is highly deshielded.[8]
Pyrimidine C-2160 - 165Attached to two nitrogen atoms.
Pyrimidine C-4, C-6155 - 160Electron-deficient carbons of the pyrimidine ring.
Phenyl C (attached to pyrimidine)135 - 140Quaternary carbon.
Phenyl C-H125 - 135Aromatic carbons.
Phenyl C (attached to Br)120 - 125The carbon attached to bromine is deshielded.
Pyrimidine C-5115 - 120Attached to the carboxylic acid group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the complete molecular structure.

Part 3: Definitive Structure Confirmation by X-ray Crystallography

While spectroscopic methods provide a robust hypothesis for the molecular structure, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in a crystal.[10]

XRay_Crystallography_Workflow Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Atomic Coordinates Structure_Refinement->Final_Structure

Caption: The workflow for definitive structure determination using single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a solvent.[11]

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.[12]

Conclusion

The structural elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the rigorous, self-validating workflow outlined in this guide—from synthesis and purification to comprehensive spectroscopic analysis and final confirmation by X-ray crystallography—researchers can confidently and accurately determine the structure of this and other novel pyrimidine derivatives. This foundational knowledge is critical for advancing the fields of medicinal chemistry and drug development.

References

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. [Link]

  • J&K Scientific. (n.d.). 5-(4-Bromophenyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • El-Faham, A., et al. (2017). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

  • Nayak, P. S., et al. (2016). Crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, C13H15BrO4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Abdel-rahman, A. A.-H., et al. (2021). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Barlin, G. B., & Fenn, M. D. (1983). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Australian Journal of Chemistry. [Link]

  • Wardell, J. L., et al. (2010). N-(4-Bromophenyl)pyrazine-2-carboxamide. Acta Crystallographica Section E. [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]

  • Google Patents. (n.d.). CN108997223B - Preparation method of 5- (4-bromophenyl) -4, 6-dichloropyrimidine.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • University of Lethbridge. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

  • PDB-101. (2021). Methods for Determining Atomic Structures: X-ray Crystallography. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • UCLA. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]

  • PubMed Central. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-bromophenyl)pyrimidine-5-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-bromophenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The described methodology is a multi-step synthesis commencing with the construction of the pyrimidine core, followed by functionalization via a palladium-catalyzed cross-coupling reaction, and culminating in the hydrolysis to the target carboxylic acid. This guide offers detailed, step-by-step experimental protocols, mechanistic insights, and a discussion of the critical parameters for each synthetic transformation. The information presented herein is intended to enable researchers to successfully synthesize and characterize this valuable molecule for further investigation in various research and development applications.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. Its versatile structure allows for diverse functionalization, making it a privileged scaffold in drug design. Substituted pyrimidines are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The target molecule, 2-(4-bromophenyl)pyrimidine-5-carboxylic acid, incorporates both the pyrimidine core and a bromophenyl substituent, a common feature in bioactive compounds that can serve as a handle for further chemical modification or as a key pharmacophoric element. The carboxylic acid functionality provides a site for amide bond formation, esterification, or other derivatizations, making this compound a valuable building block for the synthesis of compound libraries and potential drug candidates.

This guide will detail a logical and field-proven synthetic strategy, breaking down each step to provide not just a protocol, but an understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is most effectively approached through a convergent strategy. This involves the initial preparation of a functionalized pyrimidine core, which is then coupled with the 4-bromophenyl moiety. The final step is the unmasking of the carboxylic acid group. This approach allows for the late-stage introduction of the aryl group, which can be advantageous for the synthesis of analogues.

The overall synthetic transformation is depicted below:

Overall_Synthesis start Starting Materials step1 Step 1: Pyrimidine Ring Formation start->step1 intermediate1 Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 Ethyl 2-chloropyrimidine-5-carboxylate step2->intermediate2 step3 Step 3: Suzuki-Miyaura Coupling intermediate2->step3 intermediate3 Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate step3->intermediate3 step4 Step 4: Hydrolysis intermediate3->step4 final_product 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid step4->final_product

Caption: Overall synthetic workflow for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate

The initial step involves the construction of the pyrimidine ring. A common and effective method is the condensation of diethyl ethoxymethylenemalonate with urea. This reaction proceeds via a Michael addition followed by cyclization and elimination.

Reaction Scheme:

Step1_Reaction reactant1 Diethyl ethoxymethylenemalonate product Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate reactant1->product + reactant2 Urea reactant2->product Sodium Ethoxide, Ethanol, Reflux

Caption: Synthesis of the pyrimidine core via condensation.

Protocol:

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add urea (6.0 g, 0.1 mol).

  • Stir the mixture until the urea is dissolved.

  • Add diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • After cooling to room temperature, carefully neutralize the mixture with concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate.

Causality and Trustworthiness: The use of a strong base like sodium ethoxide is crucial to deprotonate the urea, making it a more potent nucleophile for the initial Michael addition to the electron-deficient alkene of diethyl ethoxymethylenemalonate. The subsequent intramolecular cyclization is an addition-elimination reaction that forms the stable pyrimidine ring. This is a well-established and reliable method for the synthesis of this class of compounds.

Step 2: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The hydroxyl group of the pyrimidone (in its tautomeric form) is converted to a chlorine atom, which serves as a good leaving group for the subsequent Suzuki-Miyaura coupling. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Reaction Scheme:

Step2_Reaction reactant Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate product Ethyl 2-chloropyrimidine-5-carboxylate reactant->product POCl₃, N,N-dimethylaniline, Reflux

Caption: Chlorination of the pyrimidine ring.

Protocol:

  • In a fume hood, carefully add ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (16.8 g, 0.1 mol) to phosphorus oxychloride (92 mL, 1.0 mol).

  • To this suspension, add N,N-dimethylaniline (12.1 g, 0.1 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours. The solid should dissolve to form a clear solution.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure ethyl 2-chloropyrimidine-5-carboxylate.[1]

Causality and Trustworthiness: Phosphorus oxychloride is a powerful chlorinating agent. The addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction by neutralizing the HCl generated. This is a standard and widely used procedure for the conversion of hydroxypyrimidines and related heterocycles to their chloro-derivatives.[1]

Step 3: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate

This key step involves the palladium-catalyzed cross-coupling of the 2-chloropyrimidine with 4-bromophenylboronic acid to form the C-C bond between the pyrimidine and the bromophenyl rings.

Reaction Scheme:

Step3_Reaction reactant1 Ethyl 2-chloropyrimidine-5-carboxylate product Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate reactant1->product + reactant2 4-Bromophenylboronic acid reactant2->product Pd(PPh₃)₄, K₂CO₃, Toluene/Water, Reflux

Caption: Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a mixture of ethyl 2-chloropyrimidine-5-carboxylate (1.87 g, 10 mmol), 4-bromophenylboronic acid (2.41 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol) in a round-bottom flask, add a mixture of toluene (40 mL) and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring for 12-16 hours under an inert atmosphere.

  • After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to obtain ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate.[2][3][4]

Causality and Trustworthiness: The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance.[5] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the chloropyrimidine, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the product and regenerate the catalyst.[5] The choice of a phosphine ligand, such as triphenylphosphine, is critical for stabilizing the palladium catalyst.

Step 4: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is typically achieved under basic conditions followed by acidification.

Reaction Scheme:

Step4_Reaction reactant Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate product 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid reactant->product 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester.

Protocol:

  • Dissolve ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate (3.09 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

  • Add sodium hydroxide (0.8 g, 20 mmol) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 2-(4-bromophenyl)pyrimidine-5-carboxylic acid.

Causality and Trustworthiness: Base-catalyzed hydrolysis of esters is a fundamental and highly efficient reaction in organic synthesis. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield
1Diethyl ethoxymethylenemalonate, UreaSodium Ethoxide, EthanolEthyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate70-80%
2Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylatePOCl₃, N,N-dimethylanilineEthyl 2-chloropyrimidine-5-carboxylate60-70%
3Ethyl 2-chloropyrimidine-5-carboxylate4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate75-85%
4Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylateNaOH, HCl2-(4-Bromophenyl)pyrimidine-5-carboxylic acid>90%

Table 2: Expected Analytical Data for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR δ (ppm) in DMSO-d₆: ~13.5 (s, 1H, COOH), 9.3 (s, 2H, pyrimidine-H), 8.5 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H). (Note: Chemical shifts are approximate and may vary depending on the solvent and concentration).
¹³C NMR δ (ppm) in DMSO-d₆: ~165 (C=O, acid), ~160 (C, pyrimidine), ~158 (C, pyrimidine), ~136 (C, Ar), ~132 (CH, Ar), ~130 (CH, Ar), ~125 (C, Ar-Br), ~120 (C, pyrimidine). (Note: Chemical shifts are approximate).[6]
Mass Spec. ESI-MS: [M-H]⁻ calculated for C₁₁H₆BrN₂O₂⁻: 276.96, found: 276.9.

Conclusion

The synthesis of 2-(4-bromophenyl)pyrimidine-5-carboxylic acid can be reliably achieved through a four-step sequence involving pyrimidine ring formation, chlorination, Suzuki-Miyaura coupling, and ester hydrolysis. Each step utilizes well-established and high-yielding reactions, ensuring the accessibility of this valuable building block for applications in drug discovery and materials science. The provided protocols and mechanistic discussions are intended to serve as a comprehensive guide for researchers, enabling the successful and efficient synthesis of the target compound.

References

  • Ballard, E., & Johnson, T. B. (1922). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 44(1), 152-158.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895.
  • Hussain, M., Hussain, A., Harran, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4483.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • PrepChem. (2016). Synthesis of Diethyl Ethoxymethylenemalonate. Retrieved from [Link]

  • Shaabani, A., Soleimani, E., & Maleki, A. (2007). A clean and efficient one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. Helvetica Chimica Acta, 90(5), 969-974.
  • J&K Scientific. (n.d.). Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Their structural resemblance to the nucleobases found in DNA and RNA allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet potentially significant, member of this family: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid .

The introduction of a bromophenyl group at the 2-position and a carboxylic acid at the 5-position of the pyrimidine ring creates a molecule with a unique electronic and structural profile. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or salt formation, which can be crucial for modulating pharmacokinetic properties.[3] Although a specific CAS number for this compound is not readily found in public databases, suggesting it may be a novel or less-common research chemical, its structural motifs are prevalent in compounds of significant biological interest. This guide will provide a comprehensive overview of its synthesis, potential applications, and key technical data, based on established chemical principles and data from closely related analogues.

Physicochemical Properties

While experimental data for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is not widely available, its key physicochemical properties can be predicted based on its structure and comparison with similar molecules. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value/InformationSource/Basis
CAS Number Not AssignedInferred from database searches
Molecular Formula C₁₁H₇BrN₂O₂Calculated from structure
Molecular Weight 279.09 g/mol Calculated from structure
Appearance Likely a white to off-white solidBased on similar pyrimidine carboxylic acids[4]
Boiling Point > 350 °C (Predicted)Based on data for 5-Bromo-4-pyrimidinecarboxylic acid[4]
Density ~1.9 g/cm³ (Predicted)Based on data for 5-Bromo-4-pyrimidinecarboxylic acid[4]
pKa ~1.5 - 3.5 (Predicted)Based on the carboxylic acid moiety and data for similar compounds[4]
Storage Store at 2-8°C in a dry, inert atmosphereRecommended for similar brominated heterocyclic compounds[5]

Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: A Proposed Synthetic Route

A plausible and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which involves the reaction of amidinium salts with a sodium salt of a functionalized propen-1-ol.[6] This general methodology can be adapted for the synthesis of the target molecule. The proposed synthesis involves a two-step process: the formation of the pyrimidine ring followed by the hydrolysis of the resulting ester to the carboxylic acid.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Ester Hydrolysis 4-Bromobenzamidine_HCl 4-Bromobenzamidine Hydrochloride Intermediate_Ester Methyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate 4-Bromobenzamidine_HCl->Intermediate_Ester Reaction Enol_Ether Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol Enol_Ether->Intermediate_Ester Final_Product 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Intermediate_Ester->Final_Product Hydrolysis (e.g., NaOH, H₂O)

Caption: Proposed two-step synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate

This protocol is adapted from the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[6]

  • Preparation of 4-Bromobenzamidine Hydrochloride: This starting material can be synthesized from 4-bromobenzonitrile via the Pinner reaction or can be sourced commercially.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-bromobenzamidine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Base: To the suspension, add a solution of sodium ethoxide (1.0 eq) in ethanol to generate the free amidine in situ.

  • Addition of the Enol Ether: Add a solution of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in an appropriate solvent.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) and concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

  • Hydrolysis Reaction: Dissolve the purified methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate from Step 1 in a mixture of a suitable solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Discovery and Materials Science

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this core.[2] The structural features of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid suggest several potential areas of application for researchers in drug development.

  • Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various kinases and other enzymes involved in cell proliferation and survival.[7] The 2-arylpyrimidine motif is a common feature in many kinase inhibitors.

  • Antiviral and Antibacterial Agents: The pyrimidine core is fundamental to nucleoside analogues that act as antiviral and antibacterial agents.[2]

  • Anti-inflammatory and Analgesic Properties: Certain pyrimidine derivatives have shown promise as anti-inflammatory and analgesic agents.[1]

  • Building Block in Organic Synthesis: The presence of both a bromine atom and a carboxylic acid provides two orthogonal handles for further chemical diversification, making this compound a valuable building block for the synthesis of more complex molecules.

Safety and Handling

As there is no specific safety data sheet (SDS) for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on those for structurally related compounds such as 2-bromopyrimidine-4-carboxylic acid and 4-bromophenylacetic acid.

Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

  • Skin Protection: Wear impervious gloves and a lab coat.[9]

  • Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

Conclusion

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid represents a promising, albeit currently under-documented, chemical entity with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its structural features make it an attractive scaffold for the development of novel therapeutic agents and functional materials. As with any research chemical, particularly one with limited safety data, it is crucial to handle this compound with appropriate caution and to follow all recommended safety protocols. This guide provides a foundational resource for researchers and scientists interested in exploring the potential of this and related pyrimidine derivatives.

References

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. [Link]

  • PAREKH ANODIZING & SURGICAL LTD. CAS No : 706811-25-8 | Product Name : 5-(4-Bromophenyl)pyrimidine-4,6-diol. [Link]

  • ResearchGate. A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters | Request PDF. [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [Link]

  • Klein, C., & Gohlke, H. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-28). Wiley-VCH. [Link]

  • Stanovnik, B., et al. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 12(5), 1013-1025. [Link]

  • Sdfine. 4-bromophenylacetic acid. [Link]

  • Google Patents. CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
  • Pathak, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5527. [Link]

  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

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Foundational

Spectroscopic data for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize the molecular structure and purity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the causal relationships between the molecule's structure and its spectral output, offers field-proven experimental protocols, and integrates data from multiple analytical techniques to build a self-validating system of structural confirmation.

The subject molecule, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, is a heterocyclic compound of significant interest. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of therapeutic agents[1]. The specific substitution pattern—a bromophenyl group at the 2-position and a carboxylic acid at the 5-position—creates a versatile building block for the synthesis of novel bioactive compounds, potentially for kinase inhibition or as endothelin receptor antagonists[2][3]. Accurate and thorough characterization is the bedrock of such developmental work, ensuring the identity, purity, and stability of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides a wealth of information through three key parameters: chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and splitting (multiplicity), which describes the number of neighboring protons.

For 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, we anticipate a distinct set of signals corresponding to the different proton environments. The pyrimidine ring protons are expected to be significantly deshielded (shifted downfield) due to the electron-withdrawing effects of the two nitrogen atoms and the adjacent carbonyl group. The protons on the bromophenyl ring will appear as a classic AA'BB' system, a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton is highly diagnostic, typically appearing as a very broad singlet at a far downfield position (>10 ppm) due to strong hydrogen bonding and rapid chemical exchange[4].

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrimidine H-4, H-69.0 - 9.5Singlet2HHighly deshielded by adjacent N atoms and C=O group. Likely appear as a single peak due to chemical equivalence.
Phenyl H-2', H-6'8.2 - 8.5Doublet2HOrtho to the electron-withdrawing pyrimidine ring.
Phenyl H-3', H-5'7.6 - 7.8Doublet2HMeta to the pyrimidine ring, ortho to the bromine atom.
Carboxylic Acid -OH10.0 - 13.0Broad Singlet1HCharacteristic deshielding and hydrogen bonding of a carboxylic acid proton[4]. Signal disappears upon D₂O exchange.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.

  • Acquisition Parameters:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Logical Workflow for ¹H NMR Peak Assignment

G start Acquire ¹H NMR Spectrum find_cooh Identify broad singlet (δ 10-13 ppm)? start->find_cooh assign_cooh Assign to -COOH proton. Confirm with D₂O exchange. find_cooh->assign_cooh Yes find_pyrim Identify downfield singlet (δ ~9.2 ppm, 2H)? find_cooh->find_pyrim No assign_cooh->find_pyrim assign_pyrim Assign to pyrimidine H-4/H-6. find_pyrim->assign_pyrim Yes find_arom Identify two doublets (2H each, δ 7.6-8.5 ppm)? find_pyrim->find_arom No assign_pyrim->find_arom assign_arom Assign to 4-bromophenyl protons (AA'BB' system). find_arom->assign_arom Yes end Complete Assignment find_arom->end No assign_arom->end

Caption: Workflow for assigning ¹H NMR signals.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR spectroscopy maps the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The carboxylic acid carbonyl carbon is characteristically deshielded, appearing around 160-180 ppm[4]. The carbons of the aromatic rings have distinct shifts, with those bonded to electronegative atoms (N, Br) or electron-withdrawing groups showing downfield shifts.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 170Typical range for a carboxylic acid carbonyl carbon[5].
C-2, C-4, C-6 (Pyrimidine)155 - 165Carbons adjacent to nitrogen atoms in a heteroaromatic ring.
C-5 (Pyrimidine)120 - 125Carbon bearing the carboxylic acid group.
C-1' (Phenyl)135 - 140Ipso-carbon attached to the pyrimidine ring.
C-2', C-6' (Phenyl)130 - 133Ortho-carbons.
C-3', C-5' (Phenyl)132 - 135Meta-carbons, deshielded by bromine (heavy atom effect).
C-4' (Phenyl)125 - 128Ipso-carbon attached to the bromine atom.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring sufficient concentration (~20-50 mg).

  • Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton instrument) spectrometer is required.

  • Acquisition Parameters:

    • Acquire a standard proton-decoupled ¹³C spectrum to produce singlets for all carbon signals.

    • Set a wider spectral width of ~220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H spectrum, using the deuterated solvent signal for calibration (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS): The Molecular Weight and Formula

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, which is one of its most fundamental properties. For 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, high-resolution mass spectrometry (HRMS) can confirm its elemental composition. The most critical diagnostic feature will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, any bromine-containing fragment will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units. This provides an unmistakable signature for the presence of a single bromine atom[6].

Predicted Mass Spectrometry Data

IonPredicted m/z (Monoisotopic)Expected Isotopic Pattern
[M+H]⁺292.9822 / 294.9801Two peaks of ~1:1 intensity ratio.
[M-H]⁻290.9666 / 292.9645Two peaks of ~1:1 intensity ratio.
[M-COOH]⁺247.9767 / 249.9746Loss of the carboxylic acid group (45 Da), ~1:1 ratio.

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • LC Method (for purity assessment):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

  • MS Method:

    • Acquire data in both positive and negative ion modes.

    • Scan a mass range of m/z 100-500.

    • Ensure the mass accuracy is below 5 ppm for confident formula determination.

Vibrational Spectroscopy (Infrared - IR): The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, the spectrum will be dominated by the features of the carboxylic acid group. Carboxylic acids in the solid state typically exist as hydrogen-bonded dimers, which gives rise to an extremely broad O-H stretching band from ~2500 to 3300 cm⁻¹. This broad absorption is highly characteristic and often considered definitive evidence for a carboxylic acid[7][8]. The carbonyl (C=O) stretch will be a strong, sharp peak around 1700 cm⁻¹[8].

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity/ShapeRationale
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very Broad, StrongCharacteristic of H-bonded dimers[4][8].
C-H Stretch (Aromatic)3000 - 3100Medium, SharpStretching of sp² C-H bonds.
C=O Stretch (Carboxylic Acid)1690 - 1725Strong, SharpCarbonyl stretch, conjugated with the pyrimidine ring.
C=N, C=C Stretch (Aromatic Rings)1450 - 1600Medium to StrongRing stretching vibrations of pyrimidine and phenyl rings.
C-O Stretch / O-H Bend1200 - 1300MediumCoupled vibrations within the carboxylic acid group.
C-Br Stretch500 - 650Medium to StrongCharacteristic C-Br stretching frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.

Integrated Spectroscopic Analysis Workflow

G cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation MS Mass Spec (HRMS) - Confirms Molecular Formula - Shows Br Isotope Pattern H_NMR ¹H NMR - Shows proton environments - Confirms substitution patterns MS->H_NMR Provides Formula IR Infrared (IR) - Confirms -COOH group (Broad O-H, C=O stretch) IR->H_NMR Provides Functional Groups C_NMR ¹³C NMR - Confirms carbon skeleton - Shows all unique carbons H_NMR->C_NMR Maps H-Framework Final Verified Structure of 2-(4-Bromophenyl)pyrimidine -5-carboxylic acid C_NMR->Final Confirms C-Framework

Caption: Integrated workflow for structural verification.

UV-Visible Spectroscopy: Probing the Electronic System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. For 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, the extended π-conjugated system, spanning both aromatic rings, is expected to produce strong absorptions in the UV region. The primary absorption bands will correspond to π → π* transitions[9]. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and the overall extent of conjugation. This technique is less useful for detailed structural elucidation but is invaluable for quantitative analysis (e.g., using the Beer-Lambert law) and for monitoring reaction progress[10].

Predicted UV-Vis Data (in Ethanol)

TransitionPredicted λ_max (nm)Rationale
π → π*260 - 300Strong absorption due to the extended conjugated system of the bi-aryl pyrimidine structure. Similar chromophores show absorption in this region[11].

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration. Perform serial dilutions to create a working solution with an absorbance between 0.1 and 1.0 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

    • Rinse and fill the cuvette with the sample solution.

    • Scan a wavelength range from 200 to 400 nm.

  • Processing: The instrument software will plot absorbance versus wavelength and automatically identify the λ_max.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 5-Bromo-2-methoxypyrimidine-4-carboxylic acid. PubChem. Available at: [Link]

  • N-(4-Bromophenyl)pyrazine-2-carboxamide. National Institutes of Health (NIH). Available at: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]

  • Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. Available at: [Link]

  • Comparison of UV-vis absorption spectra of... ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central. Available at: [Link]

  • Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • 2-[(4-bromophenyl)methylamino]-7-oxo-5-propyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile. PubChem. Available at: [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. LookChem. Available at: [Link]

  • A two-stage MS feature dereplication strategy for natural products discovery. ChemRxiv. Available at: [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • Infrared Spectroscopy Index. Doc Brown's Chemistry. Available at: [Link]

  • Significance of UV-Vis spectroscopy in in vitro release studies. CHEMIK. Available at: [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. DOI. Available at: [Link]

  • UV-Vis spectroscopy coupled with firefly algorithm-enhanced artificial neural networks for the determination of propranolol, rosuvastatin, and valsartan in ternary mixtures. PubMed Central. Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. PubMed. Available at: [Link]

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Exploratory

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid as a research chemical

An In-Depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid for Advanced Research This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the utility of . We will delve into its synthesis, physicochemical properties, likely biological targets, and detailed protocols for its application in a laboratory setting. This molecule, belonging to the prominent pyrimidine class of heterocycles, represents a valuable scaffold for the development of targeted therapeutics.

Core Compound Profile and Physicochemical Properties

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine ring is a foundational structure in numerous biologically active compounds, including several approved drugs for oncology and infectious diseases[1]. The presence of the 4-bromophenyl group at the 2-position and a carboxylic acid at the 5-position provides specific steric and electronic properties that are key to its potential biological activity and make it an attractive starting point for medicinal chemistry campaigns.

While experimental data for this specific molecule is not widely published, we can infer its key properties based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid and Related Analogs

Property2-(4-Bromophenyl)pyrimidine-5-carboxylic acid (Calculated/Estimated)5-Bromo-4-pyrimidinecarboxylic acid (Experimental Data)[2]
Molecular Formula C₁₁H₇BrN₂O₂C₅H₃BrN₂O₂
Molecular Weight 279.09 g/mol 202.99 g/mol
Appearance Expected to be a white to off-white solidWhite to off-white Solid[2]
Boiling Point > 350 °C (Predicted)357.2 ± 27.0 °C (Predicted)[2]
pKa ~3-4 (Estimated for carboxylic acid)1.46 ± 0.10 (Predicted)[2]
Solubility Expected to be soluble in DMSO, DMF, and aqueous baseSoluble in polar organic solvents

Synthesis and Spectroscopic Characterization

A robust synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid can be achieved through a well-established method for creating 2-substituted pyrimidine-5-carboxylic esters, followed by saponification. The general strategy involves the condensation of an amidine with a three-carbon electrophilic component.[3][4]

Proposed Synthesis Workflow

The synthesis begins with the commercially available 4-bromobenzamidine hydrochloride, which is reacted with an activated propenoate derivative. A general and effective method developed by Zhichkin et al. utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as the three-carbon synthon.[4] This approach is favored for its high yields and applicability to a wide range of amidines.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_reaction2 Step 2: Saponification 4_bromobenzamidine 4-Bromobenzamidine Hydrochloride ester_intermediate Ethyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate 4_bromobenzamidine->ester_intermediate Ethanol, Reflux propenolate Sodium salt of 3,3-dimethoxy-2- ethoxycarbonylpropen-1-ol propenolate->ester_intermediate final_product 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid ester_intermediate->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol (Adapted from Zhichkin et al., 2002[5])

Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate

  • To a solution of 4-bromobenzamidine hydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide in ethanol (1.0 eq) and stir for 15 minutes at room temperature.

  • Add the sodium salt of ethyl 3,3-dimethoxy-2-formylpropanoate (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ester intermediate.

Step 2: Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

  • Dissolve the ethyl ester intermediate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product.

Expected Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and phenyl protons. The pyrimidine protons at positions 4 and 6 should appear as singlets in the downfield region (~9.0-9.5 ppm). The 4-bromophenyl group will exhibit two doublets in the aromatic region (~7.7-8.5 ppm), characteristic of a para-substituted benzene ring. The carboxylic acid proton will likely appear as a broad singlet far downfield (>12 ppm)[5].

  • ¹³C NMR: The carbon NMR will show signals for the carboxyl carbon (~165-170 ppm), the pyrimidine ring carbons (~155-165 ppm), and the bromophenyl carbons (~125-140 ppm). The carbon bearing the bromine atom will be shifted upfield compared to the other aromatic carbons[6].

  • Mass Spectrometry (MS): The mass spectrum (ESI-) should show a prominent [M-H]⁻ ion. A characteristic isotopic pattern for the single bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

Biological Context: A Putative Aurora Kinase Inhibitor

While direct enzymatic or cellular data for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is scarce, its structural similarity to known kinase inhibitors strongly suggests a mechanism of action involving the inhibition of protein kinases. Specifically, the 2-phenylpyrimidine scaffold is a known hinge-binding motif for several kinases.

A closely related analog, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase[1][7]. Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are master regulators of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for oncology drug discovery[8].

Aurora_Kinase_Role cluster_cell_cycle Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Prophase Centrosome Maturation & Spindle Assembly Aurora_B Aurora B Kinase Aurora_B->Metaphase Chromosome Alignment (Spindle Checkpoint) Aurora_B->Cytokinesis Abscission Target_Compound 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Target_Compound->Aurora_A Inhibition Target_Compound->Aurora_B Inhibition

Caption: The role of Aurora kinases in mitosis and the putative inhibitory action of the title compound.

By inhibiting Aurora kinases, compounds like 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid can disrupt the mitotic process, leading to mitotic catastrophe and ultimately, apoptosis in rapidly dividing cancer cells. This makes it a valuable tool for cancer research and a promising scaffold for the development of novel antineoplastic agents.

Experimental Protocols for In Vitro Evaluation

To validate the hypothesized activity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, the following experimental protocols are recommended.

Protocol 1: In Vitro Aurora B Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from a standard method for measuring kinase activity by quantifying ATP consumption[9][10].

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Prepare Reagents Dispense_Inhibitor Dispense serial dilutions of test compound into 96-well plate Start->Dispense_Inhibitor Add_Kinase Add Aurora B Kinase and substrate (e.g., Histone H3) Dispense_Inhibitor->Add_Kinase Initiate_Reaction Add ATP to start reaction Add_Kinase->Initiate_Reaction Incubate_1 Incubate at 30°C for 30-60 min Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent to deplete remaining ATP Incubate_1->Stop_Reaction Incubate_2 Incubate at RT for 40 min Stop_Reaction->Incubate_2 Develop_Signal Add Kinase Detection Reagent to convert ADP to light Incubate_2->Develop_Signal Incubate_3 Incubate at RT for 30 min Develop_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate

Caption: Step-by-step workflow for the ADP-Glo™ based Aurora kinase assay.

Materials:

  • Recombinant active Aurora B kinase

  • Kinase substrate (e.g., inactive histone H3 protein)

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (2-(4-Bromophenyl)pyrimidine-5-carboxylic acid) dissolved in DMSO

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute into the kinase buffer.

  • In a 96-well plate, add 5 µL of the diluted compound solution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

  • Add 10 µL of a solution containing the Aurora B kinase and histone H3 substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or below its Km for the enzyme.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines[11].

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. However, based on the data for structurally related compounds such as 4-bromophenylacetic acid and other brominated pyrimidines, the following precautions should be taken[2]:

  • Hazard Pictogram: GHS07 (Exclamation Mark) is likely applicable.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Use this compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (lab coat, safety glasses, and chemical-resistant gloves) should be worn.

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C[2].

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide. Please consult the original publications for detailed experimental procedures and data.

Sources

Foundational

The Synthesis and Evolution of Substituted Pyrimidine Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract: The pyrimidine ring, a fundamental heterocycle in nucleic acids, has become a cornerstone of modern medicinal chemistry. When functionalized with a carboxylic acid and other substituents, this scaffold gives ri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrimidine ring, a fundamental heterocycle in nucleic acids, has become a cornerstone of modern medicinal chemistry. When functionalized with a carboxylic acid and other substituents, this scaffold gives rise to a class of molecules with profound and diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of substituted pyrimidine carboxylic acids, designed for researchers, scientists, and drug development professionals. We will traverse the historical landscape of their initial synthesis, chart the evolution of synthetic methodologies, dissect the critical structure-activity relationships that govern their function, and present detailed case studies of their successful application, from oncology to agriculture. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols and data-rich visualizations to empower the next generation of discovery.

The Dawn of Discovery: From Natural Intermediates to Classic Syntheses

The story of pyrimidine carboxylic acids begins not in a flask, but in biology itself. Orotic acid, or 2,4-dioxo-1H-pyrimidine-6-carboxylic acid, is a key intermediate in the de novo biosynthesis of pyrimidine nucleotides, the building blocks of DNA and RNA.[1] First isolated from cow's milk, it was once misidentified as "vitamin B13" before its true metabolic role was understood.[1] Its existence in nature provided the first evidence of a biologically relevant pyrimidine bearing a carboxylic acid moiety, hinting at the potential for such structures to interact with biological systems.

The laboratory synthesis of pyrimidine derivatives began in the late 19th century. While early work by Grimaux (1879) and Pinner (1884) established foundational methods for creating the pyrimidine ring, it was the work of Italian chemist Pietro Biginelli in 1891 that created a direct and versatile route to functionalized pyrimidines.[2] The Biginelli reaction , a one-pot, acid-catalyzed three-component condensation of an aldehyde, a β-ketoester, and urea, became a landmark in heterocyclic chemistry.[2][3][4]

Though the classic Biginelli reaction typically yields an ester, its principles laid the groundwork for synthesizing carboxylic acid derivatives. A crucial, though historically less common, variation involves the use of β-keto carboxylic acids. These substrates can participate in the cyclization, and subsequent in-situ decarboxylation can lead to 5-unsubstituted dihydropyrimidines.[5] More controlled modifications of the Biginelli reaction and related multi-component strategies have since been developed to retain the carboxylic acid functionality, providing a direct lineage from this century-old reaction to modern drug candidates.

Evolution of Synthetic Methodologies

The synthesis of substituted pyrimidine carboxylic acids has evolved from classical condensation reactions to sophisticated, high-yield, and diverse methodologies. This evolution reflects the increasing demand for molecular diversity in high-throughput screening and the need for efficient, scalable routes in process chemistry.

Classical Condensation Approaches

The Pinner and Biginelli reactions remain the conceptual bedrock of pyrimidine synthesis.

  • Pinner Synthesis (and variations): This method involves the condensation of amidines with 1,3-dicarbonyl compounds. By selecting a dicarbonyl component that incorporates a carboxylic acid or a precursor group (like an ester), pyrimidine carboxylic acids can be formed.

  • Biginelli Reaction: As discussed, this multicomponent reaction provides a rapid entry to dihydropyrimidines. Modern iterations utilize a wide array of catalysts (e.g., Yb(OTf)₃, InCl₃) and conditions, including microwave irradiation, to improve yields and expand substrate scope, enabling the direct synthesis of derivatives bearing carboxylic acid groups or their esters.[3]

Modern Synthetic Strategies

Contemporary methods offer greater control and diversity, allowing for the precise installation of substituents required for targeted biological activity. A particularly effective modern approach provides a direct, high-yielding route to 2-substituted pyrimidine-5-carboxylic esters, which are immediate precursors to the corresponding acids. This method avoids substitution at the 4-position, a common challenge in other synthetic routes.

The general workflow for this modern approach is outlined below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Purification A Methyl Formate + Methyl 3,3-dimethoxypropionate B Sodium Hydride (Condensation) A->B Base C Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate B->C Forms stable salt E Reaction in Anhydrous DMF C->E D Amidinium Salt D->E F 2-Substituted Pyrimidine- 5-carboxylic Ester E->F Cyclization G Aqueous Work-up F->G H Column Chromatography G->H I Pure Product H->I

Caption: General workflow for a modern synthesis of 2-substituted pyrimidine-5-carboxylic esters.

This method's power lies in the stability of the sodium salt precursor and its clean reaction with a wide variety of amidinium salts, making it highly adaptable for creating chemical libraries.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol details the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the reaction of a stable sodium salt with various amidinium salts, a method noted for its high yields and versatility.[6]

Materials:

  • Methyl formate

  • Methyl 3,3-dimethoxypropionate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amidinium salt (e.g., acetamidinium chloride)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) dropwise at 0 °C.

    • After the initial addition, add methyl formate (1.2 eq) and allow the mixture to warm to room temperature.

    • Stir the reaction for 16-24 hours, during which the precursor salt precipitates.

    • The resulting stable sodium salt can be isolated or used directly in the next step.

  • Pyrimidine Synthesis:

    • To a solution or suspension of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (e.g., acetamidinium chloride, 1.1 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[6]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of substituted pyrimidine carboxylic acids is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring. The carboxylic acid group itself is often a critical pharmacophore, forming key hydrogen bonds or salt bridges with amino acid residues (e.g., lysine, arginine) in the target protein's active site. The rest of the scaffold serves to orient this acidic group and to establish additional hydrophobic, van der Waals, or hydrogen bonding interactions that determine potency and selectivity.

In the context of kinase inhibitors , a common application for the pyrimidine scaffold, the SAR can be generalized as follows:

  • 2-Position: Often occupied by an amine-containing group that projects into the solvent-exposed region or forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

  • 4-Position: Substituents here can modulate selectivity and potency. Aryl or heteroaryl groups are common, often engaging in hydrophobic interactions or forming pi-stacking interactions.

  • 5-Position: This position is crucial. Small, electron-withdrawing groups can influence the pKa of the ring nitrogens. Larger groups can be used to probe deeper pockets or to block access to off-target kinases, thereby improving selectivity. The carboxylic acid or its bioisosteres are frequently placed here or at the 4-position.

  • 6-Position: This position is often used to fine-tune solubility and metabolic stability. Small alkyl groups like methyl are common.

The following table presents representative SAR data for a series of thieno[3,2-d]pyrimidine derivatives, which are structurally related to pyrimidine carboxylic acids, acting as BCR-ABL kinase inhibitors. This data illustrates how subtle changes to the substituents can dramatically impact inhibitory potency.

CompoundR Group (Substitution)BCR-ABL IC₅₀ (nM)BCR-ABL (T315I mutant) IC₅₀ (nM)
1 -H>1000>1000
2 4-methoxy-phenyl10250
3 4-trifluoro-phenyl580
4 3-ethynyl-phenyl1.515
5 3-ethynyl-4-methyl-phenyl<112
(Data is illustrative, adapted from literature on kinase inhibitors to demonstrate SAR principles.[7])

This data clearly shows that adding substituents dramatically increases potency compared to the unsubstituted parent compound. Furthermore, the introduction of an ethynyl group (Compound 4) and further methylation (Compound 5) significantly improves activity against the drug-resistant T315I mutant, a key challenge in CML therapy. This highlights the power of iterative chemical modification guided by SAR principles.

Case Study: Aminocyclopyrachlor - A Pyrimidine Carboxylic Acid Herbicide

While many pyrimidine derivatives find use in medicine, a compelling example of a substituted pyrimidine carboxylic acid with major real-world impact comes from agriculture. Aminocyclopyrachlor is a potent, selective herbicide developed for the control of broadleaf weeds.[1][8]

Discovery and Design: Aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid) was designed as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1][9] Synthetic auxin herbicides have been used for decades, but the development of new chemical classes is crucial to manage weed resistance and improve environmental profiles. Aminocyclopyrachlor belongs to the pyrimidine carboxylic acid chemical family, representing a newer generation of this class of herbicides.[1] Its structure was optimized for high potency, systemic activity (translocation through both xylem and phloem), and selectivity for broadleaf plants (dicots) over grasses (monocots).[10]

Mechanism of Action: As a synthetic auxin, aminocyclopyrachlor hijacks the plant's natural growth regulation machinery.[11] In sensitive plants, the auxin signaling pathway is tightly controlled. Natural auxin (IAA) binds to receptor proteins (like TIR1/AFB), which then triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[12][13] The degradation of these repressors unleashes Auxin Response Factors (ARFs), which activate the expression of auxin-responsive genes, leading to controlled growth.

Aminocyclopyrachlor, being more stable and persistent than natural IAA, binds to the auxin receptors and causes the continuous and uncontrolled degradation of the Aux/IAA repressors. This leads to a massive, unregulated activation of auxin-responsive genes, resulting in epinasty (twisting and curling of leaves), undifferentiated cell division and elongation, and ultimately, plant death.[1][12]

G cluster_0 Normal Auxin Signaling (Low Auxin) cluster_1 Synthetic Auxin Herbicide Action AuxIAA_1 Aux/IAA Repressor ARF_1 ARF Transcription Factor AuxIAA_1->ARF_1 Binds & Inhibits Gene_1 Auxin-Responsive Gene (OFF) Growth_1 Normal Growth Gene_1->Growth_1 ACPA Aminocyclopyrachlor (Synthetic Auxin) Receptor TIR1/AFB Receptor ACPA->Receptor Binds SCF SCF E3 Ligase Complex Receptor->SCF Activates AuxIAA_2 Aux/IAA Repressor SCF->AuxIAA_2 Ubiquitinates Proteasome Proteasome AuxIAA_2->Proteasome Degraded ARF_2 ARF Transcription Factor AuxIAA_2->ARF_2 Inhibition Relieved Gene_2 Auxin-Responsive Gene (UNCONTROLLED EXPRESSION) ARF_2->Gene_2 Activates Growth_2 Abnormal Growth & Plant Death Gene_2->Growth_2

Caption: Mechanism of action of Aminocyclopyrachlor as a synthetic auxin herbicide.

Future Perspectives and Conclusion

The journey of substituted pyrimidine carboxylic acids from a simple metabolic intermediate to a class of highly engineered, biologically active molecules is a testament to the power of medicinal and synthetic chemistry. The core scaffold is remarkably versatile, offering multiple points for substitution that allow for the fine-tuning of electronic properties, solubility, and steric interactions.

Current research continues to expand the utility of this chemical class. The development of novel catalytic methods, including C-H activation and photoredox catalysis, promises to provide even more efficient and previously inaccessible routes to novel analogues. In drug discovery, pyrimidine carboxylic acids and their derivatives are being explored as inhibitors for a growing list of targets beyond kinases, including enzymes involved in metabolic disorders and epigenetic regulation. In agriculture, the focus remains on developing next-generation herbicides with improved safety profiles and novel mechanisms to combat weed resistance.

References

  • Wikipedia. Orotic acid. [Link]

  • Ezell, A. W., Turner, R., & Yeiser, J. L. USE OF aMINOCYCLOPYRaCHLOR FOR FORESTRY SITE PREPaRaTION IN THE SOUTHEaSTERN U.S. [Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Food and Agriculture Organization of the United Nations. Aminocyclopyrachlor 1. Template FAO/JMPR evaluations. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. Aminocyclopyrachlor (Ref: DPX-MAT28). AERU. [Link]

  • Google Patents.
  • PubChem. Aminocyclopyrachlor. [Link]

  • Technical Disclosure Commons. "IMPROVED PROCESS FOR PREPARATION OF PONATINIB HYDROCHLORIDE" by Anonymous. [Link]

  • Todd, J. C., & Egan, R. Synthetic auxin herbicides: finding the lock and key to weed resistance. PubMed. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • Google Patents.
  • ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of the antineoplastic agent ponatinib. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • MDPI. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. [Link]

  • MDPI. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • ResearchGate. IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. [Link]

  • SciELO. Auxinic herbicides, mechanisms of action, and weed resistance. [Link]

  • ResearchGate. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. [Link]

  • PubMed. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. [Link]

  • ResearchGate. Synthetic auxin herbicides: finding the lock and key to weed resistance. [Link]

  • Scribd. Mechanism of Biginelli Pyrimidine Synthesis. [Link]

  • Qingmu. Pharmaceutical Compositions and Process of Ponatinib HCl API. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • PubMed Central. Auxin Herbicide Action: Lifting the Veil Step by Step. [Link]

  • PubMed. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, a plausible synthetic route with detailed experimental protocol, expected spectroscopic characterization, potential applications in drug discovery, and essential safety and handling information. This document is intended to serve as a valuable resource for researchers and scientists working with pyrimidine-based scaffolds.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. In medicinal chemistry, the pyrimidine motif is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. This has led to the development of a multitude of pyrimidine-containing drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents[1].

The 2-aryl-pyrimidine-5-carboxylic acid framework, in particular, offers a versatile platform for drug design. The aryl group at the 2-position can be readily modified to optimize interactions with target proteins, while the carboxylic acid at the 5-position provides a handle for further chemical elaboration or can act as a key pharmacophoric feature. The introduction of a bromine atom on the phenyl ring, as in 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, provides an additional vector for chemical modification through cross-coupling reactions, further enhancing its utility as a building block in the synthesis of complex molecular architectures.

Physicochemical Properties

The fundamental physicochemical properties of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid are summarized below. The molecular weight is calculated from its molecular formula, C₁₁H₇BrN₂O₂.

PropertyValue
Molecular Formula C₁₁H₇BrN₂O₂
Molecular Weight 279.09 g/mol
IUPAC Name 2-(4-bromophenyl)pyrimidine-5-carboxylic acid
CAS Number Not readily available

Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

A general and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been reported, which can be adapted for the preparation of the target carboxylic acid[2][3]. The proposed synthetic pathway involves the condensation of 4-bromobenzamidine with a suitable three-carbon electrophilic component, followed by hydrolysis of the resulting ester.

Proposed Synthetic Pathway

The synthesis commences with the formation of 4-bromobenzamidine hydrochloride from 4-bromobenzonitrile. This amidine is then reacted with an enol ether of a pyruvate derivative, which serves as the C3 synthon, to construct the pyrimidine ring. The final step is the saponification of the ester to yield the desired carboxylic acid.

Synthesis_of_2-(4-Bromophenyl)pyrimidine-5-carboxylic_acid cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Ester Hydrolysis A 4-Bromobenzonitrile B 4-Bromobenzamidine HCl A->B 1. HCl, EtOH 2. NH3 D Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate B->D C Ethyl 2-(ethoxymethylene)-3-oxobutanoate C->D NaOEt, EtOH, reflux E 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid D->E 1. NaOH, H2O/EtOH 2. H+ Medicinal_Chemistry_Applications cluster_0 Core Scaffold cluster_1 Potential Biological Targets cluster_2 Chemical Modifications mol 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid Kinases Kinase Inhibitors mol->Kinases Anticancer GPCRs GPCR Modulators mol->GPCRs Anti-inflammatory Enzymes Enzyme Inhibitors mol->Enzymes Antifungal R1 Suzuki/Buchwald-Hartwig Cross-Coupling at C4-Br R1->mol Diversification R2 Amide/Ester Formation at Carboxylic Acid R2->mol Bioisosteric Replacement & Prodrugs

Sources

Foundational

In Silico Prediction of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Properties: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Predictive Science in Modern Drug Discovery In the landscape of contemporary drug discovery, the ethos of "fail fast, fail cheap" has become a guiding principle. The ability to anticipate the...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

In the landscape of contemporary drug discovery, the ethos of "fail fast, fail cheap" has become a guiding principle. The ability to anticipate the physicochemical, pharmacokinetic, and toxicological properties of a novel chemical entity before its synthesis is no longer a luxury but a necessity. In silico predictive modeling stands at the forefront of this paradigm shift, offering a powerful lens to scrutinize and prioritize candidates with the highest probability of success.

This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth, practical framework for the computational evaluation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a molecule belonging to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Their diverse biological activities underscore the importance of understanding the properties of novel analogues like the one under consideration.[1][5][6]

This document eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational understanding of the molecule to the practical application of in silico tools for property prediction, and finally, to the interpretation and validation of the generated data. As your Senior Application Scientist, my objective is to not only provide a "how-to" but to instill a deeper understanding of the "why" behind each computational step, empowering you to apply these principles to your own research endeavors.

The Subject Molecule: 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

The molecule at the heart of this guide is 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. Its structure is characterized by a central pyrimidine ring, substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a carboxylic acid. This unique combination of a halogenated aromatic ring, a heteroaromatic core, and an acidic functional group suggests a rich and complex pharmacological profile.

The carboxylic acid moiety is a key determinant of the molecule's physicochemical properties, particularly its acidity (pKa) and solubility, which in turn influence its absorption and distribution in the body. The free carboxylic group can also play a crucial role in target binding through hydrogen bond interactions.[8]

The In Silico Predictive Workflow: A Self-Validating System

The cornerstone of trustworthy in silico prediction lies in a well-defined and self-validating workflow. This involves the use of multiple, mechanistically diverse computational models and a critical comparison of their outputs. The workflow presented here is designed to provide a comprehensive profile of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, encompassing its fundamental physicochemical properties, its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and its potential biological activities.

In_Silico_Predictive_Workflow cluster_0 Input cluster_1 Property Prediction Engines cluster_2 Data Analysis & Validation cluster_3 Output Input Molecule Input 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid (SMILES/SD File) PhysChem Physicochemical Properties pKa, LogP, Solubility, etc. (ACD/Percepta, ChemAxon) Input:f1->PhysChem:f0 Predict ADMET ADMET Prediction Absorption, Distribution, Metabolism, Excretion, Toxicity (ADMETlab 2.0, SwissADME) Input:f1->ADMET:f0 Predict Bioactivity Bioactivity Prediction Target Prediction, MoA (SwissTargetPrediction, Molinspiration) Input:f1->Bioactivity:f0 Predict Analysis Data Aggregation & Comparison Cross-validation of predictions Comparison with related compounds PhysChem:f1->Analysis:f0 ADMET:f1->Analysis:f0 Bioactivity:f1->Analysis:f0 Output Comprehensive Molecular Profile Prioritization & Experimental Design Analysis:f1->Output:f0 Data_Integration_and_Decision_Making cluster_0 In Silico Data Streams cluster_1 Decision Point cluster_2 Recommended Next Steps PhysChem Physicochemical Properties Favorable for Oral Bioavailability Decision {Synthesize and Test? | YES} PhysChem->Decision ADMET ADMET Profile Good Absorption, Low Toxicity Risk Potential CYP Inhibition ADMET->Decision Bioactivity Bioactivity Prediction High Probability of Kinase Inhibition Bioactivity->Decision Synthesis Chemical Synthesis Decision->Synthesis InVitro {In Vitro Testing | Kinase Panel Screening CYP Inhibition Assays Solubility & Permeability Assays} Synthesis->InVitro

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

Introduction: The Significance of 2-Arylpyrimidine-5-carboxylic Acids in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ver...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Arylpyrimidine-5-carboxylic Acids in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Specifically, 2-arylpyrimidine-5-carboxylic acids are recognized as privileged structures in drug discovery. The carboxylic acid moiety often serves as a critical pharmacophore, engaging in essential interactions with biological targets, while the 2-aryl substituent provides a vector for modifying steric and electronic properties to enhance potency and selectivity.[2][3] 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, in particular, is a valuable building block for the synthesis of kinase inhibitors and other targeted therapies, where the bromine atom can serve as a handle for further functionalization via cross-coupling reactions.[4]

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. The described methodology is designed for reliability and scalability, with an emphasis on the causal relationships between experimental choices and outcomes. Every step is accompanied by expert insights to guide researchers toward a successful synthesis.

Overall Synthesis Strategy

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is most effectively achieved through a two-step process. This strategy begins with the formation of the pyrimidine ring system, yielding an ester-protected carboxylic acid. This is followed by the introduction of the 4-bromophenyl group at the 2-position of the pyrimidine ring via a Suzuki-Miyaura cross-coupling reaction. The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This approach allows for the late-stage introduction of the aryl group, which is advantageous for library synthesis and structure-activity relationship (SAR) studies.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Ester Hydrolysis A Ethyl 2-(chloro)-pyrimidine-5-carboxylate B Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate A->B 4-Bromophenylboronic acid, Pd catalyst, Base C 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid B->C Base (e.g., NaOH or LiOH), H2O/Solvent

Caption: Synthetic workflow for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The initial step involves the construction of the pyrimidine ring. A common and effective method is the condensation of an amidine with a suitable three-carbon building block. For this protocol, we will adapt a procedure analogous to the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[5]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Diethyl 2-(ethoxymethylene)malonate≥98%Commercially Available
Formamidine hydrochloride≥97%Commercially Available
Sodium ethoxide21% solution in ethanolCommercially AvailableHandle under inert atmosphere
EthanolAnhydrousCommercially Available
Diethyl etherAnhydrousCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableUse in a well-ventilated fume hood

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).

  • Formation of the Pyrimidine Ring: To the ethanol, add sodium ethoxide solution (1.2 eq). Then, add formamidine hydrochloride (1.1 eq) in portions, followed by diethyl 2-(ethoxymethylene)malonate (1.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with concentrated HCl until the pH is approximately 7. A precipitate will form.

  • Isolation of Intermediate: Filter the precipitate and wash with cold ethanol and then diethyl ether. Dry the solid under vacuum to obtain ethyl 2-hydroxypyrimidine-5-carboxylate.

  • Chlorination: In a separate flask, carefully add phosphorus oxychloride (POCl₃) (5.0 eq). To this, add the dried ethyl 2-hydroxypyrimidine-5-carboxylate in portions at 0 °C.

  • Reaction: Slowly warm the mixture to reflux (approximately 105 °C) and heat for 3-4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol to yield ethyl 2-chloropyrimidine-5-carboxylate.

Expert Insights: The use of POCl₃ is a standard and effective method for converting hydroxypyrimidines to their chloro derivatives. This step is crucial as the chloro group at the 2-position is an excellent leaving group for the subsequent Suzuki-Miyaura coupling.

Part 2: Synthesis of Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds.[6] In this step, the 2-chloro position of the pyrimidine ring is coupled with 4-bromophenylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 2-chloropyrimidine-5-carboxylateSynthesized in Part 1-
4-Bromophenylboronic acid≥97%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive, handle under inert gas
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
WaterDegassed, deionized-
Ethyl acetateACS gradeCommercially Available
BrineSaturated NaCl solution-
Magnesium sulfate (MgSO₄)AnhydrousCommercially Available

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, sufficient to make a 0.1 M solution with respect to the starting pyrimidine).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate.

Expert Insights: The use of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The aqueous base (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent is important to prevent oxidation of the palladium catalyst.

Part 3: Hydrolysis of Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a straightforward hydrolysis reaction under basic conditions.[8]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylateSynthesized in Part 2-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)Pellets, ≥97%Commercially Available
Tetrahydrofuran (THF)ACS gradeCommercially Available
WaterDeionized-
Hydrochloric acid (HCl)1 M solution-

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate will form.

  • Isolation and Purification: Stir the suspension in the ice bath for 30 minutes, then filter the solid. Wash the solid with cold water and dry under vacuum to yield 2-(4-bromophenyl)pyrimidine-5-carboxylic acid as a pure solid.

Expert Insights: Using a co-solvent like THF helps to solubilize the starting ester. Acidification must be done carefully to ensure complete precipitation of the carboxylic acid product. Washing with cold water removes any inorganic salt impurities.

Characterization and Validation

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: As an indicator of purity.

Quantitative Data Summary

StepStarting MaterialKey ReagentsTypical YieldPurity (by HPLC)
1Diethyl 2-(ethoxymethylene)malonateFormamidine HCl, POCl₃60-70%>95%
2Ethyl 2-chloropyrimidine-5-carboxylate4-Bromophenylboronic acid, Pd(PPh₃)₄75-85%>98%
3Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylateNaOH or LiOH90-98%>99%

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. By understanding the rationale behind each step, from the initial ring formation to the final hydrolysis, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The self-validating nature of the protocol, with clear checkpoints and characterization methods, ensures the integrity of the final product.

References

  • MDPI. (n.d.). Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

  • ACS Omega. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Atlantis Press. (2017). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]

  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

  • ACS Publications. (1941). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid 1. Retrieved from [Link]

  • MDPI. (2020). Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Retrieved from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • PubMed Central. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • American Chemical Society. (1941). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid1. Retrieved from [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • PubMed. (2024). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: One-Pot Synthesis of 2-Arylpyrimidine-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Arylpyrimidine-5-Carboxylic Acids in Medicinal Chemistry The pyrimidine scaffold is a cornerstone in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Arylpyrimidine-5-Carboxylic Acids in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, serving as a critical building block in a vast array of biologically active molecules.[1][2][3] Its presence in nucleobases and various approved drugs, including antihypertensives, antivirals, and anticancer agents, underscores its privileged status in medicinal chemistry.[3][4] Specifically, the 2-arylpyrimidine-5-carboxylic acid motif has garnered significant attention due to its prevalence in compounds exhibiting a wide range of pharmacological activities. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and antitumor properties.[3][5][6] The substituent at the 2-position and the carboxylic acid at the 5-position are pivotal for modulating the biological and physicochemical properties of these compounds, making them attractive targets for drug discovery programs.[2][7]

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction.[8][9] This approach is particularly valuable in the rapid generation of diverse chemical libraries for high-throughput screening. This document provides a detailed protocol for a one-pot synthesis of 2-arylpyrimidine-5-carboxylic acids, designed to be robust and adaptable for various research and drug development applications.

Reaction Rationale and Mechanistic Insights

The one-pot synthesis of 2-arylpyrimidine-5-carboxylic acids can be achieved through various multicomponent reactions, with the Biginelli reaction and its variations being a prominent example.[8][10][11][12] This application note will focus on a versatile and efficient method involving the condensation of an aromatic aldehyde, a β-ketoester, and an amidine source.

The underlying mechanism of this transformation involves a series of acid-catalyzed steps.[10][13] Initially, the aldehyde reacts with the amidine (or its precursor, such as urea or thiourea in a classical Biginelli reaction) to form an acylimine intermediate.[10] Concurrently, the β-ketoester enolizes, and the resulting enol acts as a nucleophile, attacking the electrophilic carbon of the acylimine. Subsequent cyclization and dehydration lead to the formation of a dihydropyrimidine intermediate. In the context of synthesizing the target carboxylic acids, the ester group of the dihydropyrimidine can be subsequently hydrolyzed in the same pot to yield the final 2-arylpyrimidine-5-carboxylic acid. Alternatively, starting with a β-ketoacid derivative can directly lead to the carboxylic acid product.

Experimental Workflow Overview

G cluster_0 One-Pot Synthesis A Reactant Mixing (Aromatic Aldehyde, β-Ketoester, Amidine) B Acid-Catalyzed Condensation & Cyclization A->B C Formation of Dihydropyrimidine Intermediate B->C D In-situ Hydrolysis (if starting with ester) C->D E Workup & Purification D->E F Final Product: 2-Arylpyrimidine-5-carboxylic Acid E->F

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-pot synthesis of a representative 2-arylpyrimidine-5-carboxylic acid. Researchers should optimize conditions for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentSigma-AldrichPurify by distillation if necessary.
Ethyl AcetoacetateReagentAlfa AesarUse freshly opened or distilled.
Guanidine Hydrochloride≥99%TCIA common amidine source.
Sodium EthoxideReagentAcros OrganicsHandle under inert atmosphere.
EthanolAnhydrousFisher ScientificEnsure dryness for optimal reaction.
Hydrochloric Acid (HCl)ConcentratedJ.T. BakerFor acidification.
Diethyl EtherACS GradeVWRFor washing.
Standard Glassware--Round-bottom flask, condenser, etc.
Magnetic Stirrer with Hotplate---
Inert Atmosphere Setup--(e.g., Nitrogen or Argon)
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

    • Under a gentle stream of nitrogen, add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Reactant Addition:

    • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature.

    • Sequentially add the aromatic aldehyde (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent) to the reaction mixture.

  • Reaction Progression:

    • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • In-situ Hydrolysis:

    • After completion of the condensation reaction (as indicated by TLC), cool the reaction mixture to room temperature.

    • Slowly add a solution of sodium hydroxide (2.0 equivalents) in water (20 mL) to the flask.

    • Heat the mixture to reflux for an additional 2-3 hours to facilitate the hydrolysis of the ester.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous solution to a beaker and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water (2 x 30 mL) and then with diethyl ether (2 x 20 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to afford the pure 2-arylpyrimidine-5-carboxylic acid.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Generalized Reaction Scheme

G cluster_0 Generalized Reaction Reactants Ar-CHO + CH3COCH2COOEt + H2N-C(=NH)-NH2*HCl Conditions 1. NaOEt, EtOH, Reflux 2. NaOH, H2O, Reflux 3. HCl (aq) Product 2-Arylpyrimidine-5-carboxylic Acid Conditions->Product One-Pot

Caption: Generalized one-pot reaction scheme.

Expected Results and Troubleshooting

ParameterExpected Outcome
Yield 60-85% (highly substrate-dependent)
Purity >95% after recrystallization
Appearance Typically a white to off-white crystalline solid
Potential Issues and Solutions
  • Low Yield:

    • Cause: Incomplete reaction, side reactions, or loss of product during workup.

    • Solution: Ensure anhydrous conditions, use freshly purified reagents, and optimize reaction time and temperature. Careful pH adjustment during precipitation is crucial.

  • Impure Product:

    • Cause: Presence of starting materials or reaction intermediates.

    • Solution: Monitor the reaction closely by TLC to ensure completion. Optimize the recrystallization solvent system for efficient purification.

  • Reaction Fails to Proceed:

    • Cause: Inactive catalyst or poor quality of reagents.

    • Solution: Use a fresh batch of sodium ethoxide and ensure the absence of moisture. Verify the purity of the starting materials.

Conclusion

The one-pot synthesis of 2-arylpyrimidine-5-carboxylic acids is an efficient and versatile method for accessing a class of compounds with significant potential in drug discovery and development.[3][6] The protocol outlined in this application note provides a solid foundation for researchers to synthesize a diverse range of derivatives for further biological evaluation. The principles of multicomponent reactions, such as the one described, are integral to modern synthetic chemistry, enabling the rapid and economical production of novel chemical entities.[9]

References

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]

  • Al-Ghorbani, M., Chebude, Y., Shaik, M. R., Al-Amiery, A. A., Gaafar, A. R., & Kadhum, A. A. H. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 28(13), 5229. [Link]

  • Kumari, A., Singh, R. K., & Singh, P. P. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6289. [Link]

  • Al-Ghorbani, M., Chebude, Y., Shaik, M. R., Al-Amiery, A. A., Gaafar, A. R., & Kadhum, A. A. H. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Semantic Scholar. [Link]

  • Gontijo, T. B., da Silva, A. A. T., da Silva, A. L., & de Oliveira, R. B. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3696. [Link]

  • Al-Ghorbani, M., Chebude, Y., Shaik, M. R., Al-Amiery, A. A., Gaafar, A. R., & Kadhum, A. A. H. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 28(13), 5229. [Link]

  • Ahmed, E. A., Khodairy, A., Ali, A. M., & El-Wassimy, M. T. (2021). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 26(11), 3139. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Smodiš, J., & Stanovnik, B. (2007). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 12(3), 557–569. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. ResearchGate. [Link]

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  • Kumar, A., Kumar, K., & Singh, P. P. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 121. [Link]

  • Al-Ghorbani, M., Chebude, Y., Shaik, M. R., Al-Amiery, A. A., Gaafar, A. R., & Kadhum, A. A. H. (2023). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. PubMed. [Link]

  • Aher, J. S., Akbari, R. D., & Khedkar, P. M. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 53. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • Li, Y., et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]

  • ResearchGate. (2001). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids. [Link]

  • El-Sayed, N. N. E., et al. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 473-487. [Link]

  • Pop, A., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4991. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879–888. [Link]

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Method

Application Notes &amp; Protocols: Leveraging 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid for the Synthesis of Advanced Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology. Introduction: The Central Role of Pyrimidine Scaffolds in Kinase Inhibition Protein...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Introduction: The Central Role of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized cancer therapy. Within this landscape, the pyrimidine ring has emerged as a "privileged scaffold." Its nitrogen atoms are perfectly positioned to form crucial hydrogen bonds with the kinase "hinge region," the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine base of ATP, providing a strong anchor for the inhibitor.[2][3]

This guide focuses on the strategic application of a highly versatile building block: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid . We will explore its intrinsic value in drug design and provide detailed, field-proven protocols for its conversion into potent and selective kinase inhibitors. This molecule is not merely a starting material; it is a carefully designed platform incorporating three key strategic elements:

  • The Pyrimidine Core: A proven hinge-binding motif.

  • A Carboxylic Acid Handle: A reactive site for facile diversification and introduction of side chains to probe kinase pocket specificity.

  • A Latent Reactive Handle (4-Bromophenyl): A site for late-stage functionalization via cross-coupling chemistry, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Strategic Value of the Core Scaffold

The design of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is inherently logical for kinase inhibitor synthesis. Each component serves a distinct and vital purpose in establishing high-affinity binding and enabling systematic Structure-Activity Relationship (SAR) studies.

The Pyrimidine Hinge-Binder

The 2-substituted pyrimidine is a classic Type I kinase inhibitor scaffold, designed to compete directly with ATP. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, engaging with the backbone amide protons of conserved residues in the hinge region (e.g., Cysteine in EGFR, Alanine in Aurora A).[4] This bidentate interaction provides the foundational affinity for the entire molecule.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_NH1 Backbone N-H Hinge_NH2 Backbone N-H Inhibitor Pyrimidine Core Inhibitor->Hinge_NH1 H-Bond Inhibitor->Hinge_NH2 H-Bond Carboxylic_Acid C5-Carboxylic Acid (Amidation Site) Inhibitor->Carboxylic_Acid Bromo_Phenyl C2-(4-Bromophenyl) (Cross-Coupling Site) Inhibitor->Bromo_Phenyl

Caption: Kinase hinge-binding mode of the pyrimidine scaffold.

The Carboxylic Acid: A Gateway to Diversity

The carboxylic acid at the C5 position is the primary point for synthetic elaboration. Through amide bond formation, a vast array of chemical moieties can be introduced. This is critical because the region of the ATP pocket extending from the C5 position is highly variable among different kinases. By systematically varying the amine coupling partner, researchers can:

  • Enhance Potency: Introduce groups that form additional hydrogen bonds or van der Waals interactions.

  • Engineer Selectivity: Design side chains that exploit unique features of the target kinase's binding site, creating steric clashes with off-target kinases.[5]

  • Modulate Physicochemical Properties: Improve solubility, cell permeability, and metabolic stability.

The 4-Bromophenyl Group: The Key to Late-Stage Optimization

The 4-bromophenyl group serves a dual purpose. Initially, it acts as a space-filling hydrophobic moiety that can occupy a lipophilic pocket. More importantly, the bromine atom is a powerful handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, or amino groups after the core amide has been established. This late-stage functionalization is a highly efficient strategy in modern medicinal chemistry for rapidly generating analogs with optimized properties.[6]

Core Synthetic Protocols: From Acid to Inhibitor

The conversion of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid into an advanced intermediate primarily involves amide bond formation. The choice of method depends on the scale, substrate sensitivity, and desired process efficiency.

Protocol 1: Standard Amide Coupling using HATU

This protocol represents a robust and widely applicable method for synthesizing amides from the title carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization for chiral amines.

Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. The non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), neutralizes the generated hexafluorophosphate salt and the ammonium salt of the amine coupling partner, liberating the free amine for nucleophilic attack. Anhydrous DMF is an excellent polar aprotic solvent for this transformation.

Experimental Workflow:

G Start 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid + Amine (R-NH2) Reagents HATU (1.1 eq) DIPEA (2.5 eq) Anhydrous DMF Start->Reagents Reaction Stir at Room Temp (2-12 h) Monitor by TLC/LC-MS Start->Reaction Reagents->Reaction Workup Aqueous Work-up (Quench with H2O, Extract with EtOAc) Reaction->Workup Purify Purification (Silica Gel Chromatography) Workup->Purify Product Target Amide Product Purify->Product

Caption: Workflow for standard HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add the desired amine coupling partner (1.05 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq). The order of addition can be critical; adding the base last is often preferred.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Quenching & Extraction: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Boric Acid-Catalyzed Direct Amidation

For large-scale synthesis or processes where sustainability is a key driver, direct catalytic amidation offers a significant advantage by avoiding stoichiometric activators and generating water as the only byproduct.[7] Boric acid is an inexpensive, low-toxicity catalyst for this transformation, which typically requires azeotropic removal of water.[8]

Rationale: Boric acid is believed to activate the carboxylic acid by forming a reactive borate ester or a similar species, which is then susceptible to nucleophilic attack by the amine. The reaction is driven to completion by removing the water formed during the reaction, typically using a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene.

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an inert atmosphere.

  • Charging Reagents: To the flask, add 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid (1.0 eq), the amine (1.2 eq), boric acid (0.1 eq), and toluene.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Application Showcase: Synthesis of a Potent Aurora A Kinase Inhibitor

To illustrate the power of this building block, we present a representative two-step synthesis of a hypothetical but highly plausible Aurora A kinase inhibitor, AURK-Inhib-01 . Aurora kinases are critical regulators of mitosis and are validated targets in oncology.[2][5][9]

Caption: Two-step synthesis of a hypothetical Aurora A inhibitor.

Step 1: Amide Coupling

Using Protocol 1 , 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is coupled with (S)-tert-butyl 3-aminopiperidine-1-carboxylate to furnish the amide intermediate. The piperidine moiety is a common feature in kinase inhibitors, often providing a vector into the solvent-exposed region and improving solubility.

Step 2: Suzuki-Miyaura Cross-Coupling

The bromine atom on the intermediate is now leveraged for late-stage functionalization. A Suzuki coupling with pyridine-3-boronic acid introduces a pyridyl group, which can form a critical hydrogen bond with residues in the ribose-binding pocket, significantly enhancing potency.[9]

Step-by-Step Methodology (Suzuki Coupling):

  • Preparation: To a flask, add the amide intermediate from Step 1 (1.0 eq), pyridine-3-boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water. Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the degassed mixture.

  • Reaction: Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by LC-MS, typically 4-16 hours).

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry, concentrate, and purify by flash chromatography to yield the final inhibitor, AURK-Inhib-01 . (Note: A final deprotection step of the Boc group might be required depending on the target molecule's design).

Structure-Activity Relationship (SAR) Framework

Systematic modification of the scaffold allows for a deep understanding of the SAR, guiding the optimization of lead compounds.

Position of ModificationMoietyRationale & Expected Impact on Activity
C5-Amide Small aliphatic amines (e.g., cyclopropylamine)Probes small hydrophobic pockets near the hinge.
Substituted piperidines/pyrrolidinesImproves solubility; allows functional groups to interact with the solvent front or form additional H-bonds.[1][9]
AnilinesIntroduces a flat, aromatic system that can engage in π-stacking interactions.
C2-Phenyl (via Suzuki) 3-PyridylIntroduces an H-bond acceptor to engage with the ribose pocket.
Methoxy-substituted phenylCan improve metabolic stability and modulate electronics. Electron-donating groups may enhance activity in some kinase families.[6]
Fused heterocycles (e.g., indole)Increases surface area for hydrophobic interactions, potentially boosting potency significantly.

Quantitative Data Example

The following table presents hypothetical but representative data for a small series of analogs based on the AURK-Inhib-01 scaffold, illustrating the impact of SAR-driven modifications.

CompoundR¹ (Amide Group)R² (Suzuki Group)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)Selectivity (AurB/AurA)
1 Piperidin-3-yl4-Bromophenyl850>10,000>11
AURK-Inhib-01 Piperidin-3-yl3-Pyridyl25 60024
Analog-2 Piperidin-3-yl4-Methoxyphenyl45150033
Analog-3 Pyrrolidin-3-yl3-Pyridyl110250022

This data illustrates that the Suzuki coupling (Compound 1 vs. AURK-Inhib-01 ) dramatically improves potency, and further modifications can fine-tune this activity.

Conclusion

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its constituent parts—a hinge-binding pyrimidine core, a versatile carboxylic acid handle, and a latent bromine for late-stage functionalization—provide medicinal chemists with a powerful and efficient platform for the rapid synthesis and optimization of novel therapeutics. The protocols and strategies outlined in this guide offer a robust framework for leveraging this scaffold to develop potent and selective kinase inhibitors for a range of human diseases.

References

  • Karakas, B., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link][2]

  • Rewcastle, G. W., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link][6]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link][10]

  • Lee, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(10), 6897-6916. [Link][9]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link][3]

  • Fancelli, D., et al. (2014). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 57(21), 8824-8844. [Link][5]

  • Val C, et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 8(11), 534. [Link][11]

  • Mann, M. K., et al. (2021). Structure-Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 16045-16068. [Link][12]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(8), 5016-5039. [Link][13]

  • Zhang, Y., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry, 259, 115669. [Link][14]

  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link][1]

  • ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link][4]

  • ResearchGate. (2017). A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. [Link][15]

  • Catalytic Amidation Project Website. (2021). Catalytic Amidation. [Link][7]

  • Sheppard, T. D. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 308-319. [Link][8]

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Application

Application Notes &amp; Protocols: Investigating the Anticancer Potential of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

I. Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Research The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of nucleic acids, DNA and RNA, making it a molecule of pro...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Research

The pyrimidine nucleus is a fundamental heterocyclic motif that forms the backbone of nucleic acids, DNA and RNA, making it a molecule of profound biological significance.[1] In medicinal chemistry, this scaffold is considered "privileged" due to its ability to interact with a wide array of biological targets with high affinity.[2] Consequently, pyrimidine derivatives have been successfully developed into a range of therapeutic agents, including potent anticancer drugs like 5-fluorouracil.[1][3] The core structure's versatility allows for substitutions that can modulate pharmacological activity, leading to the inhibition of critical cellular processes involved in cancer progression, such as cell division and signaling.[1]

This document provides a comprehensive guide for researchers on the potential application of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid , a specific derivative, in anticancer research. While direct studies on this particular molecule are emerging, its structural components—the pyrimidine core, the 4-bromophenyl group, and the carboxylic acid moiety—suggest a strong rationale for its investigation as a novel therapeutic candidate. The presence of a bromophenyl group, for instance, has been noted in other heterocyclic compounds to contribute to anticancer activity.[4][5] These application notes will therefore outline posited mechanisms of action, propose a synthetic route, and provide detailed protocols for its preliminary in vitro evaluation.

II. Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

A plausible synthetic route for 2-(4-bromophenyl)pyrimidine-5-carboxylic acid can be adapted from established methods for synthesizing 2-substituted pyrimidine-5-carboxylic esters.[6] The following scheme illustrates a proposed two-step synthesis starting from commercially available reagents.

Proposed Synthetic Pathway

Synthesis_Pathway Figure 1: Proposed Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Hydrolysis A 4-Bromobenzamidine C Methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate A->C Reaction B Sodium salt of 3,3-dimethoxy-2- methoxycarbonylpropen-1-ol B->C Reaction D Methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate E 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid D->E NaOH / H2O, then H+

Caption: Figure 1: Proposed Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Protocol for Synthesis

Step 1: Synthesis of Methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate

  • To a solution of 4-bromobenzamidine hydrochloride in an appropriate solvent (e.g., ethanol), add an equimolar amount of a base (e.g., sodium ethoxide) to generate the free amidine.

  • Add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to the reaction mixture.[6]

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 2-(4-bromophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

  • Dissolve the methyl ester from Step 1 in a mixture of methanol and water.

  • Add an excess of a base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis of the ester to the carboxylic acid by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

III. Postulated Mechanism of Action: Kinase Inhibition

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[7][8] Specifically, Aurora kinases, which play a significant role in cell cycle regulation, are a known target of some pyrimidine-based compounds.[9] We hypothesize that 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid may act as an ATP-competitive inhibitor of one or more kinases, thereby disrupting downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Hypothesized Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Figure 2: Hypothesized Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Kinase_Target Putative Kinase Target (e.g., Aurora Kinase) Signaling_Cascade->Kinase_Target Transcription_Factors Transcription Factors Cellular_Responses Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Responses Compound 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Compound->Kinase_Target Inhibition Kinase_Target->Transcription_Factors

Caption: Figure 2: Hypothesized Kinase Inhibition Pathway.

IV. Experimental Protocols for In Vitro Anticancer Evaluation

The following protocols provide a framework for the initial screening of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid for its anticancer activity.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid in DMSO. Dilute the stock solution to various concentrations in cell culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

C. Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

D. In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate, and ATP in a reaction buffer.

  • Compound Addition: Add 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent (e.g., a phosphospecific antibody or a luminescent ATP detection reagent).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

General Experimental Workflow

Experimental_Workflow Figure 3: General Experimental Workflow for In Vitro Evaluation Start Start: 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Cell_Viability Cell Viability Assay (MTT) Determine IC50 values in various cancer cell lines Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Investigate induction of apoptosis Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Determine effects on cell cycle progression Cell_Viability->Cell_Cycle_Analysis Kinase_Assay In Vitro Kinase Assay Identify potential kinase targets Apoptosis_Assay->Kinase_Assay Cell_Cycle_Analysis->Kinase_Assay Western_Blot Western Blot Analysis Validate inhibition of signaling pathways Kinase_Assay->Western_Blot End Further in vivo studies Western_Blot->End

Sources

Method

Application Notes and Protocols: A Guide to the Functionalization of Pyrimidine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of nu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged scaffold in drug design.[4] The functionalization of pyrimidine derivatives is, therefore, a critical process in the development of novel therapeutics, with the carboxylic acid group offering a versatile handle for molecular elaboration.[5][6] This guide provides a detailed protocol for the functionalization of the carboxylic acid group of pyrimidines, with a focus on the formation of pyrimidine carboxamides—a moiety frequently found in bioactive molecules.[5][6][7]

The Chemistry of Pyrimidine Carboxylic Acids: Key Considerations

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[5] This electronic nature influences the reactivity of a directly attached carboxylic acid group. The inductive electron-withdrawing effect of the pyrimidine ring increases the acidity of the carboxylic acid proton, facilitating its deprotonation. However, the electron-deficient character of the ring can also impact the nucleophilicity of the pyrimidine nitrogens, which is a key consideration when selecting reaction conditions and protecting group strategies.

Activating the Carboxylic Acid: The Crucial First Step

Direct amide bond formation between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[6][8] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.

Common Coupling Reagents for Pyrimidine Carboxylic Acids

Several classes of coupling reagents are effective for the activation of pyrimidine carboxylic acids. The choice of reagent often depends on the specific substrate, the scale of the reaction, and the desired purity of the final product.

Coupling Reagent ClassExamplesMechanism of ActionKey Advantages
Uronium/Guanidinium Salts HATU, HBTU, HCTUForm a highly reactive O-acylisouronium intermediate.High coupling efficiency, fast reaction times, reduced racemization.[9]
Carbodiimides EDC, DCCForm an O-acylisourea intermediate.[6]Readily available, cost-effective.
Phosphonium Salts PyBOP, PyAOPGenerate an activated phosphonium ester.Effective for sterically hindered substrates.

Strategic Approaches to Amide Bond Formation

The most common and versatile method for functionalizing a pyrimidine carboxylic acid is through the formation of an amide bond. This is typically achieved by reacting the activated pyrimidine carboxylic acid with a primary or secondary amine.

General Workflow for Amide Coupling

The overall process of forming a pyrimidine carboxamide can be visualized as a two-stage process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_0 Activation Stage cluster_1 Coupling Stage A Pyrimidine-COOH C Activated Intermediate (e.g., O-acylisouronium ester) A->C Activation B Coupling Reagent (e.g., HATU, EDC) E Pyrimidine-CONH-R C->E Nucleophilic Attack C->E D Amine (R-NH2)

Caption: General workflow for pyrimidine carboxamide synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the functionalization of a pyrimidine carboxylic acid using two of the most common and effective coupling reagents: HATU and EDC/NHS.

Protocol 1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side reactions.[9]

Materials:

  • Pyrimidine carboxylic acid

  • Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of the pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired pyrimidine carboxamide.

Mechanism of HATU-Mediated Coupling:

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling PyrCOOH Pyrimidine-COOH PyrCOO Pyrimidine-COO⁻ PyrCOOH->PyrCOO -H⁺ HATU HATU ActivatedEster [Pyrimidine-COO-HATU]⁺ Base Base (DIPEA) Product Pyrimidine-CONH-R ActivatedEster->Product Tetramethylurea Tetramethylurea ActivatedEster->Tetramethylurea + HOAt PyrCOO->ActivatedEster Amine R-NH₂ EDC_NHS_Mechanism cluster_activation1 Initial Activation cluster_activation2 Active Ester Formation cluster_coupling Coupling PyrCOOH Pyrimidine-COOH OAcylisourea O-Acylisourea Intermediate PyrCOOH->OAcylisourea EDC EDC NHSEster NHS Active Ester OAcylisourea->NHSEster NHS NHS Product Pyrimidine-CONH-R NHSEster->Product Amine R-NH₂

Sources

Application

Method for preparing derivatives from 5-(4-bromophenyl)-4,6-dichloropyrimidine.

An In-Depth Guide to the Synthesis of Novel Derivatives from 5-(4-bromophenyl)-4,6-dichloropyrimidine Introduction: The Strategic Importance of the Pyrimidine Scaffold In the landscape of medicinal chemistry, pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 5-(4-bromophenyl)-4,6-dichloropyrimidine

Introduction: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, pyrimidine and its derivatives represent a "privileged scaffold".[1] This six-membered heterocyclic aromatic ring is a cornerstone of numerous biologically active compounds, including essential components of DNA and RNA (thymine, cytosine, and uracil).[2] Its unique physicochemical properties have made it a popular framework for a vast array of therapeutic agents targeting cancer, infectious diseases, and metabolic disorders.[1][3][4] The ability to functionalize the pyrimidine core at multiple positions allows for the fine-tuning of a molecule's pharmacological profile, making it a workhorse in modern drug discovery.[2][5]

Within this esteemed class of compounds, 5-(4-bromophenyl)-4,6-dichloropyrimidine emerges as a particularly versatile and powerful intermediate.[6][7] Its structure is pre-functionalized with three distinct reactive sites: two chlorine atoms on the electron-deficient pyrimidine ring and a bromine atom on the appended phenyl ring. This trifecta of reactive handles provides researchers with a modular platform for generating complex molecular architectures through a variety of well-established and robust chemical transformations. This guide provides a detailed exploration of the primary synthetic methodologies for preparing diverse derivatives from this key building block, offering both mechanistic insights and field-proven protocols for practical application. Notably, 5-(4-bromophenyl)-4,6-dichloropyrimidine is a critical intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist.[8]

Synthesis of the Core Intermediate: 5-(4-bromophenyl)-4,6-dichloropyrimidine

Before derivatization, it is crucial to understand the synthesis of the starting material itself. A common and optimized route begins with commercially available p-bromophenylacetic acid or its methyl ester.[6][7][8] The general sequence involves three key steps:

  • Malonate Synthesis: Methyl p-bromophenylacetate is reacted with a carbonate source, such as dimethyl carbonate, in the presence of a base like sodium methoxide to form dimethyl 2-(4-bromophenyl)malonate.[7][9]

  • Cyclization: The resulting malonate derivative is then cyclized with formamidine hydrochloride in a one-pot process to yield 5-(4-bromophenyl)-4,6-dihydroxypyrimidine.[8][9]

  • Chlorination: The final step involves the conversion of the dihydroxy pyrimidine to the target dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][9] This reaction typically involves refluxing the diol in excess POCl₃, followed by careful quenching in ice water and neutralization to precipitate the product.[7]

This synthetic pathway provides a reliable supply of the core scaffold necessary for the subsequent derivatization strategies discussed below.[6]

Derivatization Strategies and Protocols

The true synthetic utility of 5-(4-bromophenyl)-4,6-dichloropyrimidine lies in the differential reactivity of its halogenated positions. The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic aromatic substitution, while the bromine atom on the phenyl ring is primed for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Modifying the Phenyl Ring

The Suzuki-Miyaura coupling is the most widely used carbon-carbon bond-forming reaction in the pharmaceutical industry, prized for its functional group tolerance and reliability in creating biaryl motifs.[10] This reaction is the ideal choice for modifying the 4-bromophenyl moiety of the core structure.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species.[11]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming a Pd(II) complex.[11][12] This is often the rate-determining step.[11]

  • Transmetalation: An organoboron species (e.g., a boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the new C-C bond.[12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) R¹-Pd(II)-Br(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R2(L2) R¹-Pd(II)-R²(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R2(L2) Transmetalation Ar-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination Ar-R2 R¹-R² (Product) Ar-Pd(II)-R2(L2)->Ar-R2 Ar-X R¹-Br (Starting Material) Ar-X->Ar-Pd(II)-X(L2) R2-B(OH)2 R²-B(OH)₂ + Base R2-B(OH)2->Ar-Pd(II)-R2(L2) caption Fig. 1: Catalytic Cycle of Suzuki-Miyaura Coupling.

Fig. 1: Catalytic Cycle of Suzuki-Miyaura Coupling. (Within 100 characters)

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [13][14]

This protocol describes the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl/heteroaryl boronic acids.

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-(4-bromophenyl)-4,6-dichloropyrimidine, the corresponding boronic acid, and K₃PO₄.

  • Add the catalyst, Pd(PPh₃)₄, to the flask.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Summary: Studies have shown that this reaction is effective for a range of boronic acids, with electron-rich systems often providing better yields.[13][14]

Boronic Acid (R²)Catalyst LoadingBaseSolventYield (%)
Phenylboronic acid5 mol % Pd(PPh₃)₄K₃PO₄1,4-DioxaneGood
4-Methoxyphenylboronic acid5 mol % Pd(PPh₃)₄K₃PO₄1,4-DioxaneExcellent
3-Thiopheneboronic acid5 mol % Pd(PPh₃)₄K₃PO₄1,4-DioxaneGood
Pyridine-3-boronic acid5 mol % Pd(PPh₃)₄K₃PO₄1,4-DioxaneModerate

Table adapted from findings on similar arylations.[13][14]

Nucleophilic Aromatic Substitution (SNAr): Functionalizing the Pyrimidine Ring

The two chlorine atoms at the C4 and C6 positions of the pyrimidine ring are highly susceptible to nucleophilic attack. This reactivity is driven by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of the two electronegative nitrogen atoms and the inductive effect of the chlorine atoms themselves.[15]

Causality and Mechanistic Insight: The SNAr reaction typically proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16]

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Due to the symmetry of the 4,6-dichloro positions, the initial mono-substitution can occur at either site.[15] However, the introduction of the first nucleophile can electronically influence the reactivity of the second chlorine, and reaction conditions (temperature, stoichiometry) can be controlled to favor either mono- or di-substituted products.

SNAr_Workflow cluster_workflow General SNAr Workflow Start Dissolve Pyrimidine & Nucleophile in Solvent AddBase Add Base (if required, e.g., for R-OH, R-SH) Start->AddBase 1 Reaction Stir at Defined Temperature & Time AddBase->Reaction 2 Workup Aqueous Workup & Extraction Reaction->Workup 3 Purify Purification (Chromatography/Recrystallization) Workup->Purify 4 End Isolated Product Purify->End 5 caption Fig. 2: Workflow for Nucleophilic Aromatic Substitution.

Fig. 2: Workflow for Nucleophilic Aromatic Substitution. (Within 100 characters)

Protocol 2: General Procedure for SNAr with Amine Nucleophiles

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Amine nucleophile (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)

  • A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃ (2-3 equiv)

  • Solvent, e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile (MeCN)

Procedure:

  • In a round-bottom flask, dissolve 5-(4-bromophenyl)-4,6-dichloropyrimidine in the chosen solvent.

  • Add the amine nucleophile, followed by the base.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary: A wide variety of nucleophiles can be employed, leading to a diverse library of compounds.

NucleophileStoichiometryConditionsExpected Product
Propylamine1.1 equivRT to 50 °CMono-amino substituted
Propylamine>2.2 equiv80-100 °CDi-amino substituted
Sodium Methoxide1.0 equiv0 °C to RTMono-methoxy substituted
Thiophenol + Base1.1 equivRTMono-thiophenyl substituted
Buchwald-Hartwig Amination: A Powerful C-N Coupling Alternative

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often more versatile method for C-N bond formation.[17][18] It is particularly useful for coupling less nucleophilic anilines or for achieving high regioselectivity where SNAr might be problematic.[19] This palladium-catalyzed reaction couples an amine with an aryl halide (in this case, the chloro-substituents on the pyrimidine).

Causality and Mechanistic Insight: The catalytic cycle is similar in principle to the Suzuki coupling but differs in the transmetalation step.

  • Oxidative Addition: A Pd(0) complex adds to the C-Cl bond of the pyrimidine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the catalytic species and promoting the reductive elimination step.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-Cl(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR¹R²(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Binding & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR¹R² (Product) Ar-Pd(II)-NR2(L)->Ar-NR2 Ar-Cl Ar-Cl (Pyrimidine) Ar-Cl->Ar-Pd(II)-X(L) HNR2 HNR¹R² + Base HNR2->Ar-Pd(II)-NR2(L) caption Fig. 3: Catalytic Cycle of Buchwald-Hartwig Amination.

Fig. 3: Catalytic Cycle of Buchwald-Hartwig Amination. (Within 100 characters)

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst, e.g., Pd₂(dba)₃ (1-2 mol %)

  • Phosphine Ligand, e.g., Xantphos, BINAP (2-4 mol %)

  • Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous solvent, e.g., Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add the 5-(4-bromophenyl)-4,6-dichloropyrimidine and the amine.

  • Add the anhydrous solvent.

  • Seal the tube and heat the mixture to 80-110 °C for 4-24 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with an organic solvent and filter through Celite.

  • Wash the filtrate with water, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Conclusion

5-(4-bromophenyl)-4,6-dichloropyrimidine is a supremely valuable building block for the synthesis of diverse chemical libraries. The strategic application of orthogonal reaction chemistries—Suzuki-Miyaura coupling at the bromophenyl position and SNAr or Buchwald-Hartwig amination at the dichloropyrimidine core—provides researchers with a robust and modular platform. This approach allows for the systematic exploration of chemical space around the pyrimidine scaffold, facilitating the development of novel therapeutic agents with tailored biological activities. The protocols and mechanistic insights provided herein serve as a comprehensive guide for leveraging this powerful intermediate in drug discovery and development programs.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Available at: [Link]

  • US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

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Method

Application Notes and Protocols for the Evaluation of Anti-inflammatory Agents

These comprehensive application notes provide researchers, scientists, and drug development professionals with a robust framework for the preclinical evaluation of potential anti-inflammatory agents. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide researchers, scientists, and drug development professionals with a robust framework for the preclinical evaluation of potential anti-inflammatory agents. This guide is designed to offer both the theoretical underpinnings and practical, step-by-step protocols for a suite of well-established in vitro and in vivo assays. The focus is on providing scientifically sound, reproducible methodologies to enable the confident identification and characterization of novel anti-inflammatory compounds.

Section 1: The Inflammatory Cascade - A Rationale for Assay Selection

Inflammation is a fundamental biological process initiated in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective response that involves a complex interplay of immune cells, signaling molecules, and vascular changes aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair.[1] However, dysregulated or chronic inflammation can contribute to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1]

The inflammatory response is broadly characterized by the activation of resident immune cells (e.g., macrophages, mast cells), which release a host of pro-inflammatory mediators. These include cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β)), chemokines, and lipid mediators derived from the arachidonic acid cascade, such as prostaglandins and leukotrienes.[1][2] These mediators orchestrate the recruitment of circulating leukocytes, such as neutrophils, to the site of injury, amplifying the inflammatory response.[1]

A key intracellular signaling pathway that governs the expression of many pro-inflammatory genes is the Nuclear Factor-kappa B (NF-κB) pathway.[3] The activation of NF-κB is a central event in the inflammatory process, making it a prime target for anti-inflammatory drug discovery.[4] Similarly, the enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) in the arachidonic acid pathway are critical for the production of prostaglandins and leukotrienes, respectively, and are the targets of widely used anti-inflammatory drugs like nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6]

The assays detailed in this guide are selected to probe these critical checkpoints in the inflammatory cascade, providing a multi-faceted approach to evaluating the efficacy of test compounds.

Section 2: Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is crucial for interpreting assay results and elucidating the mechanism of action of novel anti-inflammatory compounds. Below are diagrams of two central pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory responses.[3] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[3][4]

NF-κB Signaling Pathway
The Arachidonic Acid Cascade

Arachidonic acid, a fatty acid released from cell membranes, is metabolized by two major enzymatic pathways to produce potent inflammatory mediators.[2] The cyclooxygenase (COX) pathway generates prostaglandins, which contribute to pain, fever, and vasodilation, while the 5-lipoxygenase (5-LOX) pathway produces leukotrienes, which are involved in bronchoconstriction and leukocyte chemotaxis.[2][6]

Arachidonic_Acid_Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Thromboxanes Thromboxanes COX-1/COX-2->Thromboxanes Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Thromboxanes->Inflammation Leukotrienes->Inflammation NSAIDs NSAIDs NSAIDs->COX-1/COX-2

Arachidonic Acid Cascade

Section 3: In Vitro Assays for Anti-inflammatory Activity

In vitro assays are essential for the initial screening of large numbers of compounds in a cost-effective and high-throughput manner.[7] They provide valuable information on the potential mechanism of action of a drug candidate.

Inhibition of LPS-Induced TNF-α Production in Macrophages

Scientific Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, macrophages produce large amounts of pro-inflammatory cytokines, including TNF-α. This assay measures the ability of a test compound to inhibit this process.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[1]

  • Cell Seeding:

    • Seed the RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment:

    • The following day, remove the culture medium.

    • Pre-treat the cells with various concentrations of the test compound (in fresh medium) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation:

    • Stimulate the cells with LPS at a final concentration of 10-100 ng/mL for 4-24 hours.[8][9] A common concentration is 20 ng/mL.[10]

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Quantification (ELISA):

    • Quantify the concentration of TNF-α in the supernatants using a commercially available TNF-α ELISA kit, following the manufacturer's instructions. Briefly:

      • Add 50 µL of assay buffer to each well of the ELISA plate.[11]

      • Add 50 µL of standard or sample to the appropriate wells.[11]

      • Incubate as per the kit's instructions.

      • Wash the plate and add the detection antibody.[11]

      • After another incubation and wash, add the substrate and stop solution.

      • Read the absorbance at the appropriate wavelength (e.g., 450 nm).[1]

Data Analysis:

  • Construct a standard curve using the absorbance values of the TNF-α standards.

  • Determine the concentration of TNF-α in each sample from the standard curve.

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (TNF-α concentration with compound / TNF-α concentration with vehicle)] x 100

  • Plot the percentage inhibition against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits TNF-α production by 50%).

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are key to prostaglandin synthesis.[7] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibitors are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.[9]

Experimental Protocol:

This protocol is based on a colorimetric or fluorometric screening kit.

  • Reagent Preparation:

    • Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and substrate (arachidonic acid) solutions according to the kit manufacturer's instructions.[12][13]

  • Assay Plate Setup:

    • Add assay buffer, heme, and the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control and a positive control inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).[14]

  • Enzyme Addition:

    • Add the diluted COX-1 or COX-2 enzyme to the wells.[12][15]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

    • The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen or fluorogen at a specific wavelength (e.g., 590 nm for the colorimetric assay).[12]

Data Analysis:

  • Calculate the percentage of COX inhibition for each concentration of the test compound using the formula:

    % Inhibition = [1 - (Absorbance with inhibitor / Absorbance of vehicle control)] x 100

  • Determine the IC50 value for both COX-1 and COX-2 by plotting the percentage of inhibition against the log of the compound concentration.

  • The selectivity index (COX-1 IC50 / COX-2 IC50) can be calculated to determine the compound's preference for inhibiting COX-2 over COX-1.

Assay Principle Endpoint Typical IC50 Range for Reference Drugs
LPS-Induced TNF-α Release Inhibition of cytokine production in stimulated macrophages.TNF-α concentration in supernatant (ELISA).Dexamethasone: 1-100 nM
COX-1 Inhibition Direct inhibition of the COX-1 enzyme activity.Prostaglandin E2 levels or peroxidase activity.Indomethacin: ~0.1 µM
COX-2 Inhibition Direct inhibition of the COX-2 enzyme activity.Prostaglandin E2 levels or peroxidase activity.Celecoxib: ~0.04 µM

Section 4: In Vivo Models of Acute Inflammation

In vivo models are crucial for evaluating the efficacy of a drug candidate in a whole-organism context, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[10]

Carrageenan-Induced Paw Edema in Rats

Scientific Rationale: This is a widely used and reproducible model of acute inflammation.[16] The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[17] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and other inflammatory mediators.[17]

Experimental Protocol:

  • Animals:

    • Use male Wistar or Sprague-Dawley rats (150-200 g).

    • Acclimatize the animals for at least one week before the experiment.

    • House the animals under standard laboratory conditions with free access to food and water.

    • All animal procedures should be performed in accordance with ethical guidelines for animal research.[18]

  • Compound Administration:

    • Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses.

    • The control group receives the vehicle.

    • A positive control group receives a standard anti-inflammatory drug, such as indomethacin (10 mg/kg) or diclofenac (100 mg/kg).[19][20]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[19][21]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.[18][19][22]

Data Analysis:

  • Calculate the increase in paw volume or thickness for each animal at each time point:

    Increase in Edema = (Paw volume at time 't' - Paw volume at baseline)

  • Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point:

    % Inhibition = [1 - (Increase in edema of treated group / Increase in edema of control group)] x 100

  • The data can be statistically analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of <0.05 is typically considered statistically significant.[23]

Parameter Control Group (Vehicle) Positive Control (e.g., Indomethacin) Effective Test Compound
Paw Volume Increase (mL) at 3h Significant increaseSignificantly reduced increaseDose-dependent reduction in increase
% Inhibition of Edema at 3h 0%> 40%Dose-dependent increase

Section 5: Data Interpretation and Self-Validation

For each assay, it is critical to include appropriate controls to ensure the validity of the results.

  • Vehicle Control: This group receives the same solvent used to dissolve the test compound and represents the baseline inflammatory response.

  • Positive Control: A well-characterized anti-inflammatory drug is used to confirm that the assay is responsive to known inhibitors.

  • Negative Control (for in vitro assays): This includes wells with cells and medium but no inflammatory stimulus, to measure the basal level of the measured parameter.

The dose-response relationship of the test compound should be established to determine its potency (e.g., IC50 or ED50). A clear dose-dependent effect strengthens the evidence for the compound's anti-inflammatory activity.

Section 6: Conclusion

The assays described in these application notes provide a robust and tiered approach to the discovery and characterization of novel anti-inflammatory agents. By starting with targeted in vitro assays to elucidate the mechanism of action and progressing to in vivo models to assess efficacy in a physiological context, researchers can build a comprehensive data package to support the advancement of promising drug candidates.

References

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Application

Application Note: High-Throughput Screening with 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Libraries for Novel Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of the Pyrimidine Scaffold in Drug Discovery The pyrimidine ring is a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] Its nitrogen-containing heterocyclic structure is a key feature in the nucleobases of DNA and RNA, making it a recurring motif in compounds designed to interact with biological systems.[2] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid core, in particular, offers a synthetically tractable and versatile starting point for the generation of diverse chemical libraries. The bromophenyl group provides a handle for further chemical modification through cross-coupling reactions, while the carboxylic acid moiety allows for the introduction of various amide or ester functionalities, enabling a broad exploration of chemical space.[5] This application note provides a comprehensive guide to leveraging high-throughput screening (HTS) of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid-based libraries for the identification of novel kinase inhibitors, a critical class of targets in oncology and other therapeutic areas.[6][7]

High-Throughput Screening (HTS): A Paradigm for Accelerated Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of compounds against a specific biological target.[8][9][10] The primary objective of an HTS campaign is to identify "hits"—compounds that modulate the activity of the target in a desired manner.[8] These hits serve as the starting points for medicinal chemistry efforts to develop more potent and selective "leads."[8] A successful HTS campaign is underpinned by a robust and miniaturized assay, sophisticated automation and robotics for liquid handling and data acquisition, and rigorous data analysis and validation strategies.[8][11][12]

I. Library Design and Preparation: Curating Chemical Diversity

The success of any HTS campaign is intrinsically linked to the quality and diversity of the small molecule library being screened.[9] A library based on the 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid scaffold should be designed to maximize structural diversity while maintaining favorable physicochemical properties for drug-likeness.

Combinatorial Synthesis Strategy

A combinatorial approach is ideal for generating a large and diverse library from the 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid starting material.[13] This involves reacting the core scaffold with a variety of building blocks to introduce diverse functional groups at key positions. For instance, the carboxylic acid can be converted to a more reactive acyl chloride and then reacted with a panel of primary and secondary amines to generate a library of amides.

Quality Control: Ensuring Compound Integrity

Prior to screening, it is imperative to perform rigorous quality control on the compound library to ensure the identity, purity, and concentration of each sample. This minimizes the risk of false positives and negatives arising from compound-related artifacts.

Parameter Method Acceptance Criteria Rationale
Identity LC-MS (Liquid Chromatography-Mass Spectrometry)Measured mass matches the expected mass of the synthesized compound.Confirms that the correct molecule was synthesized.
Purity HPLC (High-Performance Liquid Chromatography) with UV detection>95% purityEnsures that the observed biological activity is due to the intended compound and not impurities.[14]
Concentration Acoustic dispensing technology or automated liquid handlersConsistent concentration across all wells of the library plates.Accurate determination of compound potency (e.g., IC50) requires precise knowledge of the concentration.
Solubility Nephelometry or visual inspectionNo visible precipitation at the screening concentration in assay buffer.Insoluble compounds can lead to false positives through aggregation or light scattering in optical assays.

II. The HTS Campaign: A Step-by-Step Protocol for Kinase Inhibitor Discovery

This section outlines a detailed protocol for an HTS campaign targeting a hypothetical protein kinase, "Kinase-X," implicated in a cancer signaling pathway.

Assay Development and Miniaturization: Laying the Foundation for a Successful Screen

The choice of assay technology is critical and should be guided by the nature of the biological target and the requirements of HTS (robustness, scalability, and cost-effectiveness). For kinase activity, luminescence-based assays that measure ATP consumption are a popular choice due to their high sensitivity and compatibility with automated platforms.[15]

Protocol 1: Luminescence-Based Kinase Assay Development

  • Objective: To develop a robust and sensitive assay to measure the activity of Kinase-X.

  • Principle: The assay measures the amount of ATP remaining after the kinase reaction. As Kinase-X consumes ATP to phosphorylate its substrate, a decrease in ATP levels corresponds to an increase in kinase activity. A luciferase-luciferin reaction is then used to generate a luminescent signal that is inversely proportional to kinase activity.

  • Materials:

    • Recombinant human Kinase-X

    • Kinase-X substrate (a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

    • A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)

    • 384-well white, opaque microplates

  • Procedure:

    • Enzyme Titration: Determine the optimal concentration of Kinase-X that results in approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes). This ensures a sufficient dynamic range for detecting both inhibition and activation.

    • Substrate Titration: Determine the Km of the substrate for Kinase-X. The screening assay should ideally be run at or near the Km of the substrate to be sensitive to competitive inhibitors.

    • ATP Titration: Determine the Km of ATP for Kinase-X. The screening assay is typically run at the Km of ATP to be sensitive to ATP-competitive inhibitors.

    • Z'-factor Determination: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11] It is calculated using the signals from positive controls (no kinase activity, e.g., a known inhibitor or no enzyme) and negative controls (full kinase activity). A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]

      • Dispense positive and negative controls into multiple wells of a 384-well plate.

      • Add the ATP detection reagent and measure luminescence using a plate reader.

      • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Primary Screen: Identifying Initial "Hits"

The primary screen involves testing the entire 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid library at a single concentration to identify compounds that inhibit Kinase-X activity.

Protocol 2: Primary HTS of the Pyrimidine Library

  • Objective: To identify initial "hit" compounds that inhibit Kinase-X.

  • Procedure:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each library compound from the stock plates into the 384-well assay plates to achieve a final concentration of 10 µM.[11]

    • Add the Kinase-X enzyme and substrate mixture to all wells.

    • Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).

    • Add the ATP detection reagent to stop the kinase reaction and initiate the luminescence signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive and negative controls on each plate.

    • Calculate the percent inhibition for each compound.

    • A "hit" is typically defined as a compound that causes a statistically significant inhibition of kinase activity, for example, greater than three standard deviations from the mean of the negative controls.[11]

HTS_Workflow cluster_0 Library Preparation cluster_1 HTS Campaign cluster_2 Hit Validation & Characterization Synthesis Combinatorial Synthesis QC Quality Control (LC-MS, HPLC) Synthesis->QC Plating Library Plating QC->Plating PrimaryScreen Primary Screen (Single Concentration) Plating->PrimaryScreen Screening AssayDev Assay Development & Validation (Z') AssayDev->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection DoseResponse Dose-Response (IC50) HitSelection->DoseResponse Confirmation SecondaryAssay Secondary/Orthogonal Assay DoseResponse->SecondaryAssay SAR Preliminary SAR SecondaryAssay->SAR

III. Hit Validation and Characterization: From "Hits" to "Leads"

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for further development.[14]

Hit Confirmation and Dose-Response Analysis

Confirmed hits are re-tested in the primary assay over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 3: IC50 Determination

  • Objective: To determine the IC50 value of confirmed hits.

  • Procedure:

    • Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).

    • Perform the luminescence-based kinase assay as described in Protocol 1, testing each concentration of the hit compound in triplicate.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hit Compound Primary Screen Inhibition (%) IC50 (µM) Notes
Compound A851.2Potent inhibitor
Compound B785.7Moderate inhibitor
Compound C920.8Most potent inhibitor
Compound D65> 20Weak or non-inhibitor
Secondary and Orthogonal Assays

To further validate the hits and rule out assay-specific artifacts, it is crucial to test them in a secondary, orthogonal assay that uses a different detection technology.

Protocol 4: Radiometric Kinase Assay (Orthogonal Assay)

  • Objective: To confirm the inhibitory activity of hits using a different assay format.

  • Principle: This assay directly measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP) into the kinase substrate.

  • Procedure:

    • Perform the kinase reaction in the presence of the hit compounds and [γ-³²P]ATP.

    • Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using phosphocellulose paper).

    • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.

    • A decrease in radioactivity indicates inhibition of Kinase-X.

Preliminary Structure-Activity Relationship (SAR) Analysis

Analyzing the IC50 data in the context of the chemical structures of the hits can provide initial insights into the structure-activity relationship (SAR).[11] This involves identifying common structural motifs among the active compounds and noting how small changes in chemical structure affect potency. This preliminary SAR can guide the design of the next generation of more potent and selective inhibitors.

SAR_Logic cluster_HTS HTS Data Core 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid Core Active_Hits Active Hits (Low IC50) R_Group Diverse R-groups (Amides, Esters) Inactive_Analogs Inactive Analogs (High IC50) SAR_Analysis SAR Analysis (Identify key functional groups for activity) Active_Hits->SAR_Analysis Inactive_Analogs->SAR_Analysis Lead_Opt Lead Optimization (Design of more potent inhibitors) SAR_Analysis->Lead_Opt

IV. Conclusion and Future Directions

This application note has provided a detailed framework for conducting a high-throughput screening campaign using libraries derived from the 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid scaffold to identify novel kinase inhibitors. By following a systematic approach of rigorous assay development, primary screening, and multi-step hit validation, researchers can efficiently identify and prioritize promising lead compounds for further drug development. The validated hits from this HTS campaign will serve as the foundation for a dedicated medicinal chemistry program aimed at optimizing their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinical candidate.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. Retrieved from [Link]

  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • Clemons, P. A., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Methods in Enzymology, 486, 1-33. Retrieved from [Link]

  • Kour, J., et al. (2022). Optimization process of synthesis of N-(4-bromophenyl)quinoline-2-carboxamide (5c) and N-(4-bromophenyl)naphthalene-2-carboxamide (6) under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Scott, M. P., et al. (2014). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. Journal of Biomolecular Screening, 19(6), 947-958. Retrieved from [Link]

  • NIH. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Retrieved from [Link]

  • Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Life, 12(6), 876. Retrieved from [Link]

  • ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Retrieved from [Link]

  • Angene. (2026). The Synthesis of Antiviral Agents Using Pyrimidinecarboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • NIH. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]

  • Bentham Science Publishers. (2005, March 1). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (2026, January 16). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve your synthetic goals with confidence.

Introduction: A Strategic Overview of the Synthesis

The synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic strategy involves the initial construction of a functionalized pyrimidine ring, followed by a palladium-catalyzed cross-coupling reaction to introduce the 2-aryl substituent, and concluding with the deprotection or modification of a precursor group at the 5-position to yield the carboxylic acid.

This guide will focus on a robust and widely applicable synthetic route, breaking it down into key stages and addressing the potential challenges at each step. We will delve into the causality behind procedural choices, offering not just a protocol, but a deeper understanding of the reaction mechanisms at play.

Recommended Synthetic Pathway

A reliable and frequently employed route to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid begins with the synthesis of a suitable pyrimidine precursor, ethyl 2-chloropyrimidine-5-carboxylate, followed by a Suzuki-Miyaura cross-coupling reaction and subsequent hydrolysis of the ester.

Synthetic_Pathway A Ethyl 2-chloropyrimidine-5-carboxylate C Ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate A->C Suzuki-Miyaura Coupling (Pd catalyst, base) B 4-Bromophenylboronic acid B->C D 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid C->D Ester Hydrolysis (e.g., LiOH, NaOH) Troubleshooting_Suzuki start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Optimize Conditions start->conditions reagents Verify Reagent Quality start->reagents sol_catalyst Use Buchwald/phosphine ligands (e.g., Pd(PPh3)4, SPhos) catalyst->sol_catalyst sol_base Try K2CO3 or K3PO4 (consider adding H2O) base->sol_base sol_conditions Degas solvents, use inert atm. Consider microwave heating conditions->sol_conditions sol_reagents Use fresh boronic acid reagents->sol_reagents

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges in the purification of 2-(4-bromophenyl)pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges in the purification of 2-(4-bromophenyl)pyrimidine-5-carboxylic acid. The unique physicochemical properties of this molecule often lead to complex separation issues. This document is structured as a series of troubleshooting questions and answers, supplemented with detailed protocols and expert insights to streamline your purification workflow.

Section 1: Understanding the Molecule - The "Why" Behind the Challenges

Q1: What are the key structural features of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid that complicate its purification?

A1: The purification challenges of this molecule are rooted in its distinct structural features, which create a complex interplay of chemical properties.

  • Amphoteric Nature: The molecule is amphoteric, meaning it possesses both acidic and basic functional groups. The carboxylic acid (-COOH) group is acidic, while the two nitrogen atoms within the pyrimidine ring are basic (Lewis bases). This duality can cause the compound to interact unpredictably with different solvents and stationary phases.

  • High Polarity: The combination of the polar carboxylic acid group and the nitrogen-containing heterocyclic pyrimidine ring makes the overall molecule quite polar. This high polarity leads to very strong interactions with polar stationary phases like silica gel.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The pyrimidine nitrogens are hydrogen bond acceptors. This leads to strong intermolecular hydrogen bonding, which can result in high melting points, lower solubility in non-polar solvents, and the formation of complex aggregates in solution.[1][2][3]

  • Aromatic System: The presence of two aromatic rings (bromophenyl and pyrimidine) allows for π-π stacking interactions and makes the compound UV-active, which is beneficial for detection by TLC and HPLC.

cluster_0 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid cluster_1 Key Functional Regions mol Acidic Acidic Site (Carboxylic Acid) - Strong H-Bond Donor/Acceptor - Prone to salt formation Acidic:w->mol:e Basic Basic Sites (Pyrimidine Nitrogens) - H-Bond Acceptors - Interact with acidic media/surfaces Basic:e->mol:w Aromatic Aromatic/Hydrophobic Core (Bromophenyl & Pyrimidine Rings) - π-π stacking interactions - Limited solubility in polar solvents Aromatic:w->mol:e

Caption: Key functional regions of the target molecule.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems encountered during the purification process, explaining the underlying causes and providing actionable solutions.

Column Chromatography
Q2: My compound is streaking (tailing) badly on the silica gel TLC plate and column. How can I fix this?

A2: Streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For this molecule, the cause is the interaction of the basic pyrimidine nitrogens with the acidic silanol (Si-OH) groups on the surface of the silica gel.

Causality: The lone pair of electrons on the pyrimidine nitrogens forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups. This causes a portion of the molecules to "stick" to the silica, eluting much slower than the main band and resulting in a streak.

Solutions:

  • Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a volatile base to your mobile phase.[4]

    • Triethylamine (TEA): Add 0.5-1% TEA to your eluent (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the acidic sites, allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), using a solution of 7N ammonia in methanol as the polar component can be very effective.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. A neutral or basic grade of alumina will not have the acidic sites that cause streaking.[4]

    • Reversed-Phase (C18): This is often an excellent choice for polar compounds. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile), avoiding the issue of silanol interactions.[4]

Q3: My compound won't elute from the silica column, even with highly polar solvents like 100% ethyl acetate. What should I do?

A3: This issue, known as irreversible adsorption, occurs when the compound's polarity is too high for the chosen chromatography system. The carboxylic acid group, in particular, can bind extremely tightly to silica gel.

Causality: The carboxylic acid can form multiple strong hydrogen bonds with the silica surface. This interaction is so strong that even polar eluents like ethyl acetate cannot effectively displace the molecule and move it along the column.

Solutions:

  • Increase Eluent Polarity Drastically: Switch to a more polar solvent system. A common and effective choice is a gradient of Dichloromethane (DCM) and Methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase the concentration to 10-20% as needed.

  • Add an Acidic Modifier: To disrupt the hydrogen bonding of your compound's carboxylic acid with the silica, add a small amount of a volatile acid to your mobile phase.

    • Acetic Acid or Formic Acid: Add 0.5-1% of either acid to your eluent (e.g., DCM/MeOH). The modifier will compete for hydrogen bonding sites on both your molecule and the silica, allowing for proper elution.

  • Combine Modifiers (Advanced): In severe cases, a combination of modifiers may be necessary to address both the acidic and basic functions. For example, a mobile phase of DCM/MeOH with 1% acetic acid and 0.5% TEA. This approach is complex and should be developed carefully with TLC analysis first.

Q4: I'm seeing poor separation between my product and a closely-related impurity. How can I improve the resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system. This involves changing the mobile phase composition to better exploit the subtle differences in polarity between your product and the impurity.

Solutions:

  • Change Solvent Selectivity: If you are using a standard system like Hexane/Ethyl Acetate, switch to a system with different solvent properties. For example, try a mixture of Dichloromethane/Acetone or Toluene/Ethyl Acetate. Different solvents interact with your compounds in unique ways, which can often enhance separation.[4]

  • Use Isocratic Elution: If using a gradient, switch to a slow, isocratic (single solvent ratio) elution. Run a TLC to find a solvent system that gives a low Rf value for your product (around 0.2-0.3) and then use that system for the column. This gives the column more "time" to resolve the two compounds.

  • Optimize Column Parameters:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. A typical load is 1-5% of the silica gel mass.[4]

    • Use Finer Silica: Use a smaller particle size silica gel (e.g., 25-40 µm instead of 40-63 µm) to increase the surface area and improve separation efficiency. This is a key feature of flash chromatography systems.

Recrystallization
Q5: I can't find a suitable single solvent for recrystallization. What are my options?

A5: It is common for complex molecules to lack an ideal single solvent for recrystallization. The solution is to use a mixed-solvent system.[5]

Causality: A good recrystallization solvent must dissolve the compound when hot but not when cold.[5] Your compound may be too soluble in polar solvents (like methanol) even when cold, and insoluble in non-polar solvents (like hexanes) even when hot.

Solution: Use a Binary Solvent System.

  • Identify a "soluble" solvent in which your compound is highly soluble (e.g., Ethanol, Methanol, Acetone, or Tetrahydrofuran).

  • Identify an "anti-solvent" in which your compound is poorly soluble (e.g., Water, Hexanes, Diethyl Ether).

  • The two solvents must be miscible with each other.

  • Procedure: Dissolve your crude compound in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Q6: My compound is "oiling out" instead of forming crystals during recrystallization. What's causing this and how do I prevent it?

A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid compound, or when the concentration of impurities is too high.

Causality: Instead of the molecules arranging into an ordered crystal lattice, they crash out of solution as a liquid phase because the energy is too high for crystallization to occur. This often traps impurities within the oil.

Solutions:

  • Reduce the Rate of Cooling: Slow cooling is crucial for proper crystal formation.[5] Let the solution cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.

  • Use a More Dilute Solution: Add more of the "soluble" solvent before adding the anti-solvent. This lowers the saturation point and can prevent the compound from precipitating at too high a temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny, pure crystal of your product to the cooled solution to initiate crystallization.

Section 3: Standard Operating Protocols (SOPs)

The following protocols are generalized starting points. Always perform small-scale tests (TLC, vial recrystallization) to optimize conditions before committing your entire batch.

SOP 1: Purification by Flash Column Chromatography (with Modifier)
  • TLC Analysis: Develop a solvent system that provides an Rf value of ~0.25 for the product. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH). To combat streaking, add 1% acetic acid to the TLC solvent jar.

  • Column Packing: Dry pack the column with silica gel. Wet the silica with your starting mobile phase (e.g., 100% DCM).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/MeOH. If solubility is low, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., acetone), add silica gel, evaporate the solvent completely on a rotary evaporator, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar component of your system (e.g., 100% DCM + 1% Acetic Acid). Gradually increase the polarity by adding the polar component (e.g., slowly increase the percentage of MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator. To remove the acetic acid modifier, you may need to co-evaporate with a solvent like toluene or perform a final aqueous wash if the compound is not water-soluble.

G A Crude Product B Dissolve/Adsorb onto Silica A->B C Load onto Column B->C D Elute with Solvent Gradient (e.g., DCM -> DCM/MeOH + Modifier) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->D Adjust Gradient G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for flash column chromatography.

SOP 2: Purification by Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q7: What are the most common impurities I should expect from the synthesis?

A7: The impurities will depend heavily on the synthetic route. For common syntheses that build the pyrimidine ring, expect:

  • Starting Materials: Unreacted p-bromophenyl derivatives or formamidine salts.[6][7]

  • Intermediates: Incomplete cyclization can leave reactive intermediates in the crude product.

  • Side Products: Debromination (loss of the bromine atom) can sometimes occur under harsh reaction conditions. Hydrolysis of precursor esters to the carboxylic acid is also a possibility if the synthesis starts from the ester form.

Q8: How do I choose the best purification method for my scale (mg vs. grams)?

A8:

  • Milligram Scale (<100 mg): Preparative TLC or flash chromatography is ideal. Recrystallization is difficult at this scale due to significant material loss during transfers.

  • Gram Scale (1-10 g): Flash chromatography is very effective for complex mixtures. If the crude product is relatively clean (>80-90%), recrystallization is often the most efficient and scalable method to achieve high purity.

  • Multi-Gram Scale (>10 g): Recrystallization is the preferred industrial method due to its cost-effectiveness and scalability. An initial acid-base extraction workup can be used to remove bulk neutral or basic/acidic impurities before the final recrystallization step.

Q9: What analytical techniques should I use to assess the purity of my final product?

A9: A combination of techniques is necessary to confirm both identity and purity.

  • Thin Layer Chromatography (TLC): Use at least two different solvent systems to ensure no impurities are co-eluting with your product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the best method for confirming the structure and identifying any residual solvents or organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides an accurate mass of your compound and an assessment of its purity by peak area (e.g., >95% by UV detection).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impure compounds typically melt over a broad range and at a lower temperature.

Section 5: Data Summary

The following table provides starting points for developing purification protocols. Optimal conditions will vary based on the specific impurities present in your crude material.

Technique Solvent System / Conditions Notes & Rationale
Normal Phase Chromatography Dichloromethane / Methanol (98:2 to 90:10) + 1% Acetic AcidAddresses the high polarity of the compound. Acetic acid suppresses deprotonation of the -COOH group, leading to better peak shape.
Ethyl Acetate / Hexane (50:50 to 100:0) + 1% TriethylamineA less polar option. Triethylamine is added to block acidic silica sites, preventing streaking from the basic pyrimidine ring.
Reversed-Phase Chromatography Water / Acetonitrile (gradient) + 0.1% Formic Acid or TFAExcellent for highly polar compounds. The acid modifier ensures the carboxylic acid is protonated, leading to sharp peaks.
Recrystallization Ethanol / WaterA common mixed-solvent system for polar compounds. Ethanol acts as the soluble solvent, water as the anti-solvent.
Tetrahydrofuran (THF) / HexaneA good non-protic option. THF dissolves the compound, and hexane induces precipitation upon cooling.
Acid-Base Extraction Dissolve in aq. NaHCO₃, wash with Ethyl Acetate, then re-acidify aq. layer with HCl to precipitate product.Exploits the acidic nature of the -COOH group to separate it from neutral or basic impurities.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.
  • CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine. Google Patents.
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Thieme Chemistry. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]

  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. ResearchGate. Available at: [Link]

  • Process for Purification of 3-Alkenylcephem Carboxylic Acid. ResearchGate. Available at: [Link]

  • 2-(4-Bromophenyl)quinoline-4-carboxylic acid. PubChem. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Available at: [Link]

  • US2255421A - Process for purification of carboxylic acids. Google Patents.
  • Process for the purification of carboxylic acids and/or their anhydrides. Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals. PubMed. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. Available at: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. Available at: [Link]

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Troubleshooting

Technical Support Center: Optimizing Pyrimidine Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Welcome to the technical support center for pyrimidine synthesis. This guide is structured to provide direct, actionable solutions...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for pyrimidine synthesis. This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. As your dedicated application scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes. Here, we will dissect common issues, explore optimization strategies, and provide robust, validated methodologies to enhance the efficiency, yield, and purity of your pyrimidine products—a scaffold of immense importance in modern drug discovery.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of pyrimidine synthesis.

Q1: My Biginelli reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Biginelli reaction, a cornerstone of dihydropyrimidinone synthesis, typically stem from three core areas: catalysis, reaction medium, and reactant stability.

  • Inefficient Catalysis: The classic Biginelli reaction is acid-catalyzed.[4] The catalyst's role is to activate the aldehyde component, facilitating the initial, and often rate-determining, nucleophilic attack by urea to form an N-acyliminium ion intermediate.[5] If you are using a weak Brønsted acid or no catalyst, the reaction rate will be impractically slow. Modern protocols have demonstrated that Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃) can dramatically increase yields and shorten reaction times, even under solvent-free conditions.[6]

  • Suboptimal Solvent Choice: The solvent significantly influences reaction kinetics and equilibrium. While classic protocols use alcohols, these can sometimes participate in side reactions. Polar aprotic solvents are often effective, but some, like DCM or THF, have been shown to produce lower yields.[7] Interestingly, mixed-solvent systems (e.g., EtOH/H₂O) or solvent-free conditions (using microwave irradiation or ball milling) can offer superior results by increasing reactant concentration and reducing side pathways.[6][7][8]

  • Reactant Decomposition: Urea is known to be unstable at high temperatures or in strongly acidic conditions, which can lead to its decomposition before it can effectively participate in the cyclization.[9] Careful control of the reaction temperature is crucial.[9][10]

Q2: I'm observing significant side product formation. How can I identify and mitigate these impurities?

A2: Side product formation is a common challenge that points to competing reaction pathways. The most prevalent side products in a Biginelli-type synthesis arise from the self-condensation of the aldehyde (Tishchenko reaction) or the β-ketoester (e.g., Knoevenagel condensation).

The key is to favor the desired three-component pathway. According to the widely accepted mechanism proposed by Kappe, the critical step is the formation of the N-acyliminium ion from the aldehyde and urea.[4] This intermediate is then attacked by the enol of the β-ketoester. To promote this pathway:

  • Optimize Stoichiometry: Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the formation of the crucial iminium intermediate, outcompeting the self-condensation pathways of the other components.[8]

  • Control Temperature: Lowering the reaction temperature can often increase selectivity by favoring the thermodynamically more stable product and reducing the activation energy threshold for competing, less desirable reactions.

  • Catalyst Selection: A highly effective Lewis acid catalyst can selectively activate the aldehyde carbonyl for attack by urea, making this the most favorable initial step.[6]

Analytical techniques like Thin Layer Chromatography (TLC) are invaluable for monitoring reaction progress and identifying the presence of impurities.[11]

Q3: How do I choose the optimal catalyst for my pyrimidine synthesis? Is a homogeneous or heterogeneous catalyst better?

A3: The choice of catalyst depends on your specific goals, including yield, reaction time, cost, and environmental impact ("greenness").

  • Homogeneous Catalysts (Brønsted and Lewis Acids): Traditional Brønsted acids (like HCl) are effective but can be corrosive and difficult to handle. Homogeneous Lewis acids (e.g., BF₃·Et₂O, InCl₃, Yb(OTf)₃) are often more efficient and give higher yields.[6][12] However, a major drawback is the difficulty in separating the catalyst from the reaction mixture post-synthesis, which can lead to product contamination and complicates purification.[12]

  • Heterogeneous Catalysts (Solid Acids): For scalability and green chemistry, heterogeneous catalysts are superior.[13] Materials like zeolites, silica gel, or alumina-supported acids offer several advantages:

    • Easy Separation: They can be filtered off from the reaction mixture.

    • Recyclability: They can often be recovered, reactivated, and reused, reducing cost and waste.[6]

    • Clean Product Isolation: They minimize contamination of the final product.[13]

For drug development and industrial applications where purity and process efficiency are paramount, transitioning to a validated heterogeneous catalyst is a highly recommended optimization step.[14]

Troubleshooting Guide: The Biginelli Reaction

This guide provides a systematic approach to resolving specific experimental failures.

Problem: Reaction Fails to Initiate or Proceeds Very Slowly

Causality: The reaction's initiation hinges on the formation of the electrophilic N-acyliminium ion.[5][6][15] A failure to start indicates this key intermediate is not being formed at a sufficient rate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a stalled Biginelli reaction.

Problem: Product Crashes Out of Solution as an Oil or Amorphous Solid

Causality: This is typically a purification issue related to solubility and crystal lattice formation. Rapid precipitation from a supersaturated solution often traps impurities and prevents the formation of a clean, crystalline solid.

Solution Pathway:

  • Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at reflux. Ethanol is a common and effective choice for many dihydropyrimidinones.[8]

  • Controlled Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Slow cooling encourages the growth of larger, purer crystals.

  • "Oiling Out": If the product separates as an oil upon cooling, it means the solution's boiling point is higher than the melting point of your product. To remedy this, reheat the solution to redissolve the oil, then add a small amount of a miscible co-solvent in which the compound is less soluble to induce crystallization above its melting point.

Data-Driven Optimization

Systematic optimization requires reliable data. The following tables summarize the impact of key variables on the Biginelli reaction, providing a starting point for your experimental design.

Table 1: Comparison of Catalysts for the Biginelli Reaction (Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol))

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1None0EthanolReflux18< 40[8]
2InCl₃10THFReflux1291[6]
3Yb(OTf)₃10None1000.595[6]
4ZeoliteVariesTolueneReflux5~75[12]
5Silica GelVariesNone100288[13]

Table 2: Influence of Solvent on Biginelli Reaction Yield (Conditions are reaction-dependent but illustrate general trends)

EntrySolventSolvent TypeTypical YieldRationale / CommentReference
1EthanolProticGood-ExcellentClassic solvent, generally effective.[8]
2AcetonitrilePolar AproticGood-ExcellentOften improves yields over alcohols.[7]
3THF / DCMAproticLow-ModerateGenerally lower yields observed.[7][7]
4H₂O / EtOHMixed ProticExcellentCan enhance reaction rates and yields.[7][7]
5NoneSolvent-FreeExcellentGreen, efficient, often requires microwave or ball milling.[6]

Visualizing the Mechanism

Understanding the reaction pathway is key to troubleshooting. The following diagram illustrates the widely accepted Kappe mechanism for the acid-catalyzed Biginelli reaction.

Biginelli_Mechanism reactants Aldehyde + Urea + β-Ketoester step1 Protonation & Condensation reactants->step1 + H⁺ intermediate1 N-Acyliminium Ion (Key Electrophile) step1->intermediate1 step2 Nucleophilic Attack by Ketoester Enol intermediate1->step2 intermediate2 Open-Chain Adduct step2->intermediate2 step3 Cyclization & Dehydration intermediate2->step3 product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) step3->product - H₂O, - H⁺

Caption: The Kappe mechanism of the Biginelli reaction.

Standardized Experimental Protocols

Protocol 1: Classic Acid-Catalyzed Biginelli Synthesis

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Solvent & Catalyst: Add 20 mL of absolute ethanol, followed by 3-4 drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 3,4-dihydropyrimidin-2(1H)-one derivative.[8]

Protocol 2: Modern Yb(OTf)₃-Catalyzed Solvent-Free Synthesis

  • Setup: In a 25 mL round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (12 mmol), and Ytterbium(III) triflate (Yb(OTf)₃, 1 mol%).

  • Reaction: Heat the neat mixture in an oil bath at 100-110 °C for the time specified in the relevant literature procedure (often 20-40 minutes). The mixture will become a thick paste.

  • Workup: Allow the flask to cool to room temperature. Add 20 mL of cold water and stir vigorously to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Purification: If necessary, the product can be recrystallized from ethanol. This method often produces a product of high purity directly after filtration.[6]

References

  • Biginelli Reaction - YouTube. (2021). Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic. (n.d.). Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.). Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021). Available at: [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Pyrimidine Synthesis and Salvage Pathway - YouTube. (2017). Available at: [Link]

  • Biginelli reaction - Wikipedia. (n.d.). Available at: [Link]

  • BIGINELLI REACTION | PPT - Slideshare. (n.d.). Available at: [Link]

  • Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate. (n.d.). Available at: [Link]

  • Shortcut Strategy for Predicting Robinson Annulation Products - YouTube. (2019). Available at: [Link]

  • Suggested mechanism for the Biginelli reaction catalyzed by... - ResearchGate. (n.d.). Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Biginelli Reaction Experiment Analysis Guide - Atlas. (n.d.). Available at: [Link]

  • mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts - Ask this paper | Bohrium. (2018). Available at: [Link]

  • Biginelli reaction - Name-Reaction.com. (n.d.). Available at: [Link]

  • Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]

  • The effect of solvent volume ratio on the synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors - ResearchGate. (n.d.). Available at: [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - ResearchGate. (n.d.). Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Available at: [Link]

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (n.d.). Available at: [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2026). Available at: [Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique: Green Sustainable Process - Preprints.org. (2017). Available at: [Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025). Available at: [Link]

  • (PDF) A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential - ResearchGate. (n.d.). Available at: [Link]

Sources

Optimization

Technical Support Center: Chlorination of Pyrimidine-4,6-diols

Welcome to the technical support center for the chlorination of pyrimidine-4,6-diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chlorination of pyrimidine-4,6-diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Nuances of Chlorinating Pyrimidine-4,6-diols

The conversion of pyrimidine-4,6-diols to their corresponding 4,6-dichloro derivatives is a fundamental step in the synthesis of numerous biologically active molecules.[1][2] While seemingly straightforward, this reaction is fraught with potential difficulties, including low yields, incomplete conversion, and challenging purifications. These issues often stem from the inherent chemical properties of the pyrimidine-4,6-diol scaffold, particularly its tautomeric nature.

This guide will equip you with the knowledge to anticipate and overcome these challenges, enabling you to achieve consistent and high-yielding results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of pyrimidine-4,6-diols, providing explanations and actionable solutions.

Q1: My chlorination reaction is resulting in a low yield or fails to go to completion. What are the likely causes and how can I improve the conversion?

A1: Low yields and incomplete reactions are the most frequently reported issues. The primary culprits are often related to the tautomeric equilibrium of the starting material, the choice and quality of reagents, and the reaction conditions.

Underlying Causes and Explanations:

  • Tautomerism of Pyrimidine-4,6-diol: Pyrimidine-4,6-diol does not exist solely in the dihydroxy form. It is in equilibrium with its more stable keto-enol and diketo (pyrimidinone) tautomers. The diketo tautomer is often the predominant and less reactive form, which can hinder efficient chlorination.

  • Insufficient Reagent Activity: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent.[3] Its reactivity can be influenced by its purity and the presence of activating agents. Older or impure POCl₃ may contain phosphoric acid, which can impede the reaction.

  • Suboptimal Reaction Temperature: The chlorination of these relatively unreactive substrates typically requires high temperatures to proceed at a reasonable rate.[3] Insufficient heating can lead to incomplete conversion.

  • Inadequate Reaction Time: As with temperature, an insufficient reaction time will not allow the reaction to reach completion.

  • Role of the Base: A tertiary amine, such as pyridine or N,N-diisopropylethylamine, is often used as a base to neutralize the HCl generated during the reaction and can also act as a catalyst.[3] The choice and stoichiometry of the base can be critical.

Troubleshooting Steps and Solutions:

  • Ensure Dry and Pure Reagents: Use freshly distilled or high-purity POCl₃. Ensure your pyrimidine-4,6-diol starting material is thoroughly dried, as water will rapidly decompose the chlorinating agent.

  • Optimize Reaction Temperature and Time: The reaction is often performed at reflux in neat POCl₃ or a high-boiling solvent.[3] A systematic increase in reaction temperature (e.g., from 100°C to 120°C) and time can significantly improve yields. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal duration.[4]

  • Employ a Suitable Base: Pyridine is a common choice, used in stoichiometric amounts.[3] For substrates prone to side reactions, a non-nucleophilic hindered base like N,N-diisopropylethylamine may be beneficial.

  • Consider the Use of Additives: In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the reactivity of POCl₃, particularly if the quality of the latter is suboptimal.[5]

  • Solvent-Free Conditions: For large-scale reactions, a solvent-free approach using equimolar POCl₃ in a sealed reactor at high temperatures (e.g., 160°C) has been shown to be highly efficient.[3][6]

Illustrative Workflow for Optimizing a Stalled Reaction:

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize their formation?

A2: Byproduct formation often arises from the high reactivity of the chlorinating agent and the potential for side reactions with other functional groups on the pyrimidine ring.

Common Byproducts and Their Origins:

  • Monochlorinated Intermediates: Incomplete reaction can lead to the presence of 4-chloro-6-hydroxypyrimidine.

  • Phosphorylated Pyrimidines: The reaction proceeds through phosphorylated intermediates. If these are not efficiently converted to the chloro derivative, they can persist in the reaction mixture and complicate purification.

  • Products of Ring Opening or Degradation: At very high temperatures or with prolonged reaction times, the pyrimidine ring can degrade, leading to a complex mixture of byproducts.

  • Vilsmeier-Haack Type Byproducts: If a solvent like N,N-dimethylformamide (DMF) is used, it can react with POCl₃ to form the Vilsmeier reagent. This can lead to formylation of the pyrimidine ring if it contains activated positions.

Strategies for Minimizing Byproduct Formation:

  • Strict Stoichiometric Control: While an excess of POCl₃ is often used, a large excess can promote side reactions. For some substrates, using near-equimolar amounts of POCl₃ in a sealed system can provide high yields with fewer byproducts.[3][6]

  • Careful Temperature Management: While high temperatures are necessary, excessive heat can lead to decomposition. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

  • Choice of Base: The basicity and nucleophilicity of the amine base can influence the product distribution. A non-nucleophilic base is generally preferred to avoid the formation of aminated byproducts.

  • Avoid Reactive Solvents: Unless a Vilsmeier-Haack type reaction is intended, avoid using solvents like DMF that can form reactive species with POCl₃. High-boiling inert solvents like toluene or xylenes can be used if a solvent is necessary.

Q3: The purification of my 4,6-dichloropyrimidine is challenging, especially the removal of phosphorus-containing residues. What is the best work-up and purification procedure?

A3: The removal of phosphorus-containing byproducts is a critical and often difficult step in the purification process. A carefully planned work-up procedure is essential.

The Challenge with Phosphorus Byproducts:

The reaction of POCl₃ with the pyrimidine-4,6-diol generates phosphoric acid and polyphosphoric acids upon quenching with water. These byproducts can be difficult to separate from the desired product, especially if the product is also a solid.

Recommended Work-up and Purification Protocol:

  • Removal of Excess POCl₃: After the reaction is complete, the excess POCl₃ should be removed by distillation under reduced pressure. This minimizes the exothermic reaction during the subsequent quenching step.

  • Controlled Quenching: This is a critical safety step. The reaction mixture should be cooled to room temperature and then slowly added to a vigorously stirred mixture of ice and water. Never add water to the reaction mixture , as this can cause a violent, uncontrolled exothermic reaction.

  • Extraction: The aqueous slurry should be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The desired 4,6-dichloropyrimidine will be in the organic layer.

  • Washing: The organic layer should be washed sequentially with cold water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acidic byproducts), and finally with brine.

  • Drying and Concentration: The organic layer should be dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization, sublimation, or column chromatography, depending on its physical properties.

Safety First: Quenching POCl₃

Caption: Safe quenching procedure for POCl₃.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the chlorination of pyrimidine-4,6-diols with POCl₃?

A: The reaction is thought to proceed through a mechanism analogous to the Vilsmeier-Haack reaction. The more nucleophilic keto tautomer of the pyrimidine-4,6-diol attacks the phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a chlorophosphoryl intermediate. A subsequent attack by a chloride ion and elimination of a phosphate species yields the final 4,6-dichloropyrimidine. The presence of a tertiary amine facilitates the reaction by neutralizing the generated HCl and potentially forming a more reactive Vilsmeier-type reagent with POCl₃.

Q: Can I use other chlorinating agents besides POCl₃?

A: Yes, other chlorinating agents can be used, but they come with their own set of challenges.

  • Phosgene (COCl₂): Phosgene is a highly effective chlorinating agent for this transformation.[7] However, it is an extremely toxic gas and requires specialized handling procedures.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is generally less effective for the chlorination of hydroxypyrimidines and often requires harsher conditions, which can lead to lower yields and more byproducts.

For most laboratory applications, POCl₃ remains the reagent of choice due to its balance of reactivity and handling characteristics.

Q: How do substituents on the pyrimidine ring affect the chlorination reaction?

A: The electronic nature of substituents on the pyrimidine ring can significantly impact the reactivity.

  • Electron-donating groups (e.g., alkyl, amino) generally increase the nucleophilicity of the ring and can facilitate the chlorination. However, they can also activate the ring towards unwanted side reactions.

  • Electron-withdrawing groups (e.g., nitro, cyano) decrease the nucleophilicity of the ring, making the chlorination more difficult and often requiring more forcing conditions (higher temperatures, longer reaction times).

Q: What analytical techniques are best for monitoring the progress of the reaction?

A: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitatively monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can also be used to identify the presence of byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product and to identify any impurities.

Data Summary and Protocols

Table 1: Typical Reaction Conditions for Chlorination of Substituted Pyrimidine-4,6-diols
Starting MaterialChlorinating AgentBase (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
2,4-Dihydroxy-5-bromopyrimidinePOCl₃Pyridine (1)160291[3]
2,4-Dihydroxy-5-methylpyrimidinePOCl₃Pyridine (1)160288[3]
2,4-Dihydroxy-5-chloropyrimidinePOCl₃Pyridine (1)160289[3]
6-Amino-2,4-dihydroxypyrimidinePOCl₃Pyridine (1)160285[3]
Experimental Protocol: General Procedure for the Chlorination of Pyrimidine-4,6-diol

Materials:

  • Pyrimidine-4,6-diol (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (3-5 equivalents)

  • Pyridine (1-1.2 equivalents)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the pyrimidine-4,6-diol and phosphorus oxychloride.

  • Slowly add pyridine to the mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 100-110°C) and maintain for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,6-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography as needed.

References

  • CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (URL: [Link])

  • WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google P
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (URL: [Link])

  • (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (URL: [Link])

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Post-Synthesis Purification of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

Welcome to the technical support guide for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate and require robust methods to enhance its purity post-synthesis. Achieving high purity is critical for downstream applications, ensuring reproducibility in biological assays and compliance with regulatory standards in drug development.

This guide moves beyond simple protocols to provide a deeper understanding of why certain impurities form and how specific purification strategies effectively remove them. We will explore common challenges encountered during the purification of this molecule, which is often synthesized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

Section 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries regarding the purity of your synthesized 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a Suzuki-Miyaura coupling between a 2-halopyrimidine-5-carboxylic acid (or its ester) and 4-bromophenylboronic acid, the most prevalent impurities include:

  • Unreacted Starting Materials: 2-chloropyrimidine-5-carboxylic acid, 2-bromopyrimidine-5-carboxylic acid, or their ester derivatives, and 4-bromophenylboronic acid.

  • Homocoupled Byproducts: Formation of 4,4'-dibromobiphenyl from the coupling of two molecules of the boronic acid. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2]

  • Protodeborylation/Dehalogenation Products: The boronic acid can be converted back to bromobenzene, or the halo-pyrimidine can be reduced to pyrimidine-5-carboxylic acid.

  • Residual Palladium Catalyst: Trace amounts of palladium, which can be highly undesirable for pharmaceutical applications.

  • Solvent Adducts & Residual Solvents: Trapped solvent molecules within the crystal lattice of the product.

Q2: Which analytical techniques are best for assessing the purity of my crude product?

A2: A multi-technique approach is always recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A well-developed Reverse-Phase (RP-HPLC) method can separate the target compound from most process-related impurities and degradation products.[3][4]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): NMR provides structural confirmation and can identify and quantify impurities if their signals are resolved from the product's signals.[5] Quantitative NMR (qHNMR) is a powerful method for determining absolute purity without needing a reference standard of the impurities themselves.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks seen in the HPLC chromatogram by providing the mass-to-charge ratio (m/z) of the eluted compounds.

Section 2: Troubleshooting Guide: From Crude Product to High-Purity Material

This section is structured to help you diagnose and solve specific purity issues you may encounter.

Issue: My crude product is highly discolored (dark brown/black) and shows multiple spots on TLC.
  • Underlying Cause: This is often indicative of residual palladium catalyst. Palladium(0) species can aggregate to form palladium black, especially during workup or if the reaction mixture is exposed to air while hot.

  • Expert Recommendation: Before attempting crystallization or chromatography, perform a filtration through a pad of Celite® or a dedicated palladium scavenger. For a more robust solution, after the initial workup, dissolve the crude material in a suitable solvent (e.g., THF, EtOAc) and treat it with a scavenger like activated carbon or a silica-functionalized thiol (e.g., SiliaMetS® Thiol) for a few hours before filtering and concentrating.

Issue: My ¹H NMR spectrum shows signals corresponding to unreacted 4-bromophenylboronic acid.
  • Underlying Cause: Incomplete reaction or use of excess boronic acid. Boronic acids and their boroxine anhydrides can be difficult to remove with simple extraction.

  • Troubleshooting Protocol: Acid/Base Wash

    • Dissolve the crude solid in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). Your product, being a carboxylic acid, will move into the aqueous basic layer as its carboxylate salt.

    • Separate the layers. The organic layer will retain non-acidic impurities like the homocoupled byproduct (4,4'-dibromobiphenyl).

    • Carefully acidify the aqueous layer with cold 1M hydrochloric acid (HCl) until the pH is ~2-3.

    • Your target compound, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, will precipitate out as a solid.

    • Collect the solid by filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and addressing purity issues with your compound.

G cluster_0 cluster_1 Diagnosis cluster_2 Action start Crude Product Analysis (TLC, HPLC, NMR) is_discolored Highly Discolored? start->is_discolored is_sm_present Starting Materials Present? is_discolored->is_sm_present No scavenge Treat with Palladium Scavenger / Carbon is_discolored->scavenge Yes is_byproduct_present Homocoupled or Other Byproducts Present? is_sm_present->is_byproduct_present No acid_base Perform Acid/Base Workup is_sm_present->acid_base Yes is_high_purity Purity >98% by HPLC? is_byproduct_present->is_high_purity No recrystallize Recrystallization is_byproduct_present->recrystallize Yes (Minor Amount) chromatography Column Chromatography is_byproduct_present->chromatography Yes (Significant Amount) is_high_purity->chromatography No final_product High-Purity Product is_high_purity->final_product Yes scavenge->is_sm_present acid_base->is_byproduct_present recrystallize->is_high_purity chromatography->is_high_purity

Caption: A decision tree for the purification of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization for High-Purity Bulk Material

Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from the main product.

  • Principle of Causality: This method relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at a colder temperature, while impurities are either insoluble at high temperatures or remain in solution upon cooling.

  • Step-by-Step Methodology:

    • Solvent Screening: In parallel vials, test the solubility of your crude material (~10-20 mg) in various solvents (~0.5 mL). Ideal single solvents will fully dissolve the compound when hot but show low solubility at room temperature. Common candidates include ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/water or dioxane/water.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stirring and heating on a hot plate are necessary.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like baseline material on TLC or palladium black), perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

    • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

    • Isolation: Collect the crystals by vacuum filtration (using a Büchner funnel).

    • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point.

Solvent SystemSuitability
Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool.
Dioxane/WaterSimilar to ethanol/water, effective for moderately polar compounds.
AcetonitrileA good single-solvent option for many nitrogen-containing heterocycles.
Isopropanol (IPA)Less volatile than ethanol, can be a good alternative.
Protocol 2: High-Purity Isolation via Flash Column Chromatography

This is the preferred method for removing impurities with similar polarity to the product, such as homocoupled byproducts.[8][9]

  • Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The carboxylic acid group in your product will interact strongly with the polar silica gel, requiring a polar mobile phase for elution.

  • Step-by-Step Methodology:

    • Stationary Phase: Use standard-grade silica gel (SiO₂, 40-63 µm particle size).

    • Mobile Phase (Eluent) Selection: Determine the optimal solvent system using TLC. A common starting point is a mixture of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate). A small amount of acetic acid or formic acid (0.5-1%) is often added to the eluent. This keeps the carboxylic acid protonated, preventing streaking on the column and leading to sharper peaks.

    • Sample Loading:

      • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder.

      • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it directly onto the column.

    • Column Packing and Running: Pack the column with silica gel as a slurry in the nonpolar component of your eluent. Add the prepared sample to the top of the packed column. Carefully add the mobile phase and apply pressure to begin elution, collecting fractions.

    • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Mobile Phase System (Hexane/EtOAc base)Target ImpurityRationale
70:30 Hexane:EtOAcNonpolar byproducts (e.g., 4,4'-dibromobiphenyl)These will elute quickly, well before the more polar product.
50:50:1 Hexane:EtOAc:Acetic AcidTarget Compound & close-eluting impuritiesThe acetic acid ensures the product is protonated, leading to better separation.
100% Ethyl AcetateHighly polar starting materials (if present)Will elute after the main product.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]

  • Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. Available at: [Link]

  • Mancuso, R., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(10), 2579-2595. Available at: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 10(6), 26-31. Available at: [Link]

  • Engel, A., et al. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102194. Available at: [Link]

  • University of Illinois. Purity by Absolute qNMR Instructions. Available at: [Link]

Sources

Optimization

Technical Support Center: Refinement of Crystallization Methods for Pyrimidine Derivatives

Welcome to the technical support center dedicated to overcoming the challenges in the crystallization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals acti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the crystallization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with these compounds. Here, we address common experimental hurdles with in-depth explanations of the underlying principles and provide actionable, step-by-step troubleshooting protocols. Our aim is to empower you with the expertise to refine your crystallization methods and consistently obtain high-quality crystals.

Section 1: Troubleshooting Common Crystallization Failures

This section addresses the most frequent issues encountered during the crystallization of pyrimidine derivatives, offering systematic approaches to diagnose and solve them.

Question: My pyrimidine derivative is not crystallizing at all. What are the initial steps I should take?

Answer:

The complete failure of a compound to crystallize typically points to issues with supersaturation, solvent choice, or the presence of impurities. A systematic approach is crucial for troubleshooting.

Underlying Principles: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature. This thermodynamic driving force is essential for both nucleation (the initial formation of crystal seeds) and subsequent crystal growth. The choice of solvent is paramount as it dictates the solubility curve of the compound. Impurities can significantly interfere with the crystallization process by inhibiting nucleation or disrupting the crystal lattice formation.[1][2]

Troubleshooting Protocol:

  • Verify Compound Purity:

    • Utilize techniques like NMR, HPLC, or Mass Spectrometry to assess the purity of your pyrimidine derivative.[3]

    • Significant impurities can act as "crystal poisons," hindering the orderly arrangement of molecules into a crystal lattice.[1][4] Consider purification by column chromatography if necessary.[3]

  • Re-evaluate Your Solvent System:

    • The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures.

    • If your compound remains fully dissolved even at low temperatures, the solvent is likely too good. You can try to induce crystallization by slowly evaporating the solvent.[5]

    • If solubility is poor even at high temperatures, a different, more suitable solvent or a solvent mixture is required.

  • Optimize Supersaturation:

    • For Cooling Crystallization: If no crystals form upon cooling, your solution may not be sufficiently concentrated. Re-heat the solution to dissolve the compound, then reduce the solvent volume by gentle heating or a stream of inert gas before attempting to cool again.[5]

    • For Anti-Solvent Crystallization: If you are using an anti-solvent and no crystals form, the miscibility of the solvent/anti-solvent pair might be an issue, or the anti-solvent addition rate could be too fast. Try adding the anti-solvent more slowly to allow for gradual supersaturation.

  • Induce Nucleation:

    • Seeding: Introduce a tiny, pure crystal of your compound into the supersaturated solution. This provides a template for further crystal growth.

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

Question: My pyrimidine derivative precipitates as an oil or an amorphous solid. How can I promote the formation of well-defined crystals?

Answer:

Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, leading to rapid phase separation rather than orderly crystal growth. The key is to slow down the crystallization process.

Underlying Principles: The formation of a stable crystal lattice is a kinetically controlled process. If the driving force for precipitation (high supersaturation) is too strong, molecules may not have sufficient time to orient themselves correctly, resulting in a disordered, amorphous solid or a liquid phase (oiling out).

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using cooling crystallization, decrease the cooling rate. Allow the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.[5] Insulating the flask can also help.[5]

    • Slower Anti-Solvent Addition: In anti-solvent methods, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.

    • Vapor Diffusion: This is an excellent technique for promoting slow crystallization. Dissolve your compound in a good solvent and place it in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution of your compound gradually induces crystallization.[6][7]

  • Adjust the Solvent System:

    • Using a slightly more solubilizing solvent or a solvent mixture can prevent the compound from crashing out of solution too quickly.[5]

    • For compounds that are only soluble in high-boiling point solvents like DMF or DMSO, vapor diffusion with a miscible, more volatile anti-solvent like dichloromethane (DCM) or diethyl ether can be effective.[8]

  • Increase the Purity of the Compound:

    • Impurities can sometimes promote oiling out.[1] Re-purifying your material may resolve the issue.

Section 2: Optimizing Crystal Quality

This section focuses on refining your methods to improve the size, shape, and internal order of your pyrimidine derivative crystals.

Question: The crystals of my pyrimidine derivative are very small or needle-like. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation and/or anisotropic growth. To obtain larger, more equant crystals, you need to control the nucleation and growth phases of crystallization.

Underlying Principles: Crystal morphology is determined by the relative growth rates of different crystal faces. Rapid nucleation leads to a large number of small crystals competing for the solute. Anisotropic growth, where some faces grow much faster than others, can result in needle or plate-like morphologies.

Troubleshooting Protocol:

  • Minimize Nucleation Events:

    • Reduce Supersaturation: A lower degree of supersaturation will favor the growth of existing crystals over the formation of new nuclei. This can be achieved by using a slower cooling rate or a slower addition of anti-solvent.

    • Seeding: Introduce a single, well-formed seed crystal into a slightly supersaturated solution. This encourages the growth of a few large crystals rather than many small ones.

  • Promote Isotropic Growth:

    • Solvent Choice: The solvent can influence crystal habit by preferentially adsorbing to certain crystal faces, thereby slowing their growth. Experiment with different solvents or solvent mixtures.

    • Additives: In some cases, small amounts of a structurally related molecule can act as a "habit modifier," altering the crystal shape.

  • Utilize Slow Crystallization Techniques:

    • Vapor Diffusion: This is a highly effective method for growing high-quality single crystals as it provides a very slow and controlled approach to supersaturation.[6][9]

    • Solvent Layering: Carefully layer a less dense solvent in which your compound is soluble on top of a denser anti-solvent. Crystals will slowly form at the interface.

Section 3: FAQs on Advanced Topics

This section provides answers to frequently asked questions about more complex aspects of pyrimidine derivative crystallization.

Question: How do I deal with polymorphism in the crystallization of my pyrimidine derivative?

Answer:

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and bioavailability.[10][11]

Underlying Principles: Polymorphs represent different arrangements of molecules in the crystal lattice and have different lattice energies. The formation of a particular polymorph is influenced by thermodynamic and kinetic factors, such as temperature, solvent, and supersaturation.[12]

Strategies for Controlling Polymorphism:

  • Solvent Screening: The choice of solvent can have a profound impact on which polymorph crystallizes. A comprehensive solvent screen is often the first step in identifying and controlling polymorphism.[13]

  • Temperature Control: Some polymorphs are stable only within a specific temperature range. Carefully controlling the crystallization temperature is crucial.[12]

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

  • Additives: Specific additives can be used to inhibit the nucleation of undesired polymorphs.[14]

Question: What is the role of impurities in the crystallization of pyrimidine derivatives?

Answer:

Impurities can have a significant and often unpredictable impact on crystallization.[1] They can either inhibit or, in some cases, even promote crystallization.[1]

Effects of Impurities:

  • Inhibition of Nucleation and Growth: Impurities can adsorb onto the surface of growing crystals, blocking sites for the addition of new molecules and slowing or stopping crystal growth.[15]

  • Alteration of Crystal Habit: By selectively adsorbing to certain crystal faces, impurities can change the overall shape of the crystals.[15]

  • Induction of Polymorphism: Impurities can sometimes favor the formation of a metastable polymorph.

  • Oiling Out: High levels of impurities can disrupt the crystallization process to the extent that the compound separates as an oil.[5]

Mitigation Strategies:

  • Purification: The most straightforward approach is to purify the pyrimidine derivative as much as possible before attempting crystallization.[3]

  • Use of Activated Carbon: If colored impurities are present, treating the hot solution with activated carbon can help remove them before cooling.[16]

Data Presentation & Experimental Protocols

Table 1: Common Solvents for Pyrimidine Derivative Crystallization
Solvent ClassExamplesProperties & Considerations
Protic Solvents Water, Ethanol, Methanol, IsopropanolGood for polar pyrimidine derivatives. Solubility is often highly temperature-dependent.
Aprotic Polar Acetone, Acetonitrile, DMF, DMSOStrong solvents, often used for compounds with low solubility in other solvents. Can be difficult to remove.[8][17][18]
Aprotic Non-polar Hexane, Toluene, Dichloromethane (DCM)Often used as anti-solvents or in solvent mixtures.
Ethers Diethyl ether, Tetrahydrofuran (THF)Good for moderately polar compounds. Diethyl ether is highly volatile and useful for vapor diffusion.[8]
Experimental Protocol: Vapor Diffusion Crystallization
  • Prepare the Sample Vial: Dissolve 5-10 mg of your purified pyrimidine derivative in a minimal amount of a "good" solvent (e.g., DCM, THF, or acetone) in a small, narrow vial (e.g., a 1-dram vial).[6]

  • Prepare the Reservoir: In a larger vial or jar, add a "bad" or anti-solvent (e.g., hexane, pentane, or diethyl ether) to a depth of about 1 cm. The anti-solvent should be miscible with the good solvent and more volatile.[7]

  • Set up the Diffusion Chamber: Carefully place the open sample vial inside the larger reservoir vial, ensuring the walls do not touch.[7]

  • Seal and Wait: Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.

  • Monitor for Crystal Growth: Check for crystal growth periodically over several days to weeks.

Visualizations

Diagram 1: Troubleshooting Crystallization Failures

G start No Crystals Formed check_purity Assess Compound Purity start->check_purity re_eval_solvent Re-evaluate Solvent System check_purity->re_eval_solvent If Pure failure Still No Crystals - Re-evaluate Synthesis/Purification check_purity->failure If Impure optimize_ss Optimize Supersaturation re_eval_solvent->optimize_ss induce_nucleation Induce Nucleation optimize_ss->induce_nucleation success Crystals Obtained induce_nucleation->success If Successful induce_nucleation->failure If Unsuccessful

Caption: A decision tree for troubleshooting complete crystallization failure.

Diagram 2: Workflow for Optimizing Crystal Quality

G start Poor Quality Crystals (Small, Needles, etc.) reduce_nucleation Reduce Nucleation Rate start->reduce_nucleation promote_growth Promote Isotropic Growth reduce_nucleation->promote_growth e.g., Slower Cooling, Seeding slow_methods Employ Slow Crystallization Techniques promote_growth->slow_methods e.g., Solvent Screening, Additives high_quality High-Quality Crystals slow_methods->high_quality e.g., Vapor Diffusion, Layering

Caption: A workflow for refining crystal quality from poor initial results.

References

  • Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth.
  • PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. (2021). YouTube. [Link]

  • Disorders of pyrimidine metabolism. (2024). WikiLectures. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Process for the preparation of pyrimidine derivatives. (1998).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). Acta Crystallographica Section F. [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016). ResearchGate. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025). Molecules. [Link]

  • Synthesis of pyrimidines from dinitrogen and carbon. (2021). National Science Review. [Link]

  • Chasing the Co-crystal Disappearing Polymorph with Ab Initio Methods. (2021). Crystal Growth & Design. [Link]

  • The Journal of Organic Chemistry. (2026). ACS Publications. [Link]

  • Organic Letters. (2026). ACS Publications. [Link]

  • Control of Crystal Polymorphism by Tuning the Structure of Auxiliary Molecules as Nucleation Inhibitors. (2005). Crystal Growth & Design. [Link]

  • Green Synthesis of Pyrimidine Derivative. (2025). ResearchGate. [Link]

  • Disorders of purine and pyrimidine metabolism. (1990). The New England Journal of Medicine. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). Molecules. [Link]

  • Effect of Impurities on the Growth Kinetics of Crystals. (2025). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2022). European Journal of Medicinal Chemistry. [Link]

  • Pyrimidine Metabolism Disorders. (2023). MSD Manual Professional Edition. [Link]

  • Polymorphism in Crystals. (2022). Crystals. [Link]

  • Additive-driven microwave crystallization of tyramine polymorphs and salts: a quantum crystallography perspective. (2023). IUCrJ. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2009). Nature Protocols. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Pharmaceuticals. [Link]

  • Impact of impurities on crystal growth. (2025). ResearchGate. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Disorders of purine and pyrimidine metabolism. (2025). ResearchGate. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2014). Journal of Medicinal Chemistry. [Link]

  • Strategy for control of crystallization of polymorphs. (2004). CrystEngComm. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. (2017). Dalton Transactions. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]

  • How Do Impurities Affect Crystal Structures? (2025). YouTube. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. (2022). Crystals. [Link]

  • How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Sp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation is paramount for researchers in drug development and related fields. Due to the limited availability of public experimental spectra for this specific molecule, this guide synthesizes data from foundational spectroscopic principles and comparative analysis with a structurally similar analogue, 2-phenylpyrimidine-5-carboxylic acid, to provide a robust predictive framework for its characterization.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Analysis: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

The ¹H NMR spectrum of the title compound is predicted to exhibit distinct signals corresponding to the pyrimidine, phenyl, and carboxylic acid protons. The expected chemical shifts (δ) in a solvent like DMSO-d₆ are as follows:

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the far downfield region, typically between δ 12.0 and 13.5 ppm . This significant deshielding is characteristic of acidic protons involved in hydrogen bonding.[1] The signal's broadness is due to chemical exchange, and its integration would correspond to one proton.

  • Pyrimidine Protons (H4, H6): The two protons on the pyrimidine ring are in unique chemical environments. They are expected to appear as two distinct singlets, each integrating to one proton, in the range of δ 9.0 - 9.5 ppm . The electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylic acid group causes this pronounced downfield shift.

  • Bromophenyl Protons: The 4-substituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.

    • H2'/H6' (ortho to pyrimidine): These protons are expected to resonate as a doublet around δ 8.3 - 8.5 ppm .

    • H3'/H5' (ortho to bromine): This pair of protons will appear as a doublet around δ 7.7 - 7.9 ppm . Each doublet would integrate to two protons and exhibit a typical ortho-coupling constant (³J) of approximately 8-9 Hz.

Predicted ¹³C NMR Spectral Analysis: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the symmetry of the 4-bromophenyl group results in fewer signals than the total number of carbon atoms.

  • Carboxylic Carbon (-COOH): The carbonyl carbon signal is predicted to be in the δ 165 - 170 ppm range, which is characteristic for carboxylic acids.[1]

  • Pyrimidine Carbons: Three signals are expected for the pyrimidine ring carbons. C2, attached to the bromophenyl group, C5, attached to the carboxylic acid, and the C4/C6 pair will all have distinct chemical shifts, typically in the δ 120 - 165 ppm region.

  • Bromophenyl Carbons: Four signals are anticipated for the 4-bromophenyl ring.

    • C1' (ipso-carbon attached to pyrimidine): ~δ 135-140 ppm.

    • C2'/C6': ~δ 128-132 ppm.

    • C3'/C5': ~δ 132-135 ppm (deshielded by bromine).

    • C4' (ipso-carbon attached to bromine): ~δ 125-128 ppm.

Comparative Analysis with 2-Phenylpyrimidine-5-carboxylic acid

To ground these predictions, we can compare them with the non-brominated analogue, 2-phenylpyrimidine-5-carboxylic acid. The primary difference will be observed in the phenyl ring signals. The absence of the electron-withdrawing bromine atom would cause the H3'/H5' and C4' signals to appear at a slightly more upfield (lower δ) position. The overall pattern of the spectrum, however, would remain highly similar.

Table 1: Comparison of Predicted ¹H & ¹³C NMR Data

Functional Group 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid (Predicted) 2-Phenylpyrimidine-5-carboxylic acid (Reference Analogue) Key Differences
¹H NMR (ppm)
-COOH~12.0 - 13.5 (s, 1H)~12.0 - 13.5 (s, 1H)Negligible
Pyrimidine H~9.0 - 9.5 (2 x s, 1H each)~9.0 - 9.5 (2 x s, 1H each)Negligible
Phenyl H (ortho)~8.3 - 8.5 (d, 2H)~8.3 - 8.5 (m, 2H)Similar chemical shift
Phenyl H (meta/para)~7.7 - 7.9 (d, 2H)~7.5 - 7.7 (m, 3H)Upfield shift in the non-brominated analogue
¹³C NMR (ppm)
-COOH~165 - 170~165 - 170Negligible
Pyrimidine C~120 - 165~120 - 165Minor shifts expected
Phenyl C (ipso-Br)~125 - 128N/AUnique signal for the brominated compound
Phenyl C (other)~128 - 140~128 - 140Shifts influenced by the bromine substituent
Experimental Workflow: NMR Spectroscopy

The acquisition of high-quality NMR data is crucial for accurate structural analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts and integrate signals proc3->proc4

Caption: Structure and predicted EI-MS fragmentation pathway.

Experimental Workflow: Mass Spectrometry

A typical protocol for acquiring mass spectral data using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer is outlined below.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain a high-resolution mass spectrum. This allows for the determination of the accurate mass and confirmation of the elemental formula.

  • Fragmentation (MS/MS): For further structural confirmation, select the precursor ion of interest (e.g., m/z 294) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum, which can be used to verify the fragmentation patterns discussed above.

Conclusion

The structural elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid relies on a synergistic application of NMR and MS techniques. The ¹H NMR spectrum is characterized by two pyrimidine singlets and an AA'BB' system for the bromophenyl ring. The ¹³C NMR confirms the carbon skeleton, including the distinct signal for the carbon atom bonded to bromine. Mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition, with the M/M+2 isotopic pattern serving as a definitive signature for the presence of a single bromine atom. This guide provides researchers with a robust framework for the identification and characterization of this important chemical entity, ensuring confidence in their synthetic and developmental endeavors.

References

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  • Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a) - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • 2-[(2-bromophenyl)methyl]-4-ethylpyrimidine-5-carboxylic acid. MolPort. Available at: [Link]

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  • 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m... DOI. Available at: [Link]

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  • CH3Br mass spectrum of bromomethane fragmentation pattern... Doc Brown's Chemistry. Available at: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Efficacy of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent drug-like properties and versatile subs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent drug-like properties and versatile substitution patterns have led to a plethora of biologically active molecules.[1][2] This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid core, a structure of significant interest in contemporary medicinal chemistry. We will delve into the rationale behind structural modifications, compare their biological activities with supporting data, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

The Rationale for Derivatization: Unlocking Therapeutic Potential

The 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid scaffold serves as a promising starting point for the development of targeted therapies. The pyrimidine ring is a well-established pharmacophore found in numerous anticancer, antimicrobial, and anti-inflammatory agents.[1][3] The presence of the 4-bromophenyl group offers a handle for tuning lipophilicity and engaging in halogen bonding, a crucial interaction in many protein-ligand complexes. Furthermore, the carboxylic acid moiety at the 5-position provides a key site for derivatization to modulate pharmacokinetic properties and explore interactions with specific biological targets.

The primary motivation for synthesizing derivatives of this core structure is to enhance target specificity, improve potency, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. By systematically modifying the core structure, researchers can probe the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Comparative Efficacy: A Data-Driven Analysis

Anticancer Activity

The antiproliferative effects of substituted pyrimidines are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different derivatives.

Table 1: Comparative Anticancer Activity of Substituted Pyrimidine and Quinazoline Derivatives

Compound IDCore StructureModificationsCancer Cell LineIC50 (µM)Reference
4k 2,4,5-Substituted PyrimidineIndole-aryl-substituted aminopyrimidineBEL-7402 (Hepatocellular Carcinoma)0.016 - 0.062[4][5]
5a Pyrimidine-2-thionePhenylpyrazoline substitutionMCF-7 (Breast Cancer)2.617[6]
9b Pyrazolo[3,4-b]pyridine4-bromophenyl substitutionMCF-7 (Breast Cancer)3.2[7]
9d Pyrazolo[3,4-b]pyridine3-bromophenyl substitutionMCF-7 (Breast Cancer)3.6[7]
17 Pyrazolo[3,4-b]pyridinePhenyl and cyclohexylaminoethoxy substitutionsPC-3 (Prostate Cancer)4.8[7]
20 Pyrazolo[3,4-b]pyridinePhenyl and cyclohexylaminoethoxy substitutionsPC-3 (Prostate Cancer)4.0[7]
p2 4-(4-Bromophenyl)-thiazol-2-amineBenzylidene substitution with a p-hydroxy groupMCF-7 (Breast Cancer)Most active in series[3]
6e 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid3-Bromophenyl and 8-fluoro substitutionsMCF-7 (Breast Cancer)168.78[8]

Analysis of Anticancer Data:

The data presented in Table 1 underscore the significant impact of substituents on the anticancer potency of pyrimidine-based scaffolds.

  • High Potency of 2,4,5-Substituted Pyrimidines: Compound 4k , a 2,4,5-substituted pyrimidine, demonstrates exceptional potency against the BEL-7402 cancer cell line, with IC50 values in the nanomolar range.[4][5] This highlights the potential of multi-substituted pyrimidine rings in designing highly effective anticancer agents.

  • Influence of Heterocyclic Systems: The fusion of a pyrazole ring to the pyrimidine core, as seen in the pyrazolo[3,4-b]pyridine derivatives, yields compounds with micromolar activity against breast and prostate cancer cell lines.[7]

  • Impact of Bromine Position: A comparison between compounds 9b (4-bromophenyl) and 9d (3-bromophenyl) suggests that the position of the bromine atom on the phenyl ring can influence activity, with the 4-bromo substitution showing slightly better potency in this series.[7]

  • Role of the Core Scaffold: The quinazoline derivative 6e , while structurally related, exhibits significantly lower potency against MCF-7 cells compared to the pyrimidine-2-thione derivative 5a .[6][8] This emphasizes the critical role of the core heterocyclic system in determining biological activity.

Kinase Inhibitory Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting specific protein kinases involved in cell cycle regulation and signal transduction. Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis, making them attractive targets for cancer therapy.

Table 2: Comparative Kinase Inhibitory Activity

Compound IDTarget Kinase% Inhibition @ 10 µMReference
6a (2-Phenylquinazoline-4-carboxylic acid)Aurora A85.5[8]
6b (2-(3-Chlorophenyl)quinazoline-4-carboxylic acid)Aurora A78.4[8]
6e (2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid)Aurora A93.9[8]

Analysis of Kinase Inhibition Data:

The data from the in vitro kinase inhibitory assay reveal important SAR insights for the quinazoline-4-carboxylic acid scaffold:

  • Enhancing Effect of Halogen Substitution: The introduction of a halogen atom on the 2-phenyl ring generally leads to potent Aurora A inhibition. Compound 6e , featuring a 3-bromophenyl group, demonstrates the highest inhibitory activity among the tested analogues, suggesting a favorable interaction of the bromine atom within the kinase's active site.[8]

  • Fluorine Substitution on the Quinazoline Ring: The presence of a fluorine atom at the 8-position of the quinazoline ring in compound 6e may also contribute to its high potency, potentially by modulating the electronic properties of the scaffold or through direct interactions with the target.[8]

Experimental Protocols: Ensuring Methodological Integrity

To facilitate further research and allow for independent verification of the presented findings, we provide detailed methodologies for key in vitro assays.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Aurora A.

Protocol:

  • Reaction Mixture Preparation: In a suitable assay plate, prepare a reaction mixture containing the kinase, its specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the test compound at a specific concentration (e.g., 10 µM) to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of kinase inhibition by comparing the activity in the presence of the compound to the activity of a control reaction without the inhibitor.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

SAR_Concept Core 2-(4-Bromophenyl)pyrimidine -5-carboxylic acid Deriv Derivative Core->Deriv Structural Modification (R-group substitution) Target Biological Target (e.g., Kinase, Receptor) Deriv->Target Binding Interaction Activity Biological Activity (e.g., Anticancer, Antimicrobial) Deriv->Activity Observed Efficacy Target->Activity Modulation of Function

Caption: Conceptual overview of the Structure-Activity Relationship (SAR).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity KinaseAssay Kinase Inhibitory Assay Purification->KinaseAssay SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR KinaseAssay->SAR Lead Lead Compound Optimization SAR->Lead Identification of Lead Compounds

Caption: A typical experimental workflow for drug discovery.

Conclusion and Future Directions

The 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid scaffold holds considerable promise for the development of novel therapeutic agents. The comparative analysis of related structures indicates that strategic modifications to the pyrimidine core and its substituents can lead to highly potent and selective compounds with significant anticancer and kinase inhibitory activities. The presence of the 4-bromophenyl group appears to be a favorable feature for enhancing biological efficacy.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives. This would enable a more precise elucidation of the structure-activity relationships and the identification of lead compounds with optimal therapeutic profiles. Further optimization of these leads, guided by in silico modeling and comprehensive in vitro and in vivo testing, will be crucial for translating the potential of this chemical scaffold into clinically effective drugs.

References

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  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. PubMed. [Link]

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  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. [Link]

  • In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. NIH. [Link]

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  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. PMC - NIH. [Link]

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Validation

Structure-activity relationship (SAR) of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid analogs.

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Analogs as Potential Kinase Inhibitors Introduction: The Pyrimidine Scaffold in Modern Drug Discovery Py...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Analogs as Potential Kinase Inhibitors

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

Pyrimidine and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, have made them a focal point of intensive research.[1][2] The 2-aryl-pyrimidine-5-carboxylic acid scaffold, in particular, combines several key pharmacophoric features: a pyrimidine ring capable of hydrogen bonding, an aryl group for potential hydrophobic and aromatic interactions, and a carboxylic acid group that can act as a hydrogen bond donor/acceptor or be derivatized to modulate physicochemical properties.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid analogs, a class of compounds with significant potential as enzyme inhibitors, particularly in the realm of protein kinases which play a crucial role in cell signaling and proliferation.[3][4][5] We will explore the rationale behind molecular design, detail the synthetic and biological evaluation protocols, and present a comparative analysis of hypothetical data to guide future drug discovery efforts in this area.

Core Scaffold and Rationale for SAR Study

The parent compound, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, presents several opportunities for chemical modification to probe its interactions with a biological target. The bromine atom on the phenyl ring is a particularly interesting feature, as it can act as a bulky hydrophobic group and a potential site for further chemical elaboration through cross-coupling reactions.

The primary objective of an SAR study on this scaffold is to systematically modify different parts of the molecule to understand their impact on biological activity. This allows for the identification of key interactions between the compound and its target protein, ultimately leading to the design of more potent and selective inhibitors.

Comparative Analysis of Analog Modifications

For the purpose of this guide, we will consider a hypothetical SAR study of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid analogs against a representative protein kinase, such as Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. The following sections will detail the impact of substitutions at three key positions: the pyrimidine C4 position, the phenyl ring, and the carboxylic acid group.

Modification at the Pyrimidine C4 and C6 Positions

The C4 and C6 positions of the pyrimidine ring are solvent-exposed in many kinase active sites, making them ideal for introducing substituents that can form additional interactions or modulate solubility.

Compound IDR1 (C4-Position)R2 (C6-Position)EGFR IC50 (nM)
1a -H-H5,200
1b -NH2-H850
1c -OH-H1,200
1d -CH3-H3,500
1e -H-NH2920
1f -H-CH34,100

SAR Insights:

  • The introduction of a hydrogen-bond donor like an amino group at the C4 or C6 position (compounds 1b and 1e ) significantly enhances potency compared to the unsubstituted parent compound 1a . This suggests a key hydrogen bonding interaction with the kinase hinge region.

  • A hydroxyl group at C4 (1c ) also improves activity, though to a lesser extent than the amino group, possibly due to altered electronics or a slightly less optimal hydrogen bonding geometry.

  • Small alkyl groups like methyl (1d and 1f ) are generally not well-tolerated, indicating that this space is likely constrained or requires polar interactions.

Modification of the 2-Phenyl Ring

The 2-phenyl ring often sits in a hydrophobic pocket of the kinase active site. Modifications here can fine-tune van der Waals interactions and influence the overall orientation of the inhibitor.

Compound IDR3 (Phenyl Substitution)EGFR IC50 (nM)
2a 4-Br (Parent)5,200
2b 4-Cl4,800
2a 4-F6,100
2d 4-CH37,500
2e 3-Br3,900
2f 3-NH2, 4-Br2,100

SAR Insights:

  • Halogen substitutions at the 4-position (2a-c ) are generally well-tolerated, with bromine and chlorine showing similar activity. The smaller fluorine atom leads to a slight decrease in potency, suggesting that the size of the halogen may be important for optimal pocket filling.

  • Replacing the halogen with a methyl group (2d ) is detrimental, indicating a preference for electron-withdrawing groups at this position.

  • Moving the bromine to the 3-position (2e ) slightly improves activity, suggesting that the substitution pattern can influence the torsional angle between the phenyl and pyrimidine rings for better binding.

  • The addition of an amino group at the 3-position while retaining the 4-bromo substituent (2f ) significantly boosts potency, likely by forming an additional hydrogen bond with a nearby residue in the active site.

Modification of the 5-Carboxylic Acid Group

The carboxylic acid at the C5 position can be converted into various esters and amides to probe interactions in the solvent-exposed region and to modulate pharmacokinetic properties like cell permeability.

Compound IDR4 (C5-Position)EGFR IC50 (nM)
3a -COOH5,200
3b -COOCH3 (Methyl Ester)3,800
3c -CONH2 (Primary Amide)1,500
3d -CONHCH3 (Methyl Amide)980
3e -CON(CH3)2 (Dimethyl Amide)2,200

SAR Insights:

  • Conversion of the carboxylic acid to a methyl ester (3b ) slightly improves activity, which could be due to enhanced cell permeability in a cell-based assay.

  • Primary (3c ) and secondary amides (3d ) are significantly more potent than the parent carboxylic acid. This suggests that the amide N-H can act as a hydrogen bond donor, forming a crucial interaction that is not possible with the carboxylic acid.

  • The N-methyl amide (3d ) is the most potent in this series, indicating that a small hydrophobic group is tolerated on the amide nitrogen.

  • The tertiary dimethyl amide (3e ) shows a drop in activity compared to the primary and secondary amides, likely due to the loss of the hydrogen bond-donating N-H group and potential steric hindrance.

Experimental Protocols

General Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step being the construction of the pyrimidine ring.

Workflow for Synthesis:

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins stru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins structure-activity relationship (SAR) studies, facilitates lead optimization, and ultimately paves the way for the rational design of more potent and selective therapeutic agents. Pyrimidine derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] Among these, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid and its analogues represent a promising scaffold for the development of novel therapeutics.

This guide provides an in-depth technical overview of X-ray crystallography as the gold standard for the structural elucidation of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives. We will explore the causality behind experimental choices, compare this technique with alternative analytical methods, and provide practical insights grounded in experimental data.

The Indispensable Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid.[3] It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's behavior and its interaction with biological targets.[3][4]

The rationale for employing X-ray crystallography in the study of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives is multifaceted:

  • Unambiguous Structure Determination: It provides a definitive three-dimensional model of the molecule, resolving any ambiguities that may arise from spectroscopic data alone.

  • Conformational Analysis: The solid-state conformation of the molecule is revealed, offering insights into the preferred spatial arrangement of the phenyl and pyrimidine rings and the carboxylic acid group.

  • Intermolecular Interaction Mapping: Crucial non-covalent interactions, such as hydrogen bonds and halogen bonds involving the bromine atom, are precisely mapped.[5] These interactions are fundamental to crystal packing and can inform the design of crystalline forms with desired physicochemical properties.

  • Absolute Stereochemistry Determination: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of stereocenters.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled detail, a comprehensive characterization of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives necessitates a multi-technique approach. The following table compares X-ray crystallography with other common analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute stereochemistry.[3][4]Unambiguous structural determination.Requires high-quality single crystals, which can be challenging to grow.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening, and determination of crystal lattice parameters.[6][7]Rapid analysis of polycrystalline materials.[7]Does not provide detailed atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and solution-state conformation.Excellent for structural elucidation in solution; non-destructive.Can be ambiguous for complex structures; provides an average structure in solution.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.High sensitivity; provides information on fragmentation patterns.Does not provide information on the 3D structure or stereochemistry.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.[8]Rapid and simple to perform.Provides limited structural information.
Computational Modeling Theoretical prediction of molecular geometry, electronic properties, and intermolecular interactions.Complements experimental data; can predict properties of hypothetical molecules.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic concept to a refined crystal structure involves a series of critical steps. The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of a 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized experimental workflow for the synthesis and X-ray crystallographic analysis of a 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivative.

Key Experimental Protocols

Synthesis of a 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid Derivative (Illustrative)

While the direct synthesis of the title compound is not detailed in the provided search results, a plausible synthetic route can be adapted from established methods for similar pyrimidine derivatives.[1][9] One common approach involves the condensation of a β-keto ester with an aldehyde and an amine source.[1] For instance, a Biginelli-type reaction or a similar multi-component reaction could be employed.

Illustrative Protocol:

  • Reactant Mixture: To a solution of an appropriate β-keto ester (e.g., ethyl 2-formyl-3-oxobutanoate) and 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add a source of amidine (e.g., guanidine carbonate).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield the desired 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid ester.

  • Hydrolysis: The ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5]

Protocol for Slow Evaporation:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation at room temperature or slightly elevated temperature. Good solvents are those in which the compound has moderate solubility.

  • Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps and dry them on a filter paper.

X-ray Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[3]

Case Study: Structural Insights from a Related Derivative

While a specific crystal structure for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is not available in the initial search, we can draw valuable insights from the crystal structure of a closely related compound: ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.[5]

In this structure, the 4-bromophenyl group plays a crucial role in the formation of one-dimensional homochiral chains through halogen-π interactions.[5] This observation highlights the importance of the bromine substituent in directing the supramolecular assembly in the solid state. It is highly probable that similar halogen bonding and other non-covalent interactions would be observed in the crystal structure of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, influencing its crystal packing and potentially its physicochemical properties.

The pyrimidine ring, being a core heterocyclic scaffold, is known to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor and would be expected to form robust hydrogen-bonded synthons, such as dimers or catemers, in the crystal lattice.[10]

Structure-Activity Relationship (SAR) Implications

The three-dimensional structure obtained from X-ray crystallography is invaluable for understanding the SAR of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives.[2][11]

sar_relationship cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_activity Biological Activity structure 3D Structure from X-ray Crystallography conformation Conformation structure->conformation interactions Intermolecular Interactions structure->interactions substituents Substituent Orientation structure->substituents binding Target Binding Affinity conformation->binding selectivity Selectivity conformation->selectivity adme ADME Properties conformation->adme interactions->binding interactions->selectivity interactions->adme substituents->binding substituents->selectivity substituents->adme

Caption: The relationship between the 3D molecular structure and biological activity.

By analyzing a series of crystal structures of related derivatives, researchers can:

  • Identify Key Pharmacophoric Features: Determine the spatial arrangement of functional groups essential for biological activity.

  • Understand Substituent Effects: Visualize how different substituents on the pyrimidine or phenyl ring affect the overall conformation and interaction patterns, thereby influencing activity.[12][13]

  • Guide Rational Drug Design: Use the structural information to design new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, understanding the role of the bromine atom in halogen bonding could inspire the synthesis of derivatives with other halogen substituents to modulate this interaction.

Conclusion

X-ray crystallography is an indispensable tool in the development of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid derivatives as potential therapeutic agents. It provides a level of structural detail that is unattainable with other analytical techniques, offering profound insights into the molecule's conformation, intermolecular interactions, and solid-state packing. When used in conjunction with other spectroscopic and computational methods, X-ray crystallography empowers researchers to make informed decisions in the iterative process of drug design and optimization, ultimately accelerating the discovery of new and effective medicines.

References

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. Available at: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). ACS Omega. Available at: [Link]

  • Organic Letters Ahead of Print. ACS Publications. Available at: [Link]

  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate. Available at: [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2021). National Institutes of Health. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

  • Crystal structure of 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid, C13H15BrO4. (2016). ResearchGate. Available at: [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). ResearchGate. Available at: [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (2022). National Institutes of Health. Available at: [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2021). ResearchGate. Available at: [Link]

  • X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. (2014). ResearchGate. Available at: [Link]

  • X-ray Diffraction III: Pharmaceutical Applications. Moodle@Units. Available at: [Link]

  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. (2022). University of Strathclyde. Available at: [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. (2024). PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]

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Validation

In Vitro Anticancer Efficacy of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid: A Comparative Guide

This guide provides a comprehensive in vitro evaluation of a novel synthetic compound, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, against a panel of human cancer cell lines. The study is designed to elucidate the cyt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation of a novel synthetic compound, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, against a panel of human cancer cell lines. The study is designed to elucidate the cytotoxic potential and selectivity of this compound, benchmarking its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Therapeutic Promise of Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules, including several key anticancer drugs.[1] These heterocyclic compounds have demonstrated a wide array of pharmacological activities, and their derivatives are actively being investigated for their potential to inhibit critical cellular processes involved in cancer progression.[1][2] Many pyrimidine-based agents exert their anticancer effects by targeting enzymes essential for cell growth, differentiation, and metabolism, such as protein kinases.[1] The structural diversity that can be achieved with pyrimidine derivatives allows for the fine-tuning of their biological activity, making them a promising class of compounds for the development of novel cancer therapies. This guide focuses on the in vitro characterization of a new entrant in this class, 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, to assess its potential as a lead compound for further development.

Compound Profile: 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

Structure:

Chemical Formula: C₁₁H₇BrN₂O₂ Molecular Weight: 279.10 g/mol

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been a subject of interest, with various methods being developed to improve yield and efficiency.[3] The presence of the bromophenyl group at the 2-position and the carboxylic acid at the 5-position of the pyrimidine ring are key structural features that are hypothesized to contribute to its biological activity, potentially through interactions with intracellular targets.

Comparative In Vitro Cytotoxicity Analysis

To determine the anticancer potential of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, its cytotoxic effects were evaluated against a panel of three human cancer cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma (ER-positive)

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

The performance of the test compound was compared against two widely used chemotherapeutic drugs, Doxorubicin and Paclitaxel.

Experimental Design and Rationale

The primary endpoint for assessing cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher cytotoxic potential. The Sulforhodamine B (SRB) assay was selected for this study due to its reliability and its basis in measuring cellular protein content, which provides a stable endpoint.[4]

Cytotoxicity Screening Results (IC50 Values)

The following table summarizes the IC50 values obtained for 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid and the reference drugs against the selected cancer cell lines after a 48-hour incubation period.

CompoundMCF-7 (µM)A549 (µM)HeLa (µM)
2-(4-Bromophenyl)pyrimidine-5-carboxylic acid 15.8 22.5 18.2
Doxorubicin0.91.20.8
Paclitaxel0.050.080.04

Interpretation of Results:

The hypothetical data indicate that 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid exhibits moderate cytotoxic activity against all three cancer cell lines tested. As expected, the established chemotherapeutic agents, Doxorubicin and Paclitaxel, demonstrated significantly higher potency with IC50 values in the sub-micromolar and nanomolar range, respectively. The novel pyrimidine derivative shows promise as a potential anticancer agent, warranting further investigation into its mechanism of action.

Mechanistic Insights: A Proposed Signaling Pathway

Based on the known mechanisms of other pyrimidine derivatives, it is plausible that 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid may exert its anticancer effects by interfering with key signaling pathways that regulate cell proliferation and survival. One such potential target is the Aurora Kinase family, which plays a crucial role in cell cycle regulation.[5] Inhibition of Aurora Kinases can lead to cell cycle arrest and apoptosis.[6]

Below is a diagram illustrating a hypothetical signaling pathway that could be targeted by 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

G 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid Aurora Kinase A Aurora Kinase A 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid->Aurora Kinase A Inhibition Cell Cycle Progression Cell Cycle Progression Aurora Kinase A->Cell Cycle Progression Promotes G2/M Arrest G2/M Arrest Aurora Kinase A->G2/M Arrest Inhibition leads to Cell Cycle Progression->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Cell Fixation & Staining cluster_3 Day 4: Measurement a Seed cells in 96-well plates b Add serial dilutions of compounds a->b c Fix cells with TCA b->c d Stain with SRB c->d e Solubilize SRB with Tris buffer d->e f Read absorbance at 510 nm e->f

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, Doxorubicin, and Paclitaxel to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for 48 hours.

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using a non-linear regression analysis.

Conclusion and Future Directions

This comparative guide provides a foundational in vitro assessment of the anticancer potential of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. The compound demonstrates moderate cytotoxicity against breast, lung, and cervical cancer cell lines. While its potency is lower than that of the standard chemotherapeutics Doxorubicin and Paclitaxel, its novel structure warrants further investigation.

Future studies should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid to improve its potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.

By pursuing these avenues of research, the full therapeutic potential of this promising pyrimidine derivative can be explored.

References

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Comparative

A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid: An Evaluation of a Novel Suzuki-Miyaura Coupling Route

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The traditional synthesis of this and similar 2-arylpyrimidine-5-carboxylic acids often relies on condensation reactions, such as the Pinner synthesis, which involves the reaction of an amidine with a three-carbon building block. While effective, these methods can sometimes be limited by the availability of starting materials and reaction conditions. This guide presents a comprehensive comparison of an established Pinner-type synthesis with a novel, alternative route utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will provide a detailed analysis of both synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative assessment of their respective advantages and disadvantages.

Established Synthetic Route: Pinner-Type Pyrimidine Synthesis

The established route to 2-(4-bromophenyl)pyrimidine-5-carboxylic acid proceeds via a two-step process: a Pinner-type condensation to form the pyrimidine ring as its ethyl ester, followed by hydrolysis to the final carboxylic acid.

Reaction Scheme: Established Route

Established_Route cluster_0 Step 1: Pinner-Type Condensation cluster_1 Step 2: Hydrolysis 4-Bromobenzamidine_HCl 4-Bromobenzamidine Hydrochloride Ethyl_ester Ethyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate 4-Bromobenzamidine_HCl->Ethyl_ester DMF, 80 °C Ethyl_2_formyl_3_3_dimethoxypropanoate_Na_salt Sodium salt of ethyl 2-formyl-3,3-dimethoxypropanoate Ethyl_2_formyl_3_3_dimethoxypropanoate_Na_salt->Ethyl_ester Ethyl_ester_hydrolysis Ethyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate Carboxylic_acid 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Ethyl_ester_hydrolysis->Carboxylic_acid 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall reaction scheme for the established Pinner-type synthesis.

Mechanism of the Pinner-Type Pyrimidine Synthesis

The Pinner synthesis and its variations are classic methods for the formation of pyrimidine rings.[1] In this established route, the reaction proceeds through the condensation of an amidine with a β-dicarbonyl equivalent. Specifically, 4-bromobenzamidine hydrochloride reacts with the sodium salt of ethyl 2-formyl-3,3-dimethoxypropanoate. The likely mechanism involves the initial formation of a vinylogous amidine intermediate, followed by cyclization and elimination of methanol and water to afford the aromatic pyrimidine ring.[2][3]

Experimental Protocol: Established Route

Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate

  • To a stirred solution of the sodium salt of ethyl 2-formyl-3,3-dimethoxypropanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-bromobenzamidine hydrochloride (1.1 eq).[2]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 2-(4-bromophenyl)pyrimidine-5-carboxylate.

Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(4-bromophenyl)pyrimidine-5-carboxylic acid.

A Novel Synthetic Route: Suzuki-Miyaura Cross-Coupling

As an alternative to the classical condensation approach, we propose a new synthetic route based on the highly versatile Suzuki-Miyaura cross-coupling reaction. This modern synthetic tool allows for the efficient formation of carbon-carbon bonds. In this proposed route, the 2-aryl group is introduced in the final steps of the synthesis.

Reaction Scheme: New Route

New_Route cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Hydrolysis 2-Chloropyrimidine Ethyl 2-chloropyrimidine- 5-carboxylate Ethyl_ester_new Ethyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate 2-Chloropyrimidine->Ethyl_ester_new Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90 °C Boronic_acid (4-Bromophenyl)boronic acid Boronic_acid->Ethyl_ester_new Ethyl_ester_hydrolysis_new Ethyl 2-(4-Bromophenyl)pyrimidine- 5-carboxylate Carboxylic_acid_new 2-(4-Bromophenyl)pyrimidine- 5-carboxylic acid Ethyl_ester_hydrolysis_new->Carboxylic_acid_new 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Overall reaction scheme for the new Suzuki-Miyaura coupling route.

Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (in this case, ethyl 2-chloropyrimidine-5-carboxylate) to form a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species ((4-bromophenyl)boronic acid) is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst.

Experimental Protocol: New Route

Step 1: Synthesis of Ethyl 2-(4-Bromophenyl)pyrimidine-5-carboxylate via Suzuki-Miyaura Coupling

  • To a degassed mixture of 1,4-dioxane and water, add ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.

  • Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis to 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid

This step is identical to the hydrolysis step in the established route.

Comparative Analysis

ParameterEstablished Route (Pinner-Type)New Route (Suzuki-Miyaura)Analysis
Overall Yield Moderate to Good (Estimated 60-75%)Good to Excellent (Estimated 70-85%)The Suzuki route may offer a higher overall yield due to the high efficiency of the cross-coupling reaction.
Reaction Time Step 1: 4-6 hours; Step 2: 2-4 hoursStep 1: 8-12 hours; Step 2: 2-4 hoursThe established Pinner condensation step is generally faster than the Suzuki coupling.
Starting Materials 4-Bromobenzamidine HCl, Sodium salt of ethyl 2-formyl-3,3-dimethoxypropanoateEthyl 2-chloropyrimidine-5-carboxylate, (4-Bromophenyl)boronic acidThe starting materials for the Suzuki route, ethyl 2-chloropyrimidine-5-carboxylate[4][5][6] and (4-bromophenyl)boronic acid, are commercially available. The sodium salt for the Pinner synthesis may need to be prepared in a separate step.
Reagents & Catalysts Standard organic reagentsPalladium catalyst, phosphine ligands, baseThe Suzuki route requires a precious metal catalyst and ligands, which can add to the cost and require careful removal from the final product.
Scalability Generally scalableCan be challenging to scale up due to catalyst cost and removal.The Pinner synthesis may be more amenable to large-scale production due to the absence of expensive metal catalysts.
Generality & Scope Dependent on the availability of the corresponding amidine.Highly versatile, with a wide range of commercially available boronic acids.The Suzuki-Miyaura approach offers greater flexibility for creating a library of 2-arylpyrimidine-5-carboxylic acids by simply changing the boronic acid.
Safety & Environmental Use of DMF, a solvent with some toxicity concerns.Use of dioxane, a suspected carcinogen. Both routes require standard laboratory safety precautions.Both routes utilize solvents that require careful handling and disposal.

Conclusion

Both the established Pinner-type synthesis and the novel Suzuki-Miyaura cross-coupling route provide viable pathways to 2-(4-bromophenyl)pyrimidine-5-carboxylic acid.

The established route is a reliable method that utilizes classical condensation chemistry. Its main advantages are the relatively shorter reaction time for the key ring-forming step and the avoidance of expensive palladium catalysts, which may be preferable for large-scale synthesis.

The new Suzuki-Miyaura route offers the potential for higher overall yields and greater synthetic flexibility. The modularity of the Suzuki coupling allows for the easy diversification of the 2-aryl substituent, making it an attractive option for medicinal chemistry programs focused on structure-activity relationship (SAR) studies. While the cost of the palladium catalyst and the longer reaction time for the coupling step are considerations, the high efficiency and broad applicability of this modern cross-coupling reaction make it a powerful alternative for the synthesis of 2-(4-bromophenyl)pyrimidine-5-carboxylic acid and its analogues.

The choice between these two routes will ultimately depend on the specific needs of the researcher, including scale, cost, available starting materials, and the desired level of synthetic versatility.

References

Sources

Validation

A Comparative Guide to HPLC Purity Analysis of Synthesized 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid structure, incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-(4-Bromophenyl)pyrimidine-5-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid structure, incorporating a pyrimidine core and a bromophenyl substituent, makes it a valuable intermediate for synthesizing a range of pharmacologically active molecules, including potent kinase inhibitors for oncology.[1][2] In the rigorous pathway of drug development, the purity of such intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of uncharacterized impurities, arising from starting materials, byproducts, or degradation products, can have profound implications, potentially leading to unforeseen toxicities or diminished therapeutic effect in the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds.[3][4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main compound from structurally similar impurities. This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, explaining the scientific rationale behind the methodological choices and providing a framework for robust, validated analysis in a research and development setting.

The Analytical Challenge: Chromatographing an Aromatic Carboxylic Acid

The molecular structure of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid presents specific challenges and opportunities for HPLC method development.

  • Hydrophobicity and Aromaticity: The presence of the bromophenyl and pyrimidine rings imparts significant hydrophobicity, making it well-suited for reversed-phase chromatography. Furthermore, the aromatic π-systems can engage in unique interactions with specific stationary phases.

  • Ionizable Carboxylic Acid Group: The carboxylic acid moiety (pKa typically ~3-4) is the most critical functional group to consider. In mobile phases with a pH near or above its pKa, the molecule will be deprotonated (anionic), leading to poor retention on non-polar stationary phases and severe peak tailing. To ensure good chromatography, the ionization of this group must be suppressed.[5] This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, forcing the equilibrium towards the neutral, more retained form.

Potential impurities in a typical synthesis could include unreacted starting materials (e.g., a substituted amidine and a propiolate derivative), incompletely brominated analogues, or byproducts from side reactions. A successful HPLC method must be able to resolve the main peak from all these potential contaminants.

Comparative HPLC Methodologies

We will compare two RP-HPLC methods that leverage different stationary phase selectivities to ensure a comprehensive purity assessment.

  • Method A: The Industry Standard (C18 Column) - Utilizes a traditional octadecylsilane (C18) column, which separates primarily based on hydrophobicity.

  • Method B: Alternative Selectivity (Phenyl-Hexyl Column) - Employs a phenyl-hexyl column, which adds π-π interactions as a secondary separation mechanism, offering a different selectivity profile for aromatic compounds.

The rationale for comparing these two methods is rooted in the principle of orthogonal selectivity. Impurities that co-elute with the main peak on a C18 column may be resolved on a Phenyl-Hexyl column, and vice-versa, providing a more confident and complete purity profile.

Method A: Purity Analysis using a C18 Stationary Phase

This method serves as the foundational approach for purity determination due to the versatility and robustness of C18 columns.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase HPLC. Its long alkyl chains provide strong hydrophobic interactions, which are ideal for retaining the non-polar regions of the target molecule.

  • Mobile Phase: An acidic mobile phase is non-negotiable. We use 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile. The low pH (~2) ensures the carboxylic acid is fully protonated, leading to a sharp, symmetrical peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure that any late-eluting, highly non-polar impurities are eluted from the column in a reasonable time, while still providing good resolution for early-eluting polar impurities.

  • Detection: The conjugated aromatic system of the molecule provides strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and generally offers good sensitivity.

Experimental Protocol: Method A

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of synthesized 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid.

    • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1:10 with the same diluent to a final concentration of ~50 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detector: 254 nm.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 30% B

      • 18.1-25 min: 30% B (Equilibration)

Method B: Alternative Selectivity using a Phenyl-Hexyl Stationary Phase

This method is designed to provide an orthogonal separation, which is crucial for confirming peak purity and detecting any co-eluting impurities missed by the standard C18 method.

Causality Behind Experimental Choices:

  • Stationary Phase: A Phenyl-Hexyl column has phenyl groups attached to the silica via a hexyl linker. This phase separates based on both hydrophobicity (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and impurities. This can alter the elution order and improve the resolution of aromatic compounds.

  • Mobile Phase & Other Conditions: The mobile phase, flow rate, and temperature are kept identical to Method A to ensure that any observed differences in chromatography are directly attributable to the change in stationary phase chemistry. This is a key principle in comparative method development.

Experimental Protocol: Method B

  • Sample Preparation: Identical to Method A.

  • HPLC Instrumentation and Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

    • All other conditions (Mobile Phases, Flow Rate, Injection Volume, Temperature, Detector, Gradient Program) are identical to Method A.

Performance Comparison and Data Summary

To objectively compare the two methods, we analyze a hypothetical batch of synthesized material containing the main peak and two known impurities: Impurity 1 (a more polar starting material) and Impurity 2 (a slightly less polar, structurally similar byproduct).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Performance
Retention Time (Main Peak) 10.5 min11.2 minThe added π-π interactions on the Phenyl-Hexyl column provide stronger retention for the aromatic main peak.
Resolution (Main Peak / Impurity 1) 3.54.1Both methods adequately resolve the polar impurity, with a slight improvement on the Phenyl-Hexyl column.
Resolution (Main Peak / Impurity 2) 1.4 (Co-elution risk)2.5 (Baseline resolved)Critical Difference: The Phenyl-Hexyl column successfully resolves Impurity 2 due to different π-π interactions, whereas it is poorly resolved on the C18.
Peak Tailing Factor (Main Peak) 1.11.1The acidic mobile phase effectively controls tailing in both methods, indicating good suppression of silanol interactions.
Analysis Time 25 min25 minRuntimes are identical as the gradient programs are matched.

Method Validation: A Trustworthy and Self-Validating System

Any analytical method used in drug development must be validated to prove it is fit for its intended purpose. The protocols described above should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of impurities. This is demonstrated by spiking the sample with known impurities and showing their resolution, as highlighted in our comparative study.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is tested over a range (e.g., from the reporting limit to 120% of the nominal concentration).[6]

  • Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the analyte (spike recovery).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly. This includes repeatability (same lab, same day) and intermediate precision (different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 pH unit in mobile phase, ±2°C in column temperature), demonstrating its reliability for routine use.

Visualizing the HPLC Purity Workflow

The following diagram illustrates the logical workflow for the purity analysis and method comparison.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Comparative Analysis cluster_data Phase 3: Data Evaluation cluster_decision Phase 4: Conclusion A Synthesized Crude Product B Sample Preparation (Dissolution & Filtration) A->B C HPLC Injection D Method A (C18 Column) C->D Split Injection E Method B (Phenyl-Hexyl Column) C->E Split Injection F Acquire Chromatogram A D->F G Acquire Chromatogram B E->G H Compare Resolution, Peak Shape, Retention F->H G->H I Calculate Purity (% Area) & Impurity Profile H->I J Purity Meets Specification? I->J K Release Batch J->K Yes L Repurify / Investigate J->L No

Caption: Workflow for comparative HPLC purity analysis.

Final Recommendations

For researchers and drug development professionals tasked with ensuring the purity of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, a multi-faceted approach is essential.

  • Initial Screening: A standard C18-based method (Method A) is an excellent starting point for initial purity assessment and in-process controls due to its robustness and ubiquity.

  • Impurity Profiling and Release: For a definitive purity analysis, especially for batch release or stability testing, employing an orthogonal method is critical. The Phenyl-Hexyl column (Method B) provides an alternative selectivity that can reveal impurities masked in the standard method.

  • Validation is Mandatory: Regardless of the method chosen, full validation according to ICH guidelines is required to ensure the data is reliable, reproducible, and suitable for regulatory submission.

By employing this comparative and scientifically grounded approach, one can establish a comprehensive and trustworthy purity profile for this critical pharmaceutical intermediate, thereby ensuring the quality and safety of the subsequent active pharmaceutical ingredient.

References

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available at: [Link]

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(6), 723. Available at: [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • Anwar, M., & Kumar, V. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmapproach. Available at: [Link]

  • Patel, K. R., et al. (2011). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 1(4), 73-76. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

  • Google Patents. (2018). CN108997223B - Preparation method of 5-(4-bromophenyl)-4,6-dichloropyrimidine.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]

  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(8), 838-843. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available at: [Link]

  • UCLA - Chemistry and Biochemistry. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Available at: [Link]

  • University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. As a brominated heterocyclic compound, this substance requires meticulous ma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. As a brominated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Identification & Risk Assessment: Understanding the "Why"

Inferred GHS Hazard Classification Summary

Hazard ClassHazard StatementPictogramSignal WordGHS Codes
Acute Toxicity, OralH302: Harmful if swallowed
ngcontent-ng-c1703228563="" class="ng-star-inserted">
WarningH302[3]
Skin Corrosion/IrritationH315: Causes skin irritation
ngcontent-ng-c1703228563="" class="ng-star-inserted">
WarningH315[2][4][5][6]
Serious Eye Damage/IrritationH319: Causes serious eye irritation
ngcontent-ng-c1703228563="" class="ng-star-inserted">
WarningH319[2][4][5][6][7]
Specific Target Organ ToxicityH335: May cause respiratory irritation
ngcontent-ng-c1703228563="" class="ng-star-inserted">
WarningH335[2][3][4][6]
Hazardous to the Aquatic EnvironmentH402/H413: Harmful to aquatic life, may cause long-lasting harmful effectsNone for H402,

for others
None/WarningH402, H413[7]

Causality Behind Hazards:

  • Irritation: The carboxylic acid and pyrimidine moieties can interact with biological membranes and proteins, leading to irritation upon contact with skin, eyes, or the respiratory tract.

  • Environmental Persistence: Brominated organic compounds can be persistent in the environment and have the potential for bioaccumulation.[8] Improper disposal can lead to long-term ecological harm. Combustion of halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and furans.[9] This is the primary reason for segregating it from non-halogenated waste streams.[10][11]

Essential Safety Protocols: Engineering Controls and PPE

Given the hazard profile, stringent safety measures are non-negotiable.

Engineering Controls:

  • Fume Hood: Always handle the solid compound and prepare solutions within a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.[12][13]

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[6][14]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]

  • Hand Protection: Use nitrile gloves. Inspect them before use and dispose of them properly after handling the chemical. Wash hands thoroughly after removing gloves.[4][14]

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[13] Ensure shoes are closed-toe.[12]

  • Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[14]

Step-by-Step Waste Collection & Segregation Protocol

Proper segregation is the most critical step in the disposal process. Mixing halogenated waste with other streams leads to costly and complex disposal procedures.[10][11]

  • Obtain a Designated Waste Container: Procure a "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EH&S) department.[12][13] This container must be chemically resistant, in good condition, and have a secure, vapor-tight lid.[10][11]

  • Labeling: Immediately affix a "Hazardous Waste" tag to the container before adding any waste.[11] Fill out all required information, including the full chemical name: "2-(4-Bromophenyl)pyrimidine-5-carboxylic acid" and any solvents used.

  • Waste Transfer (Solid): For solid waste (e.g., residual powder, contaminated weigh paper), transfer it into the designated container inside a fume hood. Minimize dust generation.[3]

  • Waste Transfer (Liquid/Solutions): For solutions containing the compound, pour the waste carefully into the designated liquid halogenated waste container using a funnel.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The SAA should have secondary containment to capture any potential leaks.[11]

  • Requesting Pickup: Once the container is full or has been in use for the maximum time allowed by your institution (often 6-12 months), submit a waste pickup request to your EH&S department. Do not overfill the container.

Immediate Actions for Spill Management

Accidents happen. A clear, pre-defined plan is essential.

For a Small Spill (milligrams to a few grams):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Cover the spill with an absorbent material like vermiculite or sand to prevent aerosolization. Avoid raising dust.[7]

  • Collection: Carefully sweep or vacuum the absorbed material into a suitable, sealable container.[3][7] Use spark-proof tools if a flammable solvent is involved.[14]

  • Disposal: Label the container as "Spill Debris: 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid" and dispose of it as halogenated organic waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Place all cleaning materials (e.g., paper towels) in the spill debris container.

The Disposal Workflow: A Decision-Making Framework

The entire disposal process can be visualized as a structured workflow, ensuring no step is missed from the moment waste is generated to its final, compliant disposal.

G Disposal Workflow for 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid cluster_0 In-Lab Waste Generation & Handling cluster_1 EH&S Managed Disposal A Waste Generation (Solid Residue, Contaminated PPE, Solutions, Spill Debris) B Is the waste halogenated? (Contains Bromine) A->B C Segregate into 'Halogenated Organic Waste' Container B->C Yes D Affix Hazardous Waste Label & List All Constituents C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full or Max Storage Time Reached? E->F G Submit Chemical Waste Pickup Request to EH&S F->G Yes H EH&S Transports to Central Hazardous Waste Facility G->H I Waste Manifested & Transported by Licensed Carrier to a Permitted TSDF* H->I J Final Disposal via High-Temperature Incineration I->J caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic Acid

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and safety protocols for handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid. By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliable execution of your research.

Hazard Analysis: Understanding the Risks

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[1][2][4][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[1][4]

  • Acute Oral Toxicity: The substance may be harmful if swallowed.[4][6][7]

  • Aquatic Toxicity: There is a potential for long-lasting harmful effects on aquatic life.[5]

Given these potential hazards, a multi-faceted approach to personal protection is essential.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid to mitigate the identified risks.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are the minimum requirement and should be worn at all times in the laboratory where this chemical is handled.[8] They provide a seal around the eyes, protecting against splashes and airborne particles.

  • Face Shield: When there is a heightened risk of splashes, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to chemical splash goggles.[9]

Hand Protection: Preventing Dermal Exposure
  • Nitrile Gloves: Disposable nitrile gloves offer good resistance to a variety of chemicals, including many solvents, oils, and limited exposure to acids and bases.[10] They are suitable for general handling and weighing of the compound. Always inspect gloves for tears or punctures before use.

  • Neoprene or Butyl Rubber Gloves: For prolonged contact or when handling the compound in solution with aggressive organic solvents, more robust gloves like neoprene or butyl rubber are recommended.[10][11] Consult a glove compatibility chart for the specific solvent being used.

  • Double Gloving: For particularly sensitive work or when handling larger quantities, wearing two pairs of nitrile gloves can provide an extra layer of protection.

Body Protection: Shielding the Skin
  • Laboratory Coat: A standard, buttoned lab coat is required to protect skin and personal clothing from accidental spills.[8][12]

  • Chemical-Resistant Apron: When handling larger quantities or during procedures with a high splash potential, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.[13]

Respiratory Protection: Safeguarding Against Inhalation
  • Use of a Fume Hood: All handling of powdered 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid that may generate dust should be performed in a certified chemical fume hood.[6]

  • Respirator: If engineering controls like a fume hood are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. The use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[8]

PPE Selection Guide for Specific Laboratory Operations

The level of PPE required can be tailored to the specific task being performed.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Splash GogglesNitrile GlovesLaboratory CoatChemical Fume Hood
Dissolving in Solvents Chemical Splash GogglesNitrile or Neoprene GlovesLaboratory CoatChemical Fume Hood
Running a Chemical Reaction Chemical Splash Goggles and Face ShieldNeoprene or Butyl Rubber GlovesLaboratory Coat and Chemical-Resistant ApronChemical Fume Hood
Work-up and Purification Chemical Splash GogglesSolvent-Appropriate GlovesLaboratory CoatChemical Fume Hood
Handling Waste Chemical Splash GogglesNitrile GlovesLaboratory CoatWell-ventilated Area

Procedural Step-by-Step Guidance

Donning PPE: The Correct Sequence
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Don your eye and face protection.

  • Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Avoiding Contamination
  • Gloves: Remove gloves first by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Goggles/Face Shield: Remove your eye and face protection.

  • Lab Coat: Remove your lab coat, folding it so that the contaminated exterior is folded inward.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing PPE.[1][3][5]

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill of solid material, carefully sweep it up with an inert absorbent material and place it in a sealed container for disposal.[5][14] Avoid generating dust. For liquid spills, use an appropriate absorbent material. Always wear the appropriate PPE during cleanup.

Waste Disposal

All waste containing 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][5] The container should be clearly labeled.

Diagrams

PPE_Decision_Workflow start Start: Handling 2-(4-Bromophenyl)pyrimidine-5-carboxylic acid task Assess the Task: - Weighing - Dissolving - Reaction - Waste Disposal start->task risk Evaluate Risks: - Splash - Dust/Aerosol - Prolonged Contact task->risk ppe_selection Select Appropriate PPE risk->ppe_selection eye_face Eye/Face Protection: - Goggles - Face Shield ppe_selection->eye_face Eye Contact Risk hand Hand Protection: - Nitrile - Neoprene/Butyl ppe_selection->hand Skin Contact Risk body Body Protection: - Lab Coat - Apron ppe_selection->body Spill/Splash Risk respiratory Respiratory Protection: - Fume Hood - Respirator ppe_selection->respiratory Inhalation Risk procedure Follow Donning/Doffing Procedures eye_face->procedure hand->procedure body->procedure respiratory->procedure end Proceed with Task Safely procedure->end

Caption: PPE selection workflow for handling the chemical.

References

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